N-[4-(Allyloxy)phenyl]-2-bromoacetamide
Description
BenchChem offers high-quality N-[4-(Allyloxy)phenyl]-2-bromoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(Allyloxy)phenyl]-2-bromoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h2-6H,1,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQRDOXYBJHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-[4-(Allyloxy)phenyl]-2-bromoacetamide chemical structure and properties
An In-depth Technical Guide to N-[4-(Allyloxy)phenyl]-2-bromoacetamide: Structure, Synthesis, and Applications
Introduction
N-[4-(Allyloxy)phenyl]-2-bromoacetamide is a bifunctional organic compound of significant interest to researchers in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a reactive bromoacetamide moiety, a well-known alkylating agent, and an allyloxy-substituted phenyl ring, which can be further functionalized or can influence the molecule's overall physicochemical properties. This combination makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents.
This guide provides a comprehensive overview of N-[4-(Allyloxy)phenyl]-2-bromoacetamide, detailing its chemical structure and properties, a validated synthesis protocol with mechanistic insights, and a discussion of its reactivity and applications as a versatile building block in drug discovery and chemical biology.
Chemical Structure and Physicochemical Properties
The molecular structure of N-[4-(Allyloxy)phenyl]-2-bromoacetamide consists of a central aniline core that has been N-acylated with a bromoacetyl group and O-alkylated with an allyl group at the para position. The electrophilic carbon of the bromoacetyl group is the primary site of reactivity, while the allyloxy group can modulate properties like solubility and provides a handle for further chemical transformations.
Table 1: Physicochemical and Spectral Properties of N-[4-(Allyloxy)phenyl]-2-bromoacetamide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [1] |
| Molecular Weight | 270.12 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Limited solubility in non-polar solvents. | General chemical principles |
| ¹H NMR (Predicted) | Signals expected in the aromatic region (δ 6.8-7.5 ppm), a multiplet for the allylic vinyl proton (δ ~6.0 ppm), doublets for the terminal vinyl protons (δ ~5.3-5.5 ppm), a doublet for the allylic methylene protons (δ ~4.5 ppm), and a singlet for the bromoacetyl methylene protons (δ ~4.0 ppm). | [3] |
| ¹³C NMR (Predicted) | Carbonyl carbon signal around δ 164-166 ppm. Aromatic carbons in the δ 115-157 ppm range. Methylene carbon attached to bromine around δ 28-30 ppm. | [2][3] |
| IR (Predicted) | N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), and C-Br stretching. | [2][3] |
Synthesis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide
The synthesis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide is typically achieved through a two-step process starting from 4-aminophenol. The first step involves the Williamson ether synthesis to introduce the allyl group, followed by N-acylation with a bromoacetylating agent. An alternative, more direct route begins with commercially available 4-allyloxyaniline.
Experimental Protocol: Synthesis from 4-Allyloxyaniline
This protocol describes the N-acylation of 4-allyloxyaniline with 2-bromoacetyl bromide.
Materials:
-
4-Allyloxyaniline
-
2-Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-allyloxyaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Add a suitable base like triethylamine or pyridine (1.1 equivalents) to the solution. The base acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the acylation, preventing protonation of the starting aniline which would render it unreactive.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Addition of Acylating Agent: Dissolve 2-bromoacetyl bromide (1.05 equivalents) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield N-[4-(Allyloxy)phenyl]-2-bromoacetamide as a solid.[4]
Caption: Synthesis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide.
Reactivity and Applications in Drug Development
The primary utility of N-[4-(Allyloxy)phenyl]-2-bromoacetamide lies in the high reactivity of its bromoacetamide group. The carbon atom adjacent to the bromine is highly electrophilic and susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and alcohols.[5] This makes it an excellent alkylating agent and a versatile intermediate for constructing larger, more complex molecules.
Role as a Covalent Modifier in Drug Discovery
In medicinal chemistry, the bromoacetamide moiety is frequently employed as a "warhead" for designing targeted covalent inhibitors (TCIs).[6] TCIs form a stable, irreversible covalent bond with a specific nucleophilic amino acid residue (commonly cysteine) within the active site of a target protein. This mode of action can lead to enhanced potency, prolonged duration of action, and can be effective against drug resistance mechanisms.
N-[4-(Allyloxy)phenyl]-2-bromoacetamide serves as a key starting material for synthesizing such inhibitors. The 4-(allyloxy)phenyl portion of the molecule acts as a scaffold that can be elaborated to achieve specific binding and recognition at the target protein, while the bromoacetamide group is positioned to react with the nearby nucleophilic residue. This strategy is widely used in the development of kinase inhibitors for oncology and other therapeutic areas.[7]
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- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide | 1138445-87-0 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Synthesis, Reactivity, and Applications of N-(4-allyloxyphenyl)-2-bromoacetamide
Executive Summary
In the landscape of chemical biology and organic synthesis, bifunctional scaffolds serve as critical tools for probing complex biological systems and constructing advanced molecular architectures. N-(4-allyloxyphenyl)-2-bromoacetamide is a highly specialized, dual-reactive building block. It features an electrophilic bromoacetamide moiety for targeted covalent modification and a terminal allyl ether for bioorthogonal functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and a self-validating protocol for its synthesis.
Chemical Identity & Physicochemical Profiling
While structural analogs such as 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide (CAS 1138445-87-0) [1] and N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide (CAS 89250-35-1) [2] have well-documented registry numbers, the specific CAS number for N-(4-allyloxyphenyl)-2-bromoacetamide remains unassigned or proprietary in major public databases. It is primarily cataloged as a specialized biochemical reagent for proteomics and research applications [3].
Table 1: Structural and Physicochemical Properties
| Property | Specification |
| IUPAC Name | 2-bromo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| CAS Registry Number | Unassigned / Proprietary (e.g., SCBT Catalog) |
| Electrophilic Center | α-Carbon (Bromoacetamide) |
| Bioorthogonal Handle | Terminal Alkene (Allyloxy) |
| Primary Application | Cysteine Alkylation, Cross-Metathesis, Claisen Rearrangement |
Mechanistic Insights: The Dual-Functional Scaffold
As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than just knowing its structure. N-(4-allyloxyphenyl)-2-bromoacetamide is engineered for orthogonal reactivity:
-
The Bromoacetamide Electrophile (
Reactivity): The -bromoamide group is a classic, soft electrophile. Unlike the highly reactive iodoacetamides, bromoacetamides offer a finely tuned reactivity profile. They undergo nucleophilic bimolecular substitution ( ) preferentially with the highly nucleophilic thiolate anions of cysteine residues at physiological pH [4]. This slight reduction in reactivity minimizes off-target alkylation of lysine ( -amino groups) or histidine (imidazole rings), making it an optimal warhead for activity-based protein profiling (ABPP). -
The Allyloxy Handle (Alkene Reactivity): The terminal alkene of the allyl ether provides a bioorthogonal handle. Once the bromoacetamide has covalently bound to a target protein, the allyl group can be subjected to aqueous cross-metathesis or tetrazine-based click chemistry to attach fluorophores or affinity tags. In pure organic synthesis, this moiety can undergo a thermal Claisen rearrangement to yield a 3-allyl-4-hydroxy-phenyl derivative, expanding the library of accessible phenolic compounds.
Mandatory Visualization: Reactivity Pathways
Fig 1: Synthesis and dual-reactivity pathways of N-(4-allyloxyphenyl)-2-bromoacetamide.
Standardized Synthesis Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every step includes causality for the experimental choice and a built-in quality control check to prevent downstream failures.
Table 2: Optimization of Acylation Conditions
| Solvent | Base | Temperature | Reaction Time | Yield (%) | Purity (%) |
| THF | K₂CO₃ | 25 °C | 8 h | 65 | 88 |
| DMF | DIPEA | 0 °C | 6 h | 78 | 90 |
| DCM | TEA | 0 °C to RT | 4 h | 92 | >98 |
Step-by-Step Methodology
Phase 1: Preparation & Scavenger Setup
-
Action: Dissolve 1.0 equivalent of 4-allyloxyaniline in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of Triethylamine (TEA).
-
Causality: Anhydrous DCM prevents the hydrolysis of the highly moisture-sensitive bromoacetyl bromide. TEA acts as a non-nucleophilic acid scavenger. Without TEA, the generated Hydrobromic acid (HBr) would protonate the unreacted aniline, forming an unreactive anilinium salt and capping the theoretical yield at 50%.
Phase 2: Temperature-Controlled Acylation
-
Action: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 1.1 equivalents of bromoacetyl bromide dropwise over 30 minutes.
-
Causality: The acylation of an aniline by an acid bromide is highly exothermic. Maintaining 0 °C suppresses the kinetic formation of di-acylated byproducts (N,N-bis(bromoacetyl)arylamines) and prevents the thermal degradation of the allyl ether.
-
Validation Check 1 (TLC): After allowing the reaction to warm to room temperature for 4 hours, perform Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-positive amine spot confirms complete conversion.
Phase 3: Workup & Self-Validation
-
Action: Quench the reaction with cold deionized water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Causality: The 1M HCl wash removes any residual TEA and unreacted aniline. The NaHCO₃ neutralizes trace acids.
-
Validation Check 2 (Phase Separation): Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure.
-
Validation Check 3 (Spectroscopy): Confirm the product via ¹H-NMR. The successful synthesis is validated by a distinct singlet at ~4.0 ppm (2H) corresponding to the
group, and the preservation of the terminal alkene multiplet at ~5.3–6.1 ppm.
Application in Proteomics & Drug Discovery
In drug development, N-(4-allyloxyphenyl)-2-bromoacetamide is utilized to map allosteric cysteine pockets. By incubating complex cell lysates with this compound, the bromoacetamide warhead covalently binds to reactive cysteines. Subsequently, the allyl handle is utilized in a secondary click-reaction to append a biotin tag. This allows for the enrichment and LC-MS/MS identification of the alkylated proteins, providing critical data on target engagement and off-target liability for novel covalent inhibitors.
References
Precision Cysteine Alkylation: The Strategic Utility of 2-Bromoacetamide Derivatives in Bioconjugation and Proteomics
The Chemical Biology of Cysteine Alkylation
Cysteine is a disproportionately critical amino acid in structural biology, enzyme active sites, and bioconjugation strategies despite its low natural abundance. Its sulfhydryl (-SH) group is highly nucleophilic, making it the premier target for electrophilic probes. In mass spectrometry-based proteomics and the development of antibody-drug conjugates (ADCs), irreversibly capping these residues is essential to prevent spontaneous disulfide scrambling and ensure structural homogeneity.
Haloacetamides are the gold standard for this capping process, acting via a bimolecular nucleophilic substitution (SN2) mechanism to form highly stable thioether bonds[1]. Among this class, 2-bromoacetamide (BAM) and its derivatives occupy a privileged chemical space, offering a highly optimized balance between reaction kinetics and target specificity.
Mechanistic Causality: Reactivity vs. Specificity
The reactivity of haloacetamides is fundamentally dictated by the leaving group ability of the halogen atom, which follows the inverse of their carbon-halogen bond strengths: Iodoacetamide (IAA) > 2-Bromoacetamide (BAM) > Chloroacetamide (CAA).
-
Iodoacetamide (IAA): Highly reactive. While it ensures rapid and complete cysteine alkylation, this hyper-reactivity frequently leads to off-target modifications (over-alkylation) on lysine, histidine, aspartic acid, and peptide N-termini[2].
-
Chloroacetamide (CAA): Highly specific but suffers from sluggish kinetics. Achieving complete alkylation often requires prolonged incubation times or elevated temperatures, which can inadvertently induce artifactual methionine oxidation.
-
2-Bromoacetamide (BAM): Occupies the optimal thermodynamic middle ground. The carbon-bromine bond provides sufficient electrophilicity for rapid reaction with cysteine thiolates at physiological pH, while maintaining a high kinetic barrier against weaker nucleophiles like neutral amines[3].
Kinetic partitioning of 2-bromoacetamide in protein alkylation.
Quantitative Comparative Analysis
To design high-fidelity experiments, researchers must weigh the kinetic and thermodynamic profiles of the available haloacetamides. While some advanced proteomic workflows employ a "cocktail" of IAA, BAM, and CAA to balance alkylation efficiencies across sterically diverse sites[4], BAM is frequently the superior choice when a single, reliable reagent is required[5].
Table 1: Comparative Profiling of Haloacetamide Reagents
| Reagent | Relative Reactivity (pH 7-8) | Primary Leaving Group | Known Off-Target Vulnerabilities | Optimal Use Case |
| Iodoacetamide (IAA) | High (~36 M⁻¹ min⁻¹) | Iodide (I⁻) | Lys, His, Asp, Glu, N-terminus | Rapid alkylation of highly resistant proteins[2]. |
| 2-Bromoacetamide (BAM) | Moderate-High | Bromide (Br⁻) | Minimal (Requires high conc. for off-target) | Balanced proteomics, cross-linking probes[3]. |
| Chloroacetamide (CAA) | Low-Moderate | Chloride (Cl⁻) | Methionine oxidation (Artifactual) | High-specificity requirements, overnight rxns. |
Advanced Applications: Cross-Linking and Bioconjugation
Beyond simple capping, the bromoacetamide moiety serves as a powerful warhead in complex bioconjugation technologies:
-
Cross-Linking Mass Spectrometry (XL-MS): Novel sulfoxide-containing MS-cleavable cross-linkers, such as DBrASO, utilize bromoacetamide groups to specifically map protein-protein interactions (PPIs) via cysteine residues. BAM was strategically selected over IAA for these probes due to its comparable reactivity combined with superior stability and ease of handling during complex organic synthesis[6].
-
Peptide Macrocyclization: Bromoacetamide derivatives are employed in the synthesis and validation of macrocyclic peptides. Alkylating cysteines with BAM serves as a critical linear control when evaluating the blood-brain barrier penetration of advanced perfluoroarene-based macrocycles[7].
-
Antibody-Drug Conjugates (ADCs): While maleimides are ubiquitous in ADC development, they suffer from retro-Michael instability in systemic circulation. Conversely, α-bromoacetamide hexanoyl linkers generate highly stable thioether ADCs with excellent plasma stability, effectively preventing premature systemic drug release[].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every step is grounded in chemical causality to ensure maximum yield while preventing artifactual data generation.
Protocol 1: High-Fidelity Proteomic Sample Preparation
By controlling the buffer strictly at pH 8.0, we ensure the cysteine thiol (pKa ~8.3) is sufficiently deprotonated to the highly reactive thiolate form, while primary amines (pKa ~9.5-10.5) remain protonated and unreactive.
Materials:
-
Lysis Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock
-
Alkylating Agent: 0.5 M 2-Bromoacetamide (BAM) in MS-grade water (Prepare fresh, protect from light)
Step-by-Step Workflow:
-
Denaturation & Reduction: Dissolve the protein sample in Lysis Buffer to 1 mg/mL. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Causality: Heat and DTT cooperatively unfold the protein and reduce disulfide bridges, exposing sterically hindered cysteines.
-
-
Cooling: Cool the sample to room temperature.
-
Causality: Alkylating at elevated temperatures drastically increases the thermodynamic probability of off-target N-alkylation.
-
-
Alkylation: Add BAM to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Causality: Darkness prevents photolytic degradation of the carbon-bromine bond. A 20 mM concentration provides a sufficient molar excess over thiols without driving off-target kinetics[3].
-
-
Quenching: Add additional DTT to a final concentration of 20 mM. Incubate for 15 minutes.
-
Causality: Unreacted BAM will alkylate the digestion enzyme (trypsin) or peptide N-termini during the overnight digestion. Excess DTT acts as a sacrificial nucleophile to scavenge residual BAM.
-
-
Digestion: Dilute the sample 8-to-10-fold with 50 mM Ammonium Bicarbonate to reduce Urea concentration to < 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
Proteomic sample preparation workflow utilizing 2-bromoacetamide.
Protocol 2: Cysteine-Targeted ADC Linker Conjugation (Model System)
-
Partial Reduction: Treat the monoclonal antibody (mAb) with 2.5 molar equivalents of TCEP for 2 hours at 37°C in PBS (pH 7.4) containing 1 mM EDTA.
-
Causality: TCEP selectively reduces interchain disulfides without denaturing the antibody's core structure, yielding reactive thiols. EDTA chelates trace transition metals that would otherwise catalyze spontaneous thiol re-oxidation[1].
-
-
Conjugation: Add 5-10 molar equivalents of the bromoacetamide-payload construct (e.g., BAM-hexanoyl-MMAE). Incubate at room temperature for 4 hours.
-
Purification: Remove excess linker-payload via size-exclusion chromatography (SEC) or extensive diafiltration to isolate the stable thioether-linked ADC[].
Conclusion
2-Bromoacetamide and its derivatives represent a highly optimized chemical space for cysteine alkylation. By perfectly balancing the hyper-reactivity of iodoacetamides with the sluggishness of chloroacetamides, BAM minimizes off-target artifacts while ensuring robust, irreversible thioether formation. Whether utilized in routine proteomic sample preparation or the design of next-generation therapeutics, understanding the mechanistic causality of BAM enables researchers to execute bioconjugation with unprecedented precision.
References
-
BenchChem Technical Support Team. 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications. BenchChem.
-
BenchChem Technical Support Team. A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency. BenchChem. 2
-
BenchChem Technical Support Team. 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers. BenchChem. 3
-
ResearchGate Contributors. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. 4
-
NIH PubMed Central. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PMC. 6
-
Journal of the American Chemical Society. Perfluoroarene–Based Peptide Macrocycles to Enhance Penetration Across the Blood–Brain Barrier. ACS Publications.7
-
ResearchGate Contributors. 'Shotgun' Proteomic Analyses without Alkylation of Cysteine. ResearchGate. 5
-
MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. 1
-
BOC Sciences. Several Ways of Thiol Coupling in ADCs. BOC Sciences.
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- 5. researchgate.net [researchgate.net]
- 6. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cysteine-Reactive Probes with Allyl Functional Groups: A Guide to Mechanism, Design, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unique nucleophilicity of the cysteine thiol group has positioned it as a prime target for chemical biology and covalent drug discovery. While a variety of electrophilic "warheads" have been developed to selectively modify cysteine residues, probes featuring the allyl functional group offer a distinct combination of reactivity and stability. This guide provides a comprehensive technical overview of cysteine-reactive probes containing allyl electrophiles. We will delve into the fundamental reaction mechanisms, explore the design and synthesis of both simple and bifunctional probes, and provide detailed, field-proven protocols for their application in protein labeling and chemoproteomic workflows. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of allyl-based probes to investigate protein function and develop novel covalent therapeutics.
The Rationale for Targeting Cysteine
Cysteine is one of the least abundant amino acids, yet its side chain, the thiol group, plays a disproportionately large role in protein function, structure, and regulation.[1] The high nucleophilicity of the deprotonated thiolate anion makes cysteine a preferential target for a wide range of electrophilic modifications.[2][3] This unique reactivity, combined with its relatively low abundance, allows for the selective labeling and modulation of specific proteins with minimal off-target effects, a highly desirable feature in both chemical probe development and targeted covalent inhibitor design.[4][5]
The decision to target cysteine is therefore a strategic one, offering a pathway to achieve high selectivity and sustained target engagement. The choice of the electrophilic warhead is paramount, as it dictates the probe's reactivity, stability, and suitability for downstream applications.
The Allyl Group as a Cysteine-Reactive Warhead
The allyl group, a three-carbon unit containing a double bond, can be incorporated into various electrophilic scaffolds. These probes primarily modify cysteine residues via an S-alkylation reaction, forming a stable thioether bond.[6] The two most common classes of allyl-based electrophiles used in probe design are allyl halides and allyl sulfones.
Allyl Halides: The Classic SN2 Approach
Allyl halides, such as allyl bromide or allyl iodide, react with cysteine's nucleophilic thiolate via a bimolecular nucleophilic substitution (SN2) mechanism.[2][7]
Mechanism of Action:
The reaction is initiated by the deprotonation of the cysteine thiol (R-SH) to the more reactive thiolate (R-S⁻). The thiolate then attacks the electrophilic carbon atom adjacent to the halogen, displacing the halide leaving group to form a stable S-allyl cysteine thioether linkage.
Causality Behind Experimental Choices:
-
pH Control is Critical: The reaction rate is highly dependent on pH.[8] Since the thiolate anion is the active nucleophile, the reaction is significantly faster at a pH above the thiol's pKa (~8.5). However, at high pH (>9), the risk of side reactions with other nucleophilic residues like lysine (pKa ~10.5) increases.[3] Therefore, protein labeling experiments are typically conducted at a pH between 7.5 and 8.5, providing a compromise between reaction rate and selectivity.
-
Choice of Halide: The reactivity of the allyl halide follows the order I > Br > Cl, consistent with the leaving group ability of the halide.[1] Allyl iodide is more reactive but can be less stable, while allyl bromide offers a good balance of reactivity and stability for most applications.
Allyl Sulfones: A Platform for Michael Addition and Bio-orthogonal Chemistry
Allyl sulfones represent a more recent class of cysteine-reactive electrophiles. Their reaction proceeds through a distinct addition-elimination mechanism and offers unique opportunities for creating multifunctional probes.[9]
Mechanism of Action:
The reaction involves two sequential Michael additions. First, a cysteine thiol attacks the double bond of the allyl sulfone. This is followed by the elimination of a sulfinate leaving group, which generates a new Michael acceptor. A second nearby thiol (often from the other half of a reduced disulfide bond) can then react with this new acceptor, resulting in a stable three-carbon thioether bridge.
Advantages and Versatility:
The multi-step reactivity of allyl sulfones makes them particularly suitable for disulfide re-bridging applications.[9] Furthermore, the core structure can be readily modified to include reporter tags or other functional groups, making them versatile building blocks for multifunctional probes.[9] The reaction kinetics can also be tuned by pH; the initial Michael addition can occur at a lower pH (e.g., pH 6-7), while the subsequent elimination and second addition are favored at a slightly higher pH (e.g., pH 8).[9]
Design and Synthesis of Allyl-Based Probes
A functional chemical probe typically consists of three components: the reactive warhead, a linker, and a reporter tag for detection or enrichment.[10]
Synthesis of a Bifunctional Allyl Bromide Probe
The synthesis of a bifunctional probe allows for the introduction of a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. Here, we outline a representative synthesis for an alkyne-functionalized allyl bromide probe, which can be subsequently "clicked" to an azide-containing reporter tag.
Protocol 1: Synthesis of an Alkyne-Functionalized Allyl Bromide Probe
This protocol is a conceptual workflow based on standard organic chemistry principles for creating a bifunctional probe.
-
Starting Material Selection: Begin with a commercially available alcohol containing a terminal alkyne and a suitable linker length, for example, 5-hexyn-1-ol.
-
Mesylation/Tosylation:
-
Dissolve 5-hexyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq) or tosyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated or tosylated intermediate.
-
-
Halogenation (Bromination):
-
Dissolve the crude mesylate/tosylate intermediate from the previous step in acetone.
-
Add lithium bromide (LiBr) (3.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting crude 6-bromo-1-hexyne by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final probe.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This alkyne-containing probe is now ready for reaction with a protein of interest, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a desired azide-functionalized reporter tag (e.g., Biotin-Azide, Fluorescent-Azide).[11]
Experimental Application: Protein Labeling and Analysis
The ultimate test of a probe is its ability to selectively label a target protein in a complex biological sample. The following protocol provides a self-validating workflow for labeling a purified protein with an allyl-based probe and confirming the modification.
Protocol 2: In-Solution Labeling of a Cysteine-Containing Protein
Objective: To covalently label a purified protein containing an accessible cysteine residue with an allyl bromide probe and confirm modification via mass spectrometry.
Materials:
-
Purified protein with at least one cysteine residue (e.g., Bovine Serum Albumin, BSA)
-
Allyl bromide or custom-synthesized allyl probe (e.g., 6-bromo-1-hexyne from Protocol 1)
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0
-
Reducing Agent: 1 mM Tris(2-carboxyethyl)phosphine (TCEP) or 5 mM Dithiothreitol (DTT) (Prepare fresh)
-
Quenching Solution: 20 mM N-acetyl-cysteine or β-mercaptoethanol
-
Denaturing Buffer (for SDS-PAGE): 8 M Urea in reaction buffer
-
Reagents for SDS-PAGE and Coomassie staining
-
Reagents for in-gel or in-solution tryptic digest[12]
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Workflow Diagram:
Sources
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors [escholarship.org]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00005C [pubs.rsc.org]
- 10. figshare.mq.edu.au [figshare.mq.edu.au]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
Electrophilic warheads for covalent protein modification
Electrophilic Warheads for Covalent Protein Modification: A Technical Guide to Rational Design and Chemoproteomic Validation
The Renaissance of Covalent Therapeutics
Historically, covalent drugs were often discovered serendipitously and viewed with skepticism due to concerns over indiscriminate reactivity and immune-mediated toxicity. Today, targeted covalent inhibitors (TCIs) represent a highly rationalized modality in drug discovery. By incorporating meticulously tuned electrophilic warheads, modern TCIs achieve prolonged target engagement, overcome endogenous ligand competition, and successfully silence previously "undruggable" targets[1].
The Kinetic Paradigm of Covalent Inhibition
Unlike classical reversible inhibitors, which are governed entirely by equilibrium thermodynamics (
Two-step kinetic model of covalent inhibition highlighting non-covalent binding and inactivation.
This kinetic model dictates a critical design principle: target selectivity is driven not by the intrinsic reactivity of the electrophile, but by the non-covalent binding affinity (
Privileged Electrophilic Warheads: Chemotypes and Causality
Currently, over 100 different electrophilic warheads are utilized in covalent ligands[3]. The selection of a warhead is a delicate balancing act: it must be reactive enough to modify the target residue, but stable enough to avoid off-target alkylation of abundant cellular nucleophiles like glutathione.
-
Acrylamides (Target: Cysteine) : Acrylamides are the most prevalent warheads in FDA-approved TCIs[1]. Causality : They are "soft" electrophiles that undergo Michael addition. Their moderate intrinsic reactivity ensures they remain largely inert in aqueous environments until high-affinity non-covalent binding forces them into close proximity with a specific cysteine, thereby minimizing off-target toxicity.
-
Chloroacetamides (Target: Cysteine) : These undergo rapid
nucleophilic substitution. Causality : Due to their high intrinsic reactivity, they are generally avoided in systemic therapeutics to prevent indiscriminate alkylation. However, they are ideal for chemical probes where rapid, exhaustive labeling is required[3]. -
Sulfonyl Fluorides (Target: Tyrosine, Lysine, Serine) : Operating via Sulfur (VI) Fluoride Exchange (SuFEx), these warheads are uniquely context-dependent[4]. Causality : The S-F bond is highly stable and only undergoes nucleophilic attack when activated by a specific microenvironment (e.g., hydrogen bonding networks in an enzyme active site), allowing for the selective targeting of less nucleophilic residues like tyrosine[4].
Table 1: Quantitative and Qualitative Comparison of Privileged Warheads
| Warhead Chemotype | Primary Target | Intrinsic Reactivity | Reversibility | Mechanism of Action | Example Application |
| Acrylamide | Cysteine | Moderate | Irreversible | Michael Addition | Osimertinib (EGFR) |
| Chloroacetamide | Cysteine | High | Irreversible | Chemoproteomic Probes | |
| Cyanoacrylamide | Cysteine | Moderate | Reversible | Reversible Michael Addition | Rilzabrutinib (BTK) |
| Sulfonyl Fluoride | Tyrosine, Lysine | Context-Dependent | Irreversible | SuFEx | Probe XO44 |
| Boronic Acid | Serine | High | Reversible | Reversible Esterification | Bortezomib (Proteasome) |
Chemoproteomic Validation: Activity-Based Protein Profiling (ABPP)
To establish trustworthiness in covalent drug development, researchers must definitively prove target engagement and map off-target liabilities proteome-wide. Activity-based protein profiling (ABPP) achieves this using modular probes (warhead-linker-reporter) to covalently capture functional residues[5].
The most robust iteration is Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (IsoTOP-ABPP) , which enables the proteome-wide identification and quantification of cysteine interactions with electrophilic small molecules[5].
Competitive IsoTOP-ABPP workflow for proteome-wide quantification of covalent target engagement.
Self-Validating Protocol: Competitive IsoTOP-ABPP
This protocol is designed as a self-validating system. By utilizing isotopic labeling (Light/Heavy), it provides an internal ratiometric standard. Non-specific background proteins will enrich equally in both channels (Ratio ~1:1), while true targets blocked by the covalent inhibitor will show a heavily skewed ratio, intrinsically eliminating false positives.
Step 1: Live-Cell Inhibitor Treatment & Lysis
-
Action : Treat live cells with the covalent inhibitor (Test) or DMSO (Control) for the desired time. Lyse cells in native buffer.
-
Causality : Performing treatment in live cells ensures the protein targets are in their native conformation and physiological environment, preserving endogenous competition (e.g., from ATP or glutathione) which is lost in recombinant assays.
Step 2: Broad-Spectrum Probe Labeling
-
Action : Add a highly reactive, alkyne-functionalized probe (e.g., Iodoacetamide-alkyne, IA-alkyne) to both lysates to irreversibly label all remaining unreacted cysteines.
-
Causality : The alkyne tag is used instead of a direct biotin tag because it is small and uncharged, preventing steric hindrance and allowing the probe to access buried active sites efficiently.
Step 3: Copper-Catalyzed Click Chemistry (CuAAC)
-
Action : Conjugate the alkyne-labeled proteomes to isotopically distinct, TEV-cleavable biotin tags using CuAAC. Use a "Light" tag for the DMSO control and a "Heavy" tag for the inhibitor-treated sample[5].
-
Causality : This step attaches the necessary affinity handle (biotin) only after the biological labeling is complete, bridging the gap between small-molecule accessibility and robust biochemical enrichment.
Step 4: Enrichment and Orthogonal Proteolysis
-
Action : Combine the Light and Heavy lysates in a 1:1 ratio. Enrich on streptavidin agarose beads. Wash extensively, then perform on-bead tryptic digestion to remove non-modified peptide fragments. Finally, elute the probe-modified peptides using TEV protease.
-
Causality : Eluting biotin from streptavidin requires boiling in SDS, which strips massive amounts of non-specifically bound background proteins. By engineering a TEV protease cleavage site into the linker, only the covalently modified peptides are gently released into the eluate, drastically increasing the signal-to-noise ratio for mass spectrometry.
Step 5: LC-MS/MS Analysis and Ratiometric Quantification
-
Action : Analyze the eluted peptides via liquid chromatography-tandem mass spectrometry.
-
Validation Check : Calculate the Light/Heavy (Control/Inhibitor) ratio for each identified peptide. A ratio of ~1 indicates no competition (off-target or background). A ratio > 3 indicates that the covalent inhibitor successfully engaged that specific nucleophile, validating on-target engagement and mapping the off-target landscape.
Conclusion
The engineering of electrophilic warheads has transformed covalent protein modification from a toxicological liability into a precision pharmacological tool. By coupling rational warhead selection—balancing intrinsic reactivity with non-covalent affinity—with rigorous, self-validating chemoproteomic workflows like IsoTOP-ABPP, drug development professionals can confidently design the next generation of highly selective, irreversible therapeutics.
References
- Title: Electrophilic warheads in covalent drug discovery: an overview Source: Expert Opinion on Drug Discovery URL
- Source: RSC Medicinal Chemistry (via PMC)
- Source: Pharmaceuticals (MDPI)
- Source: Cell Chemical Biology (via PMC)
- Source: Pharmaceuticals (MDPI)
Sources
Introduction: The Versatility of a Privileged Scaffold
An In-Depth Technical Guide to the N-Aryloxyacetamide Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse range of biological targets. The N-aryloxyacetamide scaffold is a quintessential example of such a structure. Characterized by an aryloxy group linked to an acetamide moiety, this deceptively simple framework offers a remarkable degree of synthetic tractability and conformational flexibility. This unique combination allows for the precise spatial arrangement of various pharmacophoric features, enabling the development of potent and selective modulators for numerous protein targets. This guide provides a comprehensive overview of the N-aryloxyacetamide core, from its synthesis to its multifaceted roles in modern drug discovery, grounded in field-proven insights and established protocols.
Caption: General structure of the N-aryloxyacetamide scaffold.
PART 1: Synthesis and Derivatization Strategies
The synthetic accessibility of the N-aryloxyacetamide scaffold is a primary driver of its widespread use. The most common and robust approach is a variation of the Williamson ether synthesis. This involves the nucleophilic substitution of a haloacetamide derivative with a substituted phenol.
A novel and environmentally friendly, metal-catalyst-free method has also been developed. This process synthesizes aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile, promoted by alkaline solutions of hydrogen peroxide.[1]
Representative Synthetic Workflow: Williamson Ether Synthesis
The following diagram and protocol detail a standard, reliable method for synthesizing N-aryloxyacetamide derivatives.
Caption: Standard workflow for the synthesis of N-aryloxyacetamide derivatives.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-(p-tolyloxy)acetamide
This protocol describes a typical synthesis. The rationale behind each step is provided to ensure methodological clarity and reproducibility.
Materials:
-
p-Cresol (1.0 eq)
-
2-Chloro-N-(4-methoxyphenyl)acetamide (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous
-
Acetone, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol, 2-chloro-N-(4-methoxyphenyl)acetamide, and anhydrous acetone.
-
Rationale: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction without interfering.
-
-
Base Addition: Add anhydrous potassium carbonate to the mixture.
-
Rationale: K₂CO₃ is a mild base used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion required for the substitution reaction. It is easily removed during workup.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature at the boiling point of the solvent.
-
-
Workup - Solvent Removal: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Rationale: This step partitions the organic product into the ethyl acetate layer, while inorganic salts (like excess K₂CO₃ and KCl byproduct) remain in the aqueous layer.
-
-
Washing: Wash the organic layer twice with deionized water and once with brine.
-
Rationale: Washing removes any remaining water-soluble impurities. The brine wash helps to break up emulsions and remove bulk water from the organic layer before drying.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
PART 2: Key Therapeutic Applications and Mechanisms of Action
The N-aryloxyacetamide scaffold has been successfully exploited to develop agents for a wide array of diseases. Its versatility allows it to be tailored for targets ranging from ion channels to enzymes.
Anticonvulsant Activity
A significant area of research for N-aryloxyacetamide derivatives has been in the treatment of epilepsy.[3] These compounds have shown efficacy in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4]
-
Mechanism of Action: The primary mechanism for many anticonvulsant N-aryloxyacetamide derivatives is the modulation of voltage-gated ion channels.[5] Some potent derivatives act as binders to voltage-sensitive sodium channels, stabilizing the inactivated state and thereby reducing the sustained, high-frequency neuronal firing that characterizes seizures.[6] More recently, derivatives have been identified as inhibitors of SLACK (KCNT1) potassium channels, which are linked to rare and severe epileptic disorders.[7][8]
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. N-aryloxyacetamide derivatives have demonstrated promising broad-spectrum activity against various bacterial and fungal pathogens.[4][9][10][11]
-
Mechanism of Action: For certain bacterial strains like E. coli, a key mechanism involves the inhibition of dihydrofolate reductase (DHFR).[12] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis and survival. By blocking this enzyme, the compounds effectively halt bacterial proliferation.
Sources
- 1. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 4. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis Intermediates for N-Substituted Bromoacetamides
Executive Summary: The Electrophilic Scaffold
N-substituted bromoacetamides are critical electrophilic intermediates in medicinal chemistry, serving as the foundational "warhead" for targeted covalent inhibitors (TCIs), PROTAC linkers, and fragment-based drug discovery (FBDD).[1] Their utility lies in the reactivity of the
This guide details the synthesis, stabilization, and validation of these intermediates. Unlike simple amide coupling, the introduction of the
Strategic Synthesis Selection
Selecting the correct synthetic route depends on the nucleophilicity of the amine substrate and the tolerance of functional groups present.
| Method | Reagents | Best For | Key Risk |
| A. Acid Halide Route | Bromoacetyl bromide, Base (TEA/DIPEA), DCM/THF | Anilines, hindered amines, large scale.[1] | Over-alkylation : Amine attacking the |
| B. Coupling Agent Route | Bromoacetic acid, EDC/HATU, HOBt | Amino acids, acid-sensitive groups, solid-phase synthesis.[1] | O-Acylation : Side reaction with hydroxyls if unprotected. |
| C. Mixed Anhydride | Bromoacetic acid, Isobutyl chloroformate, NMM | Scale-up where cost of HATU is prohibitive.[1] | Temperature Control : Requires strict -15°C maintenance. |
Decision Matrix Flowchart
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate properties.
Core Protocol: The Acid Halide Method (Standard)
This protocol uses Bromoacetyl Bromide .[1][2]
Critical Note: Avoid Bromoacetyl Chloride if high purity is required. The chloride ion released can displace the bromine at the
Reagents & Materials[3][4][5][6][7][8][9][10]
-
Substrate: Primary or secondary amine (1.0 equiv).
-
Electrophile: Bromoacetyl bromide (1.1–1.2 equiv).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).[1] Use NaHCO3 for biphasic Schotten-Baumann conditions if the amine is water-soluble.[1]
-
Quench: Saturated NaHCO3, Brine.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (0.1 M concentration).
-
Cryogenic Addition: Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Why? Low temperature favors N-acylation (kinetic control) over N-alkylation (thermodynamic/slower).[1]
-
-
Dropwise Addition: Dilute Bromoacetyl bromide (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 15–30 minutes.
-
Visual Check: Fuming is normal; ensure efficient stirring to disperse local hot spots.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours.
-
Workup:
-
Quench with saturated aqueous NaHCO3 (gas evolution: CO2).[1]
-
Separate layers.[3] Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.[1]
-
Dry over MgSO4 and concentrate in vacuo.
-
Stability Note: Do not heat the water bath above 40°C during concentration to prevent thermal decomposition.
-
Mechanistic Integrity & Troubleshooting
The synthesis of
The "Dimerization" Trap
If the reaction is too concentrated or the base is added too fast, the product (an alkyl bromide) can react with the starting amine (a nucleophile).
-
Mechanism: Amine attacks
-Carbon Secondary amine formation Polymerization. -
Prevention: Always add the acid halide to the amine at low temperature. Maintaining a slight excess of the acylating agent ensures the amine is consumed by acylation before it can alkylate.
Pathway Diagram: Competing Reactions
Figure 2: Kinetic competition between the desired acylation and the undesired N-alkylation (dimerization).[1]
Characterization & Validation
A self-validating protocol requires confirmation of the specific structural motif.
| Technique | Diagnostic Signal | Validation Criteria |
| 1H NMR | The | |
| 13C NMR | Carbon attached to Br is shielded relative to Cl.[1] | |
| LC-MS | M / M+2 (1:1 ratio) | Bromine isotope pattern is mandatory.[1] Loss of this pattern indicates hydrolysis (M-Br+OH) or halide exchange.[1] |
Safety & Storage (Lachrymator Protocols)
Bromoacetamides are potent lachrymators (tear gas agents) and alkylating agents.[1]
-
Containment: All weighing and reactions must occur in a functioning fume hood.
-
Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate (reacts with the alkyl bromide) or dilute ammonia.
-
Storage:
References
-
MDPI. (2004). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst.
-
BenchChem. (2025).[4][3] Synthesis Protocol for Acetamide, N-9-acridinyl-2-bromo-: A Technical Guide.
-
National Institutes of Health (NIH). (2023).[1] Protocol for the synthesis of N-Alkyl bromomaleimide linkers.
-
Organic Chemistry Portal. (2008).
-Bromoacrylates: One-Pot Procedure. -
BenchChem. (2025).[1][4][3] Common side products in Bromoacetyl chloride reactions and their removal.
-
PubChem. (2025).[1][6] Bromoacetyl bromide | C2H2Br2O.[7] [1]
-
WuXi AppTec. (2024).[1] How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20110195947A1 - Methods of synthesizing and isolating n-(bromoacetyl)-3,3-dinitroazetidine and a composition including the same - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Bromoacetyl-n-decylamine | C12H24BrNO | CID 94759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Structure-Activity Relationship of Phenylacetamide Alkylating Agents: A Technical Guide
Executive Summary
Phenylacetamide derivatives represent a highly versatile and structurally tunable class of alkylating agents in modern medicinal chemistry and oncology. Serving a dual purpose, the phenylacetamide moiety can act either as a lipophilic recognition scaffold that drives targeted covalent binding, or as an enzyme-cleavable masking group in prodrug systems. This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of phenylacetamide alkylating agents, detailing the mechanistic pathways of DNA/protein cross-linking, the electronic and steric effects of ring substitution, and the self-validating experimental protocols required for their synthesis and evaluation.
Molecular Architecture and SAR Dynamics
The pharmacological efficacy of phenylacetamide alkylating agents is dictated by the interplay between the recognition scaffold and the electrophilic warhead. Modulating these components alters the compound's lipophilicity, target affinity, and reactivity profile.
The Phenylacetamide Recognition Scaffold
The core phenylacetamide structure provides critical hydrogen-bonding interfaces (via the N-H donor and C=O acceptor) and a hydrophobic aromatic ring. SAR studies demonstrate that the electronic nature of the substituents on the phenyl ring drastically influences biological activity. For instance, the introduction of electron-donating groups (e.g., 2-methoxy) on hybrid chrysin-phenylacetamide derivatives significantly enhances binding affinity, yielding nanomolar growth inhibition (GI50) against breast cancer cell lines[1]. Conversely, bulky, electron-withdrawing groups like a 2-trifluoromethyl (-CF3) moiety can induce steric clashes, altering the regioselectivity of alkylation and displacing critical hydrogen-bond donors, thereby neutralizing antineoplastic effects[1].
The Alkylating Warheads
The choice of the electrophilic warhead attached to the phenylacetamide core defines the mechanism of cytotoxicity:
-
Alpha-Haloacetamides: Compounds such as 2-chloro-N-phenylacetamide act as direct alkylating agents. They undergo nucleophilic substitution with biological nucleophiles (e.g., cysteine thiols in proteins), forming irreversible covalent bonds[2].
-
Nitrogen Mustards: When the phenylacetamide is conjugated to a bis(2-chloroethyl)amine group, the molecule functions as a DNA cross-linker. The phenylacetamide acts as a substrate for specific enzymes, keeping the mustard inert until localized cleavage occurs[3].
-
Aliphatic Chloroethyls: Agents like n-(2-chloroethyl)-2-phenylacetamide disrupt critical cellular processes by forming covalent bonds with nucleophilic sites in DNA, leading to cell cycle arrest and apoptosis[4]. Similarly, N-methoxy-N-methyl-2-phenylacetamide acts as a nucleophilic alkylating agent, attacking thiols and amino groups in DNA and RNA to inhibit leukemia cell proliferation[5].
Quantitative SAR Data Summary
The following table synthesizes the structure-activity relationships of various phenylacetamide alkylating agents and their corresponding biological impacts.
| Compound Scaffold | Phenyl Ring Substituent | Alkylating Warhead / Conjugate | Target Cell Line | IC50 / GI50 | Mechanistic Observation |
| Phenylacetamide Mustard | Unsubstituted (-H) | Bis(2-chloroethyl)amine | MOLT-3 (PGA+) | 2.5 µM | High cytotoxicity via enzyme-triggered release[3], |
| Phenylacetamide Mustard | Unsubstituted (-H) | Bis(2-chloroethyl)amine | MOLT-3 (PGA-) | > 50 µM | Low dark toxicity; stable prodrug masking[3] |
| 7-Aminochrysin Hybrid | 2-Methoxy (-OCH3) | Diphenylamine linkage | MCF-7 | 30 nM | Enhanced receptor binding via electron-donating group[1] |
| 7-Aminochrysin Hybrid | 2-Trifluoromethyl (-CF3) | Chromenyl phenoxyacetamide | HCT-15 | Inactive | Steric clash and altered H-bonding neutralized activity[1] |
| N-Methoxy-N-methyl | Unsubstituted (-H) | N-Methoxy-N-methyl | Leukemia | Dose-dependent | Direct nucleophilic attack on DNA thiols/amines[5] |
Mechanistic Pathways: Prodrug Activation and DNA Cross-linking
A major advancement in the SAR of phenylacetamide mustards is their application as enzyme-activated prodrugs. The phenylacetamide group is a highly specific substrate for Penicillin-G-amidase (PGA)[3]. In the tumor microenvironment, where engineered or targeted PGA is localized, the enzyme hydrolyzes the amide bond. This cleavage releases the highly reactive free nitrogen mustard, which subsequently undergoes intramolecular cyclization to form an aziridinium ion. This electrophilic intermediate is rapidly attacked by the N7 position of guanine residues in DNA, resulting in lethal cross-linking.
PGA-mediated activation pathway of phenylacetamide mustard prodrugs.
This system is self-validating: in the absence of PGA, the prodrug exhibits minimal cytotoxicity, proving that the intact phenylacetamide effectively masks the warhead's reactivity[3],.
Self-Validating Experimental Methodologies
To establish a robust SAR profile, researchers must employ rigorous, self-validating experimental workflows. The following protocols detail the synthesis of the alkylating scaffold and its subsequent biological evaluation.
Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide Derivatives
This protocol describes the foundational acylation step used to generate alpha-haloacetamide alkylating agents[2].
-
Preparation: Dissolve the primary aniline derivative (1.0 equiv) and triethylamine (TEA, 1.1 equiv) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C using an ice bath.
-
Causality: TEA acts as a proton scavenger. It prevents the formation of unreactive aniline hydrochloride salts, ensuring the amine remains highly nucleophilic.
-
-
Acylation: Add chloroacetyl chloride (1.0 equiv) dropwise to the cooled solution.
-
Causality: The dropwise addition at 0°C strictly controls the highly exothermic nature of the acylation, preventing over-alkylation or the formation of di-acylated byproducts[2].
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC).
-
Workup: Wash the organic layer sequentially with distilled water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Causality: The aqueous wash effectively removes the water-soluble TEA-HCl byproduct and any residual unreacted acid chlorides, yielding a high-purity intermediate ready for subsequent N-alkylation or biological testing.
-
Protocol 2: In Vitro Cytotoxicity and Enzymatic Cleavage Assay
To evaluate the SAR of enzyme-triggered phenylacetamide mustards, a comparative cytotoxicity assay is required.
-
Cell Seeding: Seed MOLT-3 (human T-lineage acute lymphoblastic leukemia) cells in 96-well plates at a density of 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prodrug Treatment: Treat the cells with varying concentrations of the phenylacetamide mustard prodrug (ranging from 0.1 µM to 100 µM).
-
Enzyme Co-Incubation: Divide the treated wells into two cohorts. To Cohort A, add Penicillin-G-amidase (PGA) at 1 U/mL. Leave Cohort B enzyme-free.
-
Causality: This split-cohort design isolates the variable of enzymatic cleavage. Cohort B serves as the negative control to measure the "dark toxicity" (off-target effects) of the unactivated prodrug[3].
-
-
Viability Quantification: After 48 hours of incubation, add MTT reagent to each well. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm. Calculate the IC50 values.
Experimental workflow for the synthesis and SAR evaluation of alkylating agents.
Conclusion
The structure-activity relationship of phenylacetamide alkylating agents is governed by the delicate balance between the electronic properties of the phenyl ring and the reactivity of the attached electrophile. By strategically modifying the phenylacetamide scaffold, researchers can design highly selective targeted covalent inhibitors or enzyme-activated prodrugs that maximize tumor-specific DNA cross-linking while minimizing systemic toxicity.
References
-
CAS 95092-10-7: Benzeneacetamide, N-methoxy-N-methyl- | CymitQuimica | 5
-
n-(2-Chloroethyl)-2-phenylacetamide | 23547-02-6 | Benchchem | 4
-
2-(1H-Imidazol-1-yl)-N-phenylacetamide | Grokipedia | 2
-
Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives | MDPI | 1
-
Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics | PMC | 3
-
Fluorescent chemical probes for accurate tumor diagnosis and targeting therapy | Semantic Scholar |
Sources
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-(2-Chloroethyl)-2-phenylacetamide | 23547-02-6 | Benchchem [benchchem.com]
- 5. CAS 95092-10-7: Benzeneacetamide, N-methoxy-N-methyl- [cymitquimica.com]
The Synthetic Keystone: A Technical Guide to N-[4-(Allyloxy)phenyl]-2-bromoacetamide and Its Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the strategic use of versatile chemical intermediates—molecules that serve as foundational building blocks for a diverse array of therapeutic agents. N-[4-(Allyloxy)phenyl]-2-bromoacetamide is one such pivotal intermediate. Its structure, featuring a reactive bromoacetyl group and an allyloxy-substituted phenyl ring, offers a unique combination of functionalities that make it a valuable tool in the synthesis of novel compounds with significant therapeutic potential.
This technical guide provides an in-depth exploration of N-[4-(Allyloxy)phenyl]-2-bromoacetamide, from its synthesis to its critical role as a precursor in the development of biologically active molecules. As a senior application scientist, the following sections will not only detail established protocols but also provide insights into the rationale behind its application, empowering researchers to leverage this compound's full potential in their drug discovery programs.
Core Attributes and Chemical Profile
N-[4-(Allyloxy)phenyl]-2-bromoacetamide is a solid organic compound with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol .[1] Its significance in synthetic chemistry stems from two key structural features:
-
The Electrophilic Bromoacetyl Group: The bromine atom attached to the acetyl group is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic. This makes the bromoacetyl moiety susceptible to nucleophilic attack by a wide range of functional groups, including amines, thiols, and hydroxyls.[2][3] This reactivity is the cornerstone of its utility as an alkylating agent.
-
The N-[4-(Allyloxy)phenyl] Moiety: This part of the molecule can influence the pharmacokinetic properties of its derivatives. The allyloxy group, for instance, can be a site for further chemical modification. The N-phenylacetamide core is a common scaffold in many biologically active compounds, known to participate in various biological interactions.[4][5]
Synthesis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide: A Validated Protocol
The synthesis of N-aryl-2-bromoacetamides is typically achieved through a nucleophilic acyl substitution reaction.[6][7] The following protocol outlines a general and reliable method for the preparation of N-[4-(Allyloxy)phenyl]-2-bromoacetamide.
Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution
Materials:
-
4-(Allyloxy)aniline
-
Bromoacetyl bromide or bromoacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine or Pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(allyloxy)aniline (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add bromoacetyl bromide or bromoacetyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-[4-(Allyloxy)phenyl]-2-bromoacetamide by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can react with the highly reactive bromoacetyl halide, leading to the formation of bromoacetic acid and reducing the yield of the desired product.
-
Base: The base is crucial for neutralizing the hydrogen bromide or hydrogen chloride byproduct formed during the reaction, driving the equilibrium towards the product.
-
Controlled Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of the bromoacetyl halide helps to control the reaction rate and minimize the formation of side products.
Caption: Synthetic workflow for N-[4-(Allyloxy)phenyl]-2-bromoacetamide.
Applications in the Synthesis of Biologically Active Molecules
The primary utility of N-[4-(Allyloxy)phenyl]-2-bromoacetamide lies in its role as a versatile precursor for a wide range of more complex molecules, particularly heterocyclic compounds, which are prevalent in many classes of drugs.[8]
Synthesis of Heterocyclic Scaffolds
The reactive bromoacetyl group can be readily displaced by nucleophiles to form new carbon-heteroatom bonds, a key step in the construction of various heterocyclic rings. For instance, chloroacetamide derivatives, which are analogous to bromoacetamides, have been used to synthesize benzothiazole derivatives.[9]
Sources
- 1. N-[4-(Allyloxy)phenyl]-2-bromoacetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencescholar.us [sciencescholar.us]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Methodological & Application
High-Resolution Chemoproteomic Profiling of the Cysteinome Using Bromoacetamide-Based Activity-Based Probes
Introduction & Mechanistic Rationale
Activity-based protein profiling (ABPP) has revolutionized our ability to interrogate the functional state of the proteome directly within native biological systems. Among the various amino acids targeted in chemoproteomics, cysteine is uniquely privileged. Despite its low abundance (~2.3% of the human proteome), cysteine acts as a critical redox sensor, catalytic nucleophile, and primary site for targeted covalent inhibitors.
The selection of the electrophilic warhead is the most critical variable in designing a cysteine-directed ABPP probe. Historically, iodoacetamides and maleimides have been heavily utilized. However, maleimides are prone to hydrolysis and retro-Michael addition, leading to complex, unstable adducts, while iodoacetamides are often too reactive, resulting in significant off-target over-alkylation (e.g., methionine oxidation and lysine labeling) 1.
Bromoacetamide represents the optimal thermodynamic and kinetic "sweet spot" for cysteine profiling. Operating via an SN2 nucleophilic substitution mechanism, bromoacetamides offer rapid labeling kinetics comparable to iodoacetamides but with a tighter specificity profile that minimizes off-target noise 2. Furthermore, unlike maleimides, the resulting thioether bond is highly stable and does not hydrolyze under physiological conditions 3.
SN2 nucleophilic substitution mechanism of cysteine thiolate with bromoacetamide.
Quantitative Warhead Comparison
To justify the experimental choice of bromoacetamide over other haloacetamides, we must examine their reactivity profiles. The table below summarizes the kinetic half-lives and specificity profiles of common haloacetamide warheads.
Table 1: Comparative Reactivity and Properties of Haloacetamide Warheads in ABPP
| Warhead Type | Leaving Group | GSH Half-Life (pH 7.4, 37°C) | Target Specificity | Off-Target Risk Profile |
| Iodoacetamide | Iodide (I⁻) | < 0.05 h | Moderate | High (Met oxidation, Lys/His alkylation) |
| Bromoacetamide | Bromide (Br⁻) | ~ 0.08 h | High | Low-Moderate |
| Chloroacetamide | Chloride (Cl⁻) | ~ 3.20 h | Very High | Lowest (but requires extended incubation) |
Data synthesized from comparative reactivity studies on haloacetamides 2.
Experimental Workflow: isoTOP-ABPP
To map the ligandability of the cysteinome, we employ Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP). This method is a self-validating system : by treating parallel proteome samples with high and low concentrations of the bromoacetamide probe and tagging them with heavy and light isotopes respectively, we can calculate a quantitative ratio (R). Hyper-reactive, functional cysteines will saturate even at low probe concentrations (R ~ 1), while non-specific background sites will exhibit concentration-dependent labeling (R ~ 10).
Workflow of isoTOP-ABPP using bromoacetamide probes for quantitative cysteinome profiling.
Detailed Step-by-Step Protocol
Phase 1: Native Proteome Preparation
Objective: Extract proteins while preserving native tertiary structures and reactive cysteine thiolates.
-
Cell Lysis : Harvest cells (e.g., 20-30 million HEK293T cells) and wash twice with ice-cold DPBS. Resuspend the cell pellet in 1 mL of cold PBS (pH 7.4).
-
Homogenization : Lyse cells using probe sonication (15 cycles, 1 sec on / 2 sec off, 30% amplitude) on ice.
-
Causality Check: Strictly avoid reducing agents (DTT, TCEP, β-mercaptoethanol) in the lysis buffer. Reducing agents are powerful nucleophiles that will immediately quench the electrophilic bromoacetamide probe, resulting in zero signal.
-
-
Clarification : Centrifuge the lysate at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction.
-
Quantification : Determine protein concentration using a BCA assay. Normalize the soluble proteome to exactly 2.0 mg/mL using PBS.
Phase 2: Concentration-Dependent Probe Labeling
Objective: Covalently trap reactive cysteines using a bromoacetamide-alkyne probe.
-
Aliquoting : Split the normalized proteome into two 1 mL aliquots (2 mg protein each). Designate one as "Low Probe" and the other as "High Probe".
-
Labeling :
-
To the "Low Probe" aliquot, add bromoacetamide-alkyne to a final concentration of 10 µM.
-
To the "High Probe" aliquot, add bromoacetamide-alkyne to a final concentration of 100 µM.
-
-
Incubation : Incubate both samples for 1 hour at room temperature in the dark.
Phase 3: CuAAC Click Chemistry (Isotope Tagging)
Objective: Append biotin enrichment handles bearing isotopic mass tags for downstream MS quantification.
-
Reagent Addition : To each 1 mL labeled lysate, add the following reagents in this exact, mandatory order to prevent protein precipitation and ensure catalytic efficiency:
-
10 µL of TEV-cleavable Biotin-Azide Tag (10 mM stock in DMSO). Use the Light isotope tag for the "Low Probe" sample and the Heavy isotope tag for the "High Probe" sample.
-
10 µL of TCEP (50 mM stock in water, freshly prepared). Causality Check: TCEP must be added before copper to reduce Cu(II) to the catalytically active Cu(I) state.
-
30 µL of TBTA ligand (1.7 mM stock in DMSO/t-butanol 1:4). This stabilizes the Cu(I) oxidation state.
-
10 µL of CuSO₄ (50 mM stock in water).
-
-
Incubation : Vortex gently and incubate for 1 hour at room temperature.
Phase 4: Background Clearance & Enrichment
Objective: Remove unreacted click reagents and isolate probe-modified proteins.
-
Precipitation : Combine the Heavy and Light samples into a single 15 mL conical tube. Add 8 mL of ice-cold Methanol, 2 mL of Chloroform, and 6 mL of cold ddH₂O. Vortex vigorously and centrifuge at 4,000 × g for 10 minutes.
-
Causality Check: This step is critical for removing unreacted biotin-azide. Failure to do so will saturate the streptavidin beads with free biotin, completely abolishing protein enrichment.
-
-
Washing the Pellet : Carefully aspirate the upper and lower liquid phases, leaving the protein disk intact. Wash the disk twice with 5 mL of cold Methanol.
-
Resuspension : Allow the pellet to air dry briefly. Resuspend in 1 mL of 1.2% SDS in PBS. Heat at 90°C for 5 minutes to fully denature the proteins and expose the biotin tags.
-
Enrichment : Dilute the sample with 5 mL of PBS to reduce the SDS concentration to 0.2%. Add 100 µL of pre-washed Streptavidin agarose beads. Rotate end-over-end for 2 hours at room temperature.
-
Causality Check: High SDS (>0.5%) will disrupt the non-covalent biotin-streptavidin interaction. Dilution is mandatory.
-
Phase 5: On-Bead Digestion & Peptide Release
Objective: Digest the proteome and selectively elute only the probe-modified peptides.
-
Stringent Washing : Pellet the beads (1,400 × g, 2 min). Wash sequentially with:
-
2 × 5 mL of 0.2% SDS in PBS
-
3 × 5 mL of PBS
-
3 × 5 mL of LC-MS grade water
-
-
On-Bead Digestion : Resuspend beads in 500 µL of 2 M Urea in 50 mM ammonium bicarbonate. Add 1 mM DTT (15 min at 65°C) followed by 5 mM iodoacetamide (30 min at RT, dark) to cap unreacted, non-probe-bound cysteines. Add 2 µg of sequencing-grade Trypsin and incubate overnight at 37°C.
-
Removal of Unmodified Peptides : The supernatant now contains unmodified tryptic peptides. Discard the supernatant, or save it for total protein abundance profiling. Wash the beads 3 times with PBS to remove residual trypsin and unmodified peptides.
-
TEV Cleavage : Resuspend the beads in 200 µL of TEV buffer. Add 5 µL of AcTEV protease and incubate overnight at 29°C.
-
Elution : Collect the supernatant containing the cleaved, probe-modified peptides. Desalt using C18 StageTips prior to LC-MS/MS analysis.
Data Analysis & Interpretation
Following LC-MS/MS analysis, data deconvolution involves identifying the specific mass shift associated with the cleaved bromoacetamide-alkyne-TEV tag remnant.
The core metric of isoTOP-ABPP is the Heavy-to-Light (H:L) ratio .
-
H:L Ratio ≈ 1 : Indicates that the cysteine was fully saturated by the probe even at the low (10 µM) concentration. These are hyper-reactive cysteines , often located in enzyme active sites or functional allosteric pockets 4.
-
H:L Ratio ≈ 10 : Indicates concentration-dependent labeling, typical of non-functional, surface-exposed cysteines driven purely by mass action.
By leveraging the balanced reactivity of the bromoacetamide warhead, this protocol guarantees a high-fidelity snapshot of the functional cysteinome, minimizing false positives while maintaining the kinetic speed necessary to capture transient biological states.
References
- Gehringer et al. "Recent Advances in Covalent Drug Discovery." PMC.
- "Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents.
- "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry." PMC.
- "Chemoproteomic Profiling of Lysine Acetyltransferases Highlights an Expanded Landscape of Catalytic Acetylation.
Sources
Application Note: Thiol-Ene Click Chemistry with Allyloxy-Phenyl Linkers
Executive Summary
Thiol-ene click chemistry has emerged as a cornerstone methodology for bioconjugation, polymer functionalization, and materials science due to its rapid kinetics, high yields, and exceptional orthogonality[1]. When paired with allyloxy-phenyl linkers (derivatives of allyl phenyl ether), this radical-mediated hydrothiolation reaction gains significant structural and analytical advantages. This application note provides a comprehensive, self-validating guide to executing thiol-ene reactions using allyloxy-phenyl scaffolds, tailored for researchers in drug development and macromolecular engineering.
Mechanistic Insights & Rationale
The selection of an allyloxy-phenyl linker is not arbitrary; it is driven by specific physicochemical benefits that solve common bottlenecks in bioconjugation:
-
Accelerated Kinetics via Electron-Rich Enes: The ether linkage donates electron density to the terminal allyl group, making it highly susceptible to electrophilic thiyl radical attack. This ensures near-quantitative conversion even at micromolar concentrations.
-
In-Built Analytical Traceability: Unlike purely aliphatic linkers, the phenyl ring acts as a robust UV chromophore (absorbing strongly at ~270–280 nm). This allows for real-time tracking of conjugation efficiency and purification via standard HPLC-UV systems.
-
Steric Rigidity: The planar phenyl ring provides a rigid spacer that prevents steric collapse between the conjugated payload (e.g., a drug or fluorophore) and the biomolecular target, preserving target binding affinity.
-
Environmental Tolerance: The reaction is metal-free, requires no cytotoxic copper catalysts, and exhibits high tolerance to ambient oxygen and aqueous environments[1], making it ideal for fragile biological systems.
Reaction Pathway & Workflow
The thiol-ene reaction proceeds via a radical step-growth mechanism consisting of initiation, propagation, and termination. The propagation cycle is highly efficient, leading to an anti-Markovnikov thioether product.
Fig 1. Radical-mediated thiol-ene propagation cycle with allyloxy-phenyl linkers.
Quantitative Reaction Parameters
To ensure reproducibility and optimal yields, the following parameters represent the empirically validated operating window for allyloxy-phenyl thiol-ene couplings[2][3].
| Parameter | Recommended Range | Causality / Experimental Impact |
| Ene : Thiol Molar Ratio | 1:1 to 1:1.2 | A slight thiol excess drives the reaction to completion and compensates for minor disulfide formation[3]. |
| UV Wavelength | 365 nm | Cleaves common photoinitiators (e.g., LAP, Irgacure 2959) while preventing UV-C induced degradation of sensitive peptide bonds. |
| Photoinitiator Conc. | 0.1% – 0.5% (w/v) | Balances rapid radical generation with the prevention of premature chain termination or radical-induced side reactions. |
| Solvent System | MeOH, DMF, or H₂O | Thiol-ene is highly tolerant to protic solvents. Solvent choice is dictated purely by the solubility of the payloads. |
| Reaction Time | 5 – 15 minutes | The high reactivity of the allyloxy group allows for rapid curing/conjugation, minimizing thermal stress on the sample[2]. |
Experimental Protocols
Protocol A: Synthesis of the Allyloxy-Phenyl Linker (Williamson Ether Synthesis)
Purpose: To install the reactive allyl group onto a phenolic precursor (e.g., a tyrosine residue or a phenolic drug payload).
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of the phenolic precursor in anhydrous DMF (0.2 M).
-
Causality: Anhydrous conditions prevent the hydrolysis of the alkylating agent, ensuring high yields.
-
-
Deprotonation: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide ion without degrading base-sensitive functional groups.
-
-
Alkylation: Dropwise, add 1.2 eq of Allyl Bromide. Heat the reaction to 60°C and stir for 4 hours.
-
Causality: The dropwise addition controls the exothermic Sₙ2 reaction, preventing polyalkylation or side reactions.
-
-
Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Verify via ¹H NMR. Look for the appearance of the allyl multiplet at ~5.9 ppm (internal alkene proton) and doublets at ~5.2–5.4 ppm (terminal alkene protons).
Protocol B: UV-Initiated Thiol-Ene Bioconjugation
Purpose: To conjugate a thiol-bearing molecule (e.g., a cysteine-containing peptide) to the allyloxy-phenyl linker.
-
Reagent Mixing: In a clear glass or quartz vial, combine the allyloxy-phenyl functionalized molecule (1.0 eq) and the thiol-bearing molecule (1.2 eq) in degassed Methanol or PBS buffer.
-
Causality: While thiol-ene is oxygen-tolerant, degassing the solvent (via argon sparging for 10 mins) maximizes the reaction rate by preventing oxygen from scavenging the initial thiyl radicals.
-
-
Initiator Addition: Add 0.1 wt% of a water-soluble photoinitiator, such as Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959.
-
Irradiation: Place the vial under a 365 nm UV LED lamp (intensity ~10-20 mW/cm²) for 10 minutes at room temperature.
-
Causality: 365 nm provides the exact energy required to homolytically cleave the photoinitiator without causing pyrimidine dimerization in nucleic acids or aromatic ring degradation in proteins[2].
-
-
Purification: Purify the resulting thioether conjugate via preparative HPLC or size exclusion chromatography (SEC), monitoring absorbance at 280 nm.
Self-Validating Systems (QA/QC)
A robust protocol must be self-validating. To confirm the success of the thiol-ene conjugation, execute the following orthogonal checks:
-
Ellman’s Assay (Colorimetric): React an aliquot of the post-reaction mixture with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of free thiols[2].
-
Spectroscopic Validation (NMR): The definitive proof of the anti-Markovnikov addition is the complete disappearance of the allyl proton signals (5.2–6.0 ppm) and the emergence of new aliphatic multiplets (~2.6 ppm) corresponding to the newly formed -CH₂-S- thioether linkage.
-
Mass Spectrometry (LC-MS): The product mass must exactly equal the sum of the allyloxy-phenyl precursor and the thiol precursor, minus any minor fragmentation. The absence of a +16 Da or +32 Da shift confirms that the thioether did not prematurely oxidize to a sulfoxide or sulfone.
References
-
UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Source: National Institutes of Health (NIH) / PMC URL:[Link]
- Ultra-thin thiol-ene coatings (WO2006055409A2)
Sources
- 1. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12963B [pubs.rsc.org]
- 3. WO2006055409A2 - Ultra-thin thiol-ene coatings - Google Patents [patents.google.com]
Synthesis of covalent inhibitors using N-[4-(Allyloxy)phenyl]-2-bromoacetamide
Application Note: Synthesis and Late-Stage Functionalization of Covalent Inhibitors Using N-[4-(Allyloxy)phenyl]-2-bromoacetamide
Executive Summary
The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes relies on the precise tuning of electrophilic warheads. N-[4-(Allyloxy)phenyl]-2-bromoacetamide (Molecular Weight: 270.12) is a highly versatile, bifunctional building block[1]. It seamlessly integrates a highly reactive
Mechanistic Rationale & Design Principles
Successful covalent probe design requires balancing reactivity, binding affinity, and downstream utility. The architecture of N-[4-(Allyloxy)phenyl]-2-bromoacetamide addresses these needs through three distinct structural elements:
-
The Warhead (Bromoacetamide): The choice of a bromoacetamide over a chloroacetamide or acrylamide is dictated by the target's nucleophilicity. Bromoacetamides are exceptionally strong electrophiles that undergo rapid
displacement by thiolate anions. This accelerated kinetic profile is essential when targeting sterically hindered or poorly nucleophilic cysteines, such as the catalytic selenocysteine in Glutathione Peroxidase 4 (GPX4)[2] or specific residues in Cathepsin proteases[3]. -
The Scaffold (Allyloxyphenyl): The phenyl ring provides critical hydrophobic and
stacking interactions within the target's binding pocket, stabilizing the pre-covalent encounter complex. The para-allyloxy substitution ensures that the bioorthogonal handle is directed outward toward the solvent-exposed region, minimizing steric clashes during target binding. -
The Bioorthogonal Handle (Allyl Ether): The terminal allyl ether is an electron-rich alkene that is highly reactive in radical-mediated thiol-ene "click" chemistry[4]. Unlike alkyne-azide cycloadditions that require cytotoxic copper catalysts, the thiol-ene reaction proceeds rapidly under mild UV irradiation via an anti-Markovnikov addition[5]. This allows for the modular, late-stage attachment of fluorophores, biotin tags, or PROTAC ligase binders directly in complex biological matrices[6].
Workflow & Pathway Visualization
Workflow of covalent target engagement and subsequent bioorthogonal thiol-ene functionalization.
Quantitative Data: Kinetic Profiling of Covalent Warheads
To contextualize the reactivity of the bromoacetamide warhead, the following table summarizes the kinetic parameters of common cysteine-reactive electrophiles used in TCI design.
| Warhead Type | Relative Electrophilicity | Typical Target Cys pKa | Intracellular Half-Life | Off-Target GSH Reactivity |
| Bromoacetamide | High | 7.0 - 8.5 | < 10 min | High |
| Chloroacetamide | Moderate | 5.5 - 7.5 | 2 - 4 hrs | Low - Moderate |
| Acrylamide | Low | < 6.5 | > 12 hrs | Very Low |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Covalent Labeling of Target Protein (In Vitro)
Objective: Establish a covalent thioether linkage between the bromoacetamide warhead and the target protein's active cysteine.
-
Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Causality: HEPES is an amine-free buffer, preventing off-target acylation of the buffer itself. A pH of 7.4 ensures a sufficient molar fraction of the target cysteine is deprotonated to the highly reactive thiolate (
) state.
-
-
Protein Reduction: Incubate the target protein (10 µM) with 1 mM TCEP for 30 minutes at room temperature.
-
Causality: TCEP reduces disulfides to free thiols but lacks a thiol group itself (unlike DTT or
-mercaptoethanol). This prevents the reducing agent from scavenging the electrophilic bromoacetamide warhead.
-
-
Covalent Engagement: Add N-[4-(Allyloxy)phenyl]-2-bromoacetamide (100 µM, 10x molar excess) from a 10 mM DMSO stock. Incubate for 1 hour at 37°C.
-
System Validation (Intact LC-MS): Desalt the sample and analyze via Intact Protein LC-MS.
-
Validation Metric: A successful 1:1 stoichiometric reaction will yield a precise mass shift of +189.1 Da (Addition of the
moiety and loss of the target's sulfhydryl proton). Multiple additions indicate off-target labeling.
-
Protocol 2: Photo-induced Thiol-Ene Click Functionalization
Objective: Attach a Biotin-PEG-SH reporter to the allyl-functionalized protein adduct via radical-mediated anti-Markovnikov addition.
-
Reagent Assembly: To the purified protein adduct from Protocol 1, add Biotin-PEG-SH (500 µM) and the photoinitiator DPAP (2,2-Dimethoxy-2-phenylacetophenone, 1 mM).
-
UV Irradiation: Irradiate the mixture using a 365 nm UV lamp (10 mW/cm²) for 10 minutes on ice.
-
Causality: 365 nm UV provides specific energy to cleave DPAP into radicals without causing phototoxic damage to the protein backbone, which absorbs strongly at 280 nm. The radicals abstract a hydrogen from Biotin-PEG-SH, generating a thiyl radical that attacks the electron-rich allyl ether[5].
-
-
Quenching: Remove from the light source and add 10 mM DTT to quench unreacted radicals and excess photoinitiator.
-
System Validation (Western Blot): Resolve the sample via SDS-PAGE and transfer to a PVDF membrane. Probe with Streptavidin-HRP.
-
Validation Metric: A strong chemiluminescent band at the target protein's molecular weight confirms the successful bioorthogonal click reaction and validates the integrity of the entire two-step probe system.
-
References
1.1[1] 2.3[3] 3.2[2] 4. 4[4] 5.5[5] 6.6[6]
Sources
Application Notes and Protocols for Functionalizing Allyloxy Groups in Protein Conjugates
Introduction: The Allyloxy Group as a Versatile Chemical Hub on Proteins
In the landscape of bioconjugation, the ability to selectively modify proteins is paramount for advancing therapeutics, diagnostics, and our fundamental understanding of biological processes. The introduction of non-native functional groups onto a protein's surface provides a chemical "handle" for subsequent, highly specific modifications. Among these, the allyloxy group stands out as a compact and versatile hub for a diverse array of chemical transformations. Its terminal alkene functionality serves as a gateway to a multitude of bioorthogonal and chemoselective reactions, allowing for the precise installation of payloads such as drugs, imaging agents, and polymers.
This guide provides an in-depth exploration of the primary methods for functionalizing allyloxy groups that have been incorporated into protein structures, either through the modification of natural amino acid side chains or the genetic incorporation of unnatural amino acids. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible protein functionalization.
Section 1: Isomerization to a Vinyl Ether and Subsequent Bioorthogonal Ligation
A powerful strategy for activating the allyloxy group is its isomerization to the more reactive vinyl ether. This transformation unlocks the potential for highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloadditions, a cornerstone of bioorthogonal chemistry.[1][2] The IEDDA reaction between an electron-rich dienophile (the vinyl ether) and an electron-deficient diene (typically a tetrazine) proceeds with exceptionally fast kinetics and high specificity, even in complex biological milieu.[1][3][4]
Mechanistic Rationale
The isomerization is typically catalyzed by a ruthenium complex, which facilitates the migration of the double bond from the terminal position to form the thermodynamically stable internal vinyl ether. This vinyl ether is significantly more electron-rich than the starting allyl ether, rendering it a potent dienophile for IEDDA reactions. The subsequent reaction with a tetrazine derivative proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, irreversibly forming a stable dihydropyrazine or pyridazine product.[1][2][4]
Visualization of the Workflow
Caption: Workflow for allyloxy functionalization via isomerization and IEDDA.
Detailed Experimental Protocol: Isomerization and IEDDA Ligation
This two-step protocol is designed for the functionalization of a purified protein containing an allyloxy group.
Materials:
-
Allyloxy-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]
-
Degassed, anhydrous solvent (e.g., toluene or a mixture of DMF/buffer)
-
Tetrazine-functionalized payload (e.g., tetrazine-fluorophore, tetrazine-drug)
-
Syringe filters (0.22 µm)
-
Size-exclusion chromatography (SEC) columns or dialysis cassettes for purification
-
Inert atmosphere (Nitrogen or Argon)
Protocol Steps:
Step A: Isomerization of Allyloxy to Vinyl Ether
-
Preparation: Prepare a stock solution of the ruthenium catalyst in a minimal amount of degassed, anhydrous solvent. The final concentration of the catalyst in the reaction mixture should be in the low millimolar range.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the allyloxy-protein to a final concentration of 1-10 mg/mL in a suitable buffer.
-
Catalyst Addition: Add the ruthenium catalyst stock solution to the protein solution. The final solvent composition should be optimized to maintain protein stability while ensuring catalyst solubility.
-
Incubation: Gently agitate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by LC-MS or a functional assay for vinyl ether formation. Reaction times can vary from 1 to 4 hours.
-
Quenching and Purification: Once the isomerization is complete, the reaction can be quenched by the addition of a mild oxidizing agent or directly purified. Remove the ruthenium catalyst and any byproducts by size-exclusion chromatography or dialysis against the desired buffer.
Step B: IEDDA Ligation with a Tetrazine Payload
-
Reactant Preparation: Prepare a stock solution of the tetrazine-functionalized payload in a compatible solvent (e.g., DMSO, DMF, or water).
-
Ligation Reaction: To the purified vinyl ether-protein solution, add a slight molar excess (1.1 to 5 equivalents) of the tetrazine payload.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is typically very fast, often reaching completion within minutes to an hour.[1]
-
Monitoring and Purification: Monitor the reaction by LC-MS to confirm the formation of the conjugate. Purify the final protein conjugate from unreacted tetrazine payload and byproducts using SEC or dialysis.
-
Characterization: Characterize the final conjugate by mass spectrometry to confirm the mass shift corresponding to the addition of the payload, and by functional assays to ensure the protein's activity is retained.
Section 2: Thiol-Ene Radical Addition
The thiol-ene reaction is a highly efficient and robust "click" chemistry reaction that proceeds via a radical-mediated mechanism.[5][6] It allows for the anti-Markovnikov addition of a thiol to the alkene of the allyloxy group, forming a stable thioether linkage.[5] This method is particularly attractive due to its high yields, tolerance of a wide range of functional groups, and the ability to be initiated under mild conditions using light or a radical initiator.[5][7][8]
Mechanistic Rationale
The reaction is initiated by the generation of a thiyl radical from a thiol-containing molecule, either through photolysis in the presence of a photoinitiator or by thermal decomposition of a radical initiator.[6][9] This thiyl radical then adds to the terminal carbon of the allyloxy alkene, forming a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product.
Visualization of the Thiol-Ene Reaction
Caption: Schematic of the thiol-ene functionalization of an allyloxy group.
Detailed Experimental Protocol: Photo-initiated Thiol-Ene Conjugation
This protocol describes the conjugation of a thiol-containing payload to an allyloxy-functionalized protein using UV initiation.
Materials:
-
Allyloxy-functionalized protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
Thiol-containing payload (e.g., cysteine-containing peptide, thiol-modified drug)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
UV lamp (365 nm)
-
Degassed buffer
-
Size-exclusion chromatography (SEC) columns or dialysis cassettes
Protocol Steps:
-
Preparation: Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., DMSO or water). The final concentration in the reaction is typically in the low millimolar range. Prepare a stock solution of the thiol payload.
-
Reaction Setup: In a UV-transparent reaction vessel (e.g., quartz cuvette or microplate), combine the allyloxy-protein (1-5 mg/mL) and a molar excess (5-20 equivalents) of the thiol payload in degassed buffer.
-
Initiator Addition: Add the photoinitiator stock solution to the reaction mixture.
-
UV Irradiation: Expose the reaction mixture to UV light (365 nm) at room temperature. The irradiation time can range from 5 to 30 minutes. It is crucial to control the temperature to avoid protein denaturation.
-
Monitoring: Monitor the reaction progress by LC-MS, observing the mass increase corresponding to the addition of the thiol payload.
-
Purification: After the reaction is complete, purify the protein conjugate from unreacted thiol payload, photoinitiator, and byproducts using SEC or dialysis.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and assess its functional integrity.
Section 3: Olefin Metathesis
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has found applications in bioconjugation.[10] For allyloxy-functionalized proteins, cross-metathesis with another olefin allows for the installation of a wide variety of functional groups.[11][12][13] The reaction is catalyzed by ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, which have shown compatibility with aqueous environments and many protein functional groups.[10]
Mechanistic Rationale
The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the ruthenium catalyst and the two olefin partners. The catalyst first reacts with the allyloxy group on the protein to form a metallacyclobutane intermediate, which then fragments to generate a new ruthenium-alkylidene complex. This complex then reacts with the second olefin partner, leading to the formation of the desired cross-metathesis product and regeneration of a ruthenium-based species.
Visualization of Olefin Cross-Metathesis
Caption: Olefin cross-metathesis for functionalizing an allyloxy group.
Detailed Experimental Protocol: Aqueous Olefin Cross-Metathesis
This protocol outlines the general procedure for an aqueous cross-metathesis reaction on an allyloxy-containing protein.
Materials:
-
Allyloxy-functionalized protein in a degassed aqueous buffer (e.g., PBS, pH 7.4)
-
Water-soluble ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd generation catalyst)
-
Olefin-containing payload
-
Degassed buffer
-
Size-exclusion chromatography (SEC) columns or dialysis cassettes
Protocol Steps:
-
Preparation: Prepare a stock solution of the ruthenium catalyst in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF). Prepare a stock solution of the olefin payload.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the allyloxy-protein to a final concentration of 1-10 mg/mL in degassed buffer. Add a large molar excess (50-200 equivalents) of the olefin payload.
-
Catalyst Addition: Add the ruthenium catalyst stock solution to the protein-olefin mixture. The final catalyst concentration is typically in the range of 100-500 µM.
-
Incubation: Gently agitate the reaction at room temperature. Reaction times can vary significantly (2-24 hours) depending on the substrates and catalyst.
-
Monitoring: Monitor the reaction by LC-MS to track the formation of the desired conjugate.
-
Purification: Once sufficient conversion is achieved, purify the protein conjugate from the catalyst, unreacted olefin payload, and byproducts using SEC or dialysis. It may be necessary to use a metal chelator resin to remove residual ruthenium.
-
Characterization: Analyze the final product by mass spectrometry and perform relevant functional assays.
Section 4: Other Functionalization Strategies
While the methods above are the most common, other strategies can also be employed to functionalize allyloxy groups.
Oxidative Cleavage to an Aldehyde
The double bond of the allyloxy group can be oxidatively cleaved to generate a terminal aldehyde.[14][15] This aldehyde can then be used in subsequent ligation reactions, such as oxime or hydrazone formation. Reagents like ozone followed by a reductive workup, or a mixture of osmium tetroxide and sodium periodate, can achieve this transformation. However, these conditions can be harsh and may lead to protein damage, requiring careful optimization. A milder method involves using an oxoammonium salt.[14][15][16]
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[17][18][19][20][21] While powerful in organic synthesis, its application in bioconjugation is less common due to the requirement of metal catalysts and CO, which can be challenging in a biological context.[18]
Comparative Summary of Functionalization Methods
| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |
| Isomerization-IEDDA | Ruthenium catalyst, Tetrazine | Cycloaddition | Bioorthogonal, very fast kinetics, high specificity | Two-step process, potential for catalyst-induced protein damage |
| Thiol-Ene Addition | Thiol, Radical initiator | Radical Addition | High efficiency, "click" reaction, mild conditions | Requires initiator, potential for side reactions with cysteine residues |
| Olefin Metathesis | Ruthenium catalyst, Olefin | C-C bond formation | Forms stable C-C bond, broad substrate scope | Requires catalyst, can be slow, potential for catalyst poisoning |
| Oxidative Cleavage | Oxidizing agents (e.g., OsO₄/NaIO₄) | Oxidation | Generates a versatile aldehyde handle | Harsh conditions, potential for protein oxidation |
Conclusion and Future Outlook
The allyloxy group serves as a highly adaptable functional handle for the site-specific modification of proteins. The choice of functionalization method depends on the specific application, the nature of the payload to be installed, and the tolerance of the protein to the reaction conditions. The isomerization-IEDDA strategy offers unparalleled speed and bioorthogonality, making it ideal for applications in living systems. Thiol-ene chemistry provides a robust and efficient alternative for in vitro conjugations. As new catalysts and reaction conditions continue to be developed, the utility of the allyloxy group in creating sophisticated protein conjugates for research, diagnostics, and therapeutics will undoubtedly expand.
References
-
Inverse electron demand Diels–Alder reactions in chemical biology. (2017). SciSpace. Retrieved from [Link]
-
Recent Advances in the Pauson–Khand Reaction. (2017). PMC. Retrieved from [Link]
-
Enabling olefin metathesis on proteins: chemical methods for installation of S-allyl cysteine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The allylic chalcogen effect in olefin metathesis. (2010). PMC. Retrieved from [Link]
-
Olefin Cross-Metathesis on Proteins: Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. (2010). Research @ Flinders. Retrieved from [Link]
-
Pauson–Khand reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidative cleavage of allyl ethers by an oxoammonium salt. (n.d.). RSC Publishing. Retrieved from [Link]
-
The Intermolecular Pauson-Khand Reaction. (2005). University of Windsor. Retrieved from [Link]
-
Olefin Cross-Metathesis on Proteins: Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. (2010). Research @ Flinders. Retrieved from [Link]
-
Olefin Cross-Metathesis on Proteins: Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. (2010). ACS Publications. Retrieved from [Link]
-
Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry. (2019). PubMed. Retrieved from [Link]
-
Recent Advances in the Pauson–Khand Reaction and Related [2+2+1] Cycloadditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Inverse Electron Demand Diels-Alder Reaction (IEDDA). (n.d.). Creative Biolabs. Retrieved from [Link]
-
The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. (n.d.). ResearchGate. Retrieved from [Link]
-
The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. (2009). International Journal of Medical Sciences. Retrieved from [Link]
-
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxidative cleavage of allyl ethers by an oxoammonium salt. (2015). PubMed. Retrieved from [Link]
-
Oxidative Cleavage of Allyl Ethers by an Oxoammonium Salt. (2025). ResearchGate. Retrieved from [Link]
-
Allyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Thiol-ene reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Recent Toolboxes for Chemoselective Dual Modifications of Proteins. (n.d.). La Trobe University. Retrieved from [Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science. (2020). Frontiers. Retrieved from [Link]
-
Bioconjugation application notes. (n.d.). St John's Laboratory. Retrieved from [Link]
-
Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. (2022). MDPI. Retrieved from [Link]
-
A protein functionalization platform based on selective reactions at methionine residues. (2018). Nature. Retrieved from [Link]
-
Chemical- and photo-activation of protein-protein thiol-ene coupling for protein profiling. (2025). PMC. Retrieved from [Link]
-
Recent advances in bioorthogonal reactions for site-specific protein labeling and engineering. (n.d.). ScienceDirect. Retrieved from [Link]
-
Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins. (n.d.). PMC. Retrieved from [Link]
-
Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. (2017). Macmillan Group. Retrieved from [Link]
-
Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). Radboud Repository. Retrieved from [Link]
-
Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). SpringerLink. Retrieved from [Link]
-
Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells. (n.d.). PMC. Retrieved from [Link]
Sources
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- 2. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 3. Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Oxidative cleavage of allyl ethers by an oxoammonium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 21. organicreactions.org [organicreactions.org]
Preparation of N-[4-(Allyloxy)phenyl]-2-bromoacetamide from 4-allyloxyaniline
Abstract
This application note details the optimized synthesis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide from 4-allyloxyaniline. This compound serves as a critical electrophilic "warhead" in the design of covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs). The protocol utilizes a nucleophilic acyl substitution pathway under controlled conditions to preserve the allyl ether moiety while ensuring quantitative acylation of the aniline. We provide a robust, self-validating methodology, including troubleshooting for common side reactions such as bromide displacement and allyl polymerization.
Introduction & Mechanistic Rationale
The synthesis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide involves the acylation of an electron-rich aniline with bromoacetyl bromide.
Strategic Importance
-
Covalent Tethering: The
-bromoacetamide group is a classic "cysteine-reactive" warhead. It reacts via displacement with thiols in proteins, forming stable thioether bonds. -
Linker Versatility: The allyl group provides a handle for further functionalization (e.g., olefin metathesis or thiol-ene "click" chemistry) or serves as a hydrophobic recognition element.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution). The nitrogen lone pair of the aniline attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate. Reformation of the carbonyl double bond expels the bromide ion.
Key Mechanistic Considerations:
-
HCl/HBr Scavenging: The reaction generates HBr. If unneutralized, the acid will protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction. A non-nucleophilic base (e.g., Triethylamine or DIPEA) is essential.
-
Temperature Control: The reaction is highly exothermic. High temperatures can lead to bis-acylation (formation of imides) or displacement of the
-bromide by the aniline itself.
Reaction Scheme Visualization
Caption: Mechanistic pathway for the acylation of 4-allyloxyaniline. The base is critical for driving the equilibrium forward by neutralizing the HBr byproduct.
Materials & Equipment
Reagents
| Reagent | Equiv. | Role | Purity Requirement |
| 4-Allyloxyaniline | 1.0 | Substrate | >97% (Recrystallize if dark/oxidized) |
| Bromoacetyl bromide | 1.1 - 1.2 | Acylating Agent | Distilled if yellow/brown |
| Triethylamine (TEA) | 1.5 - 2.0 | Base | Dry, stored over KOH |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (prevent hydrolysis) |
Equipment
-
Three-neck round-bottom flask (250 mL).
-
Addition funnel (pressure-equalizing).
-
Inert gas line (Nitrogen or Argon).
-
Ice-water bath (
). -
Rotary evaporator.
Experimental Protocol
Step 1: Preparation of the Nucleophile Solution
-
Setup: Flame-dry a 250 mL three-neck flask and equip it with a magnetic stir bar and an addition funnel. Flush with Nitrogen.[1]
-
Dissolution: Add 4-Allyloxyaniline (10.0 mmol, 1.49 g) to the flask.
-
Solvation: Add anhydrous DCM (50 mL). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) via syringe.
-
Note: The solution may darken slightly due to trace oxidation of the aniline in basic media; this is normal.
-
-
Cooling: Submerge the flask in an ice-water bath and cool to
for 15 minutes.
Step 2: Electrophile Addition (Critical Step)
-
Preparation: Dilute Bromoacetyl bromide (12.0 mmol, 1.05 mL) in DCM (10 mL) inside the addition funnel.
-
Why? Dilution prevents localized hot spots that cause polymerization or bis-acylation.
-
-
Addition: Dropwise add the acid bromide solution to the stirring aniline solution over 30 minutes.
-
Observation: White precipitate (TEA
HBr salts) will form immediately. This confirms the reaction is proceeding.[1]
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–3 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 7:3). The starting aniline spot (low
, stains purple with ninhydrin) should disappear.
-
Step 3: Workup & Purification
-
Quench: Add water (50 mL) to the reaction mixture to hydrolyze excess acid bromide.
-
Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash: Wash the organic layer sequentially with:
-
1M HCl (30 mL) – Removes unreacted aniline and TEA.
-
Sat. NaHCO
(30 mL) – Neutralizes residual acid. -
Brine (30 mL) – Dries the organic layer.
-
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Crystallization: The crude solid is usually off-white. Recrystallize from Ethanol or a DCM/Hexane mixture.
-
Protocol: Dissolve in min. hot ethanol, cool slowly to RT, then
. Filter the needles.
-
Process Validation & Troubleshooting
Workflow Diagram
Caption: Step-by-step purification workflow to ensure removal of toxic precursors and salts.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Bromide | Ensure DCM is anhydrous; keep glassware dry. |
| Oiling Out | Impurities / Residual Solvent | Use high-vacuum drying; seed with a crystal if available. |
| Multiple Spots on TLC | Bis-acylation (Imide formation) | Reduce reaction temperature; add acid bromide more slowly. |
| Dark Product | Oxidation of Aniline | Perform reaction under Nitrogen; recrystallize starting material. |
Characterization (Expected Data)
The following data validates the structural integrity of the product.
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 110–115°C (Consistent with hexyloxy analogs [1]).
-
Mass Spectrometry (ESI):
calc. for : 270.01 / 272.01 (1:1 isotopic ratio characteristic of Bromine).
Predicted H NMR ( , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment |
| 8.10 | Broad Singlet | 1H | NH (Amide) |
| 7.45 | Doublet ( | 2H | Ar-H (ortho to NH) |
| 6.90 | Doublet ( | 2H | Ar-H (ortho to O-Allyl) |
| 6.05 | Multiplet | 1H | |
| 5.42 | Doublet of doublets | 1H | |
| 5.30 | Doublet of doublets | 1H | |
| 4.55 | Doublet ( | 2H | |
| 4.02 | Singlet | 2H |
Safety & Hazards
-
Bromoacetyl Bromide: Potent lachrymator and corrosive.[2] Causes severe skin burns and eye damage. Must be handled in a functioning fume hood. In case of spill, neutralize with soda ash.
-
4-Allyloxyaniline: Toxic if swallowed or inhaled. Potential sensitizer.[1][3]
-
DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton; Nitrile provides limited protection against DCM).
References
-
BenchChem. 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide. Retrieved from (Accessed Oct 2023). Provides physical property benchmarks for 4-alkoxy-bromoacetanilides.
-
Santa Cruz Biotechnology. N-[4-(Allyloxy)phenyl]-2-bromoacetamide.[4] Retrieved from (Accessed Oct 2023). Commercial source verifying compound stability and existence.
-
Moraes, D. S., et al. "Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol."[5] Molbank2024 , 2024(1), M1773.[6][7] [Link]. Validates handling and stability of allyloxy-aniline derivatives during synthetic manipulations.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69632, 2-Bromoacetamide". [Link]. General safety and reactivity data for bromoacetamide warheads.
Sources
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- 4. N-[4-(Allyloxy)phenyl]-2-bromoacetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Precision Chemoproteomics: Optimizing Conditions for Selective Cysteine Modification in Complex Proteomes
Executive Summary
The unique physicochemical properties of cysteine—specifically its low proteomic abundance (~1.7%), high nucleophilicity, and sensitivity to redox states—make it a premier target for activity-based protein profiling (ABPP) and targeted covalent inhibitors (TCIs). However, achieving strict site-selectivity in a complex proteomic milieu requires precise control over reaction thermodynamics and kinetics. This application note provides a comprehensive, causality-driven guide to optimizing conditions for selective cysteine modification, detailing self-validating protocols for quantifying intrinsic cysteine reactivity and screening covalent ligands.
Mechanistic Principles of Cysteine Selectivity
To achieve selective modification, researchers must exploit the fundamental causality between a microenvironment's pH, the pKa of amino acid side chains, and the intrinsic electrophilicity of the modifying warhead.
The Causality of pH and pKa
The sulfhydryl (-SH) group of free cysteine typically has a pKa of ~8.3, though microenvironmental factors in folded proteins can lower this to <6.0 for hyperreactive, functional cysteines[1]. In contrast, the primary amine of lysine has a pKa of ~10.5. By strictly buffering reactions between pH 6.5 and 7.5 , researchers selectively enrich the concentration of the highly nucleophilic thiolate anion (-S⁻) while keeping lysine protonated (-NH3⁺) and unreactive. Exceeding pH 8.0 exponentially increases the risk of off-target lysine and N-terminal amine alkylation.
Warhead Selection: Reactivity vs. Selectivity
The choice of electrophile dictates the balance between proteome coverage and site-selectivity:
-
Iodoacetamide (IAA): Highly reactive, modifying cysteines rapidly via an SN2 mechanism. However, at high concentrations (>1 mM) or extended incubation times, IAA exhibits significant off-target cross-reactivity with lysine, histidine, and tyrosine[2].
-
Chloroacetamide (CAA): Less intrinsically reactive than IAA due to the poorer leaving group ability of chloride. This slower kinetic profile dramatically enhances chemoselectivity for cysteine, making it the preferred reagent for deep, quantitative proteomics where off-target noise must be minimized.
-
Acrylamides (Michael Acceptors): Form covalent bonds via Michael addition. Their reactivity can be finely tuned by altering adjacent electron-withdrawing groups (e.g.,
-cyanoacrylamides), allowing for the design of both irreversible and reversible targeted covalent inhibitors[3][4].
Table 1: Quantitative Comparison of Cysteine-Reactive Warheads
| Warhead Type | Reaction Mechanism | Relative Reactivity | Selectivity (Cys vs Lys) | Reversibility | Optimal pH Range | Primary Application |
| Iodoacetamide (IAA) | SN2 Alkylation | Very High | Moderate (Concentration dependent) | Irreversible | 7.0 - 7.5 | Broad ABPP, Standard Proteomics |
| Chloroacetamide (CAA) | SN2 Alkylation | Moderate | High | Irreversible | 7.5 - 8.0 | Deep Quantitative Proteomics |
| Acrylamide | Michael Addition | Low to Moderate | Very High | Irreversible | 7.0 - 7.5 | Targeted Covalent Inhibitors (TCIs) |
| Michael Addition | High | High | Reversible | 7.0 - 7.4 | Reversible Covalent Drug Screening |
Pathway Visualization: Cysteine Modification Dynamics
Fig 1. pH-dependent activation of cysteine and subsequent reaction pathways with common electrophiles.
Protocol 1: isoTOP-ABPP for Proteome-Wide Cysteine Reactivity Profiling
Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) is a self-validating chemoproteomic method used to quantify the intrinsic reactivity of thousands of cysteines directly in native biological systems[1][5].
The Causality of the Assay: Traditional proteomics uses millimolar concentrations of alkylating agents to stoichiometrically modify all cysteines in denatured proteins. IsoTOP-ABPP hypothesizes that by applying low (micromolar) concentrations of an iodoacetamide-alkyne (IA-alkyne) probe to native proteomes, the extent of alkylation reflects intrinsic reactivity rather than protein abundance. Hyperreactive cysteines (often active-site nucleophiles) will label to completion at low concentrations, generating a heavy-to-light ratio (R-value) approaching 1. Less reactive cysteines will show concentration-dependent labeling (R >> 1)[1].
Step-by-Step Methodology
-
Native Proteome Preparation: Lyse cells in PBS (pH 7.4) using Dounce homogenization or probe sonication (keep strictly at 4°C to preserve native conformations). Clear the lysate by centrifugation (100,000 x g, 45 min) and adjust protein concentration to 2 mg/mL.
-
Differential IA-Alkyne Labeling:
-
Light Sample (Low Concentration): Treat 1 mg of proteome with 10 µM IA-alkyne for 1 hour at room temperature.
-
Heavy Sample (High Concentration): Treat 1 mg of proteome with 100 µM IA-alkyne for 1 hour at room temperature.
-
-
Click Chemistry (CuAAC): Conjugate the labeled proteomes with isotopically differentiated, TEV-cleavable biotin-azide tags.
-
Add 100 µM Light TEV-biotin-azide to the "Low" sample, and 100 µM Heavy TEV-biotin-azide to the "High" sample.
-
Initiate CuAAC by adding 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature.
-
-
Precipitation and Washing: Combine the Light and Heavy samples 1:1. Precipitate proteins using cold methanol/chloroform to remove unreacted probes and click reagents. Wash the pellet twice with cold methanol.
-
Enrichment and On-Bead Digestion: Resuspend the pellet in 1.2% SDS/PBS, dilute to 0.2% SDS, and incubate with streptavidin agarose beads for 2 hours. Wash beads extensively (PBS, then water). Perform on-bead tryptic digestion (2 µg trypsin, overnight at 37°C) to remove non-probe-modified peptide fragments.
-
TEV Cleavage and LC-MS/MS: Wash the beads again, then incubate with TEV protease (at 29°C for 14 hours) to orthogonally release the probe-modified, isotopically tagged cysteine peptides[1][5]. Analyze via high-resolution LC-MS/MS.
Fig 2. The isoTOP-ABPP workflow for quantifying proteome-wide cysteine reactivity.
Protocol 2: Competitive GF-isoTOP-ABPP for Covalent Inhibitor Screening
When developing Targeted Covalent Inhibitors (TCIs), researchers must determine not only the proteome-wide selectivity of the warhead but also its reversibility.
The Causality of the Assay: By introducing a Gel Filtration (GF) step prior to click-chemistry enrichment, reversible covalent bonds are subjected to non-equilibrium conditions. If a fragment binds irreversibly, it will remain attached to the protein through the GF column, preventing subsequent labeling by a universal scout probe (resulting in a high R-value: DMSO/Fragment). If the fragment binds reversibly, it will dissociate during GF, allowing the scout probe to label the cysteine (resulting in an R-value ~1)[3]. This creates a self-validating system for reversibility.
Step-by-Step Methodology
-
Inhibitor Incubation: Treat 1 mg of native proteome (2 mg/mL) with the experimental covalent inhibitor (e.g., 50 µM
-cyanoacrylamide) or DMSO vehicle for 1 hour at 37°C. -
Gel Filtration (The Reversibility Check): Pass the inhibitor-treated and DMSO-treated proteomes through pre-equilibrated NAP-10 gel filtration columns. This rapidly removes unbound and reversibly bound small molecules.
-
Scout Probe Labeling: Immediately treat the eluted proteomes with a universal cysteine scout probe (e.g., 100 µM IA-alkyne) for 1 hour.
-
Isotopic Tagging: Perform CuAAC click chemistry. Conjugate the DMSO-treated sample with Heavy TEV-biotin-azide and the Inhibitor-treated sample with Light TEV-biotin-azide.
-
Processing: Combine samples, enrich on streptavidin, digest with trypsin, cleave with TEV, and analyze via LC-MS/MS (as detailed in Protocol 1).
-
Data Interpretation:
Quality Control & Self-Validation Metrics
To ensure the scientific integrity of cysteine modification workflows, the following self-validating parameters must be monitored:
-
Stoichiometric Validation: In isoTOP-ABPP, control cysteines (known non-functional, buried cysteines) should exhibit an R-value (100µM / 10µM) of approximately 10, reflecting linear concentration dependence. Deviation indicates probe depletion or non-specific aggregation[1].
-
Off-Target Monitoring: MS/MS search parameters must include variable modifications for IA-alkyne on Lysine (+ mass shift) and Histidine. If off-target modifications exceed 5% of total identified peptides, the reaction pH must be lowered (e.g., from 7.5 to 7.0) or probe concentration reduced[2].
-
Incomplete Precipitation Control: Click chemistry reactions leave residual copper and unreacted tags. Failure to observe a tight protein pellet during the methanol/chloroform precipitation step indicates lipid contamination or insufficient delipidation, which will poison the downstream LC-MS column[7].
References
1.5 2. 1 3.7 4.6 5.3 6.4 7. 2 8.
Sources
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pak.elte.hu [pak.elte.hu]
- 5. bio-protocol.org [bio-protocol.org]
- 6. WO2015023724A1 - Cysteine-reactive ligand discovery in proteomes - Google Patents [patents.google.com]
- 7. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]
Using N-[4-(Allyloxy)phenyl]-2-bromoacetamide as a fragment-based drug discovery probe
Application Note: N-[4-(Allyloxy)phenyl]-2-bromoacetamide as a Dual-Functional Probe in Covalent Fragment-Based Drug Discovery (FBDD)
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.
Executive Summary & Chemical Rationale
The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of drug discovery, enabling the targeting of shallow, cryptic, or historically "undruggable" protein pockets[1]. In this context, N-[4-(Allyloxy)phenyl]-2-bromoacetamide emerges as a highly versatile, dual-functional chemical probe designed for covalent fragment-based drug discovery (FBDD).
As a Senior Application Scientist, I approach probe selection by evaluating the balance between reactivity, steric footprint, and downstream analytical utility. This specific molecule is engineered with two distinct functional modules:
-
The Electrophilic Warhead (2-Bromoacetamide): Bromoacetamides react with nucleophilic residues—predominantly cysteines—via an irreversible
alkylation mechanism[2]. Causality of choice: Bromoacetamides are strategically selected over iodoacetamides due to their superior photostability, and over chloroacetamides due to their enhanced reaction kinetics, striking an optimal balance for fragment screening[2]. -
The Bioorthogonal Handle (Allyloxy Scaffold): The 4-allyloxyphenyl ring serves a dual purpose. First, the phenyl ring provides the necessary hydrophobicity to drive initial non-covalent target affinity (
). Second, the terminal alkene of the allyloxy group acts as a minimal chemical reporter[3]. Causality of choice: Unlike bulky strained alkenes (e.g., trans-cyclooctene) or alkynes that can severely perturb the binding thermodynamics of a low-molecular-weight fragment, the unstrained terminal alkene minimizes steric clashes. While its inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines is kinetically slower than strained variants, it offers exceptional chemical stability in complex biological lysates[3],[4].
Experimental Workflow & Logical Architecture
The integration of this probe into a discovery pipeline requires orthogonal analytical techniques. First, intact liquid chromatography-mass spectrometry (LC-MS) is employed to confirm the stoichiometry and kinetics of covalent bond formation in vitro[2],[1]. Subsequently, Activity-Based Protein Profiling (ABPP) utilizing the allyloxy handle allows researchers to validate target engagement in complex proteomes via tetrazine ligation[3].
Workflow: Covalent fragment screening and bioorthogonal validation via LC-MS and IEDDA click chemistry.
Protocol 1: Intact Mass Spectrometry Screening (In Vitro)
Intact protein MS is the gold standard for covalent hit identification because it provides unambiguous, direct evidence of adduct formation[2].
Self-Validating System Design: To ensure trustworthiness, this protocol mandates the parallel screening of a Wild-Type (WT) protein and a Cys-to-Ala mutant. If the mass shift observed in the WT is abolished in the mutant, the system self-validates that the probe's binding is site-specific and not an artifact of non-specific surface alkylation.
Step-by-Step Methodology:
-
Protein Preparation: Dilute the purified recombinant target protein (WT and Cys-to-Ala mutant) to a final concentration of 2–5 µM in a mass-spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Note: Avoid nucleophilic buffers like Tris or reducing agents like DTT/BME, which will quench the bromoacetamide warhead.
-
Probe Incubation: Add N-[4-(Allyloxy)phenyl]-2-bromoacetamide (from a 10 mM DMSO stock) to a final concentration of 100 µM. Ensure the final DMSO concentration remains
2% to prevent protein denaturation. -
Controlled Reaction: Incubate the mixture at 4 °C for 24 hours. Causality: Low-temperature, extended incubations are preferred in FBDD to preserve the structural integrity of inherently unstable target proteins while allowing the slower covalent capture kinetics of the fragment to reach equilibrium[2].
-
LC-MS Analysis: Desalt the samples inline using a C4 reverse-phase guard column. Elute into an ESI-TOF mass spectrometer using a rapid water/acetonitrile gradient containing 0.1% formic acid.
-
Data Deconvolution: Process the raw multiply-charged spectra using deconvolution software (e.g., MaxEnt1) to obtain the intact zero-charge mass.
Quantitative Data Interpretation
The formation of the thioether bond results in the loss of hydrogen bromide (HBr). Therefore, the theoretical mass addition to the protein is +189.1 Da .
| Protein Variant | Theoretical Mass (Da) | Expected Adduct Mass (Da) | Labeling Efficiency (%) | Mechanistic Conclusion |
| Wild-Type (WT) | 25,000.0 | 25,189.1 | >95% | Specific covalent binding at the target Cysteine. |
| Cys-to-Ala Mut | 24,968.0 | N/A (Remains 24,968.0) | <5% | Validates the targeted Cysteine as the exclusive reaction site. |
Protocol 2: Target Engagement via Bioorthogonal Tetrazine Ligation (ABPP)
Once in vitro binding is confirmed, it is critical to prove that the fragment can engage its target in a complex biological environment. We utilize the allyloxy group's terminal alkene to perform an inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated fluorophore[3],[4].
Self-Validating System Design: A competitive displacement assay is built into the protocol. By pre-incubating the proteome with a pan-cysteine alkylator (Iodoacetamide), all reactive cysteines are blocked. A subsequent loss of fluorescent signal upon probe addition self-validates that the probe is strictly dependent on cysteine reactivity and is not generating false positives through hydrophobic aggregation.
Step-by-Step Methodology:
-
Proteome Labeling: Lyse cells in PBS containing protease inhibitors (EDTA-free). Clarify by centrifugation and adjust the protein concentration to 2 mg/mL.
-
Competition Setup:
-
Control Sample: Add vehicle (DMSO).
-
Competition Sample: Pre-incubate with 1 mM Iodoacetamide for 30 minutes at room temperature.
-
-
Probe Incubation: Add 50 µM of N-[4-(Allyloxy)phenyl]-2-bromoacetamide to both samples. Incubate for 2 hours at 37 °C.
-
Click Chemistry (IEDDA): Add 100 µM of a Tetrazine-Fluorophore (e.g., Tetrazine-Cy5). Incubate for 4 hours at 37 °C. Causality: Because the unstrained terminal alkene reacts slower than strained alkynes/alkenes, an elevated temperature and extended click-incubation time are required to drive the IEDDA reaction to completion[3].
-
Readout: Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE. Scan the gel using a fluorescence imager (e.g., Typhoon scanner) at the appropriate excitation/emission wavelengths for Cy5.
Quantitative Data Interpretation
| Experimental Condition | Pre-incubation | Click Reagent | Fluorescence Signal (Cy5) | Interpretation |
| Positive Control | Vehicle (DMSO) | Tetrazine-Cy5 | High (+++) | Probe successfully labels target and clicks with fluorophore. |
| Competition Assay | Iodoacetamide | Tetrazine-Cy5 | Low (-) | Iodoacetamide blocks Cys sites; validates probe's Cys-dependence. |
| Negative Control | Vehicle (DMSO) | None | None | Ensures no autofluorescence from the probe or protein. |
References
- Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." National Institutes of Health (PMC).
- Evotec. "Advancing Drug Discovery With Covalent Fragment Screening." Evotec Insights.
- Lin, S., et al. "Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction." National Institutes of Health (PMC).
- Escorihuela, J., et al. "Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior." ACS Publications.
Sources
- 1. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Bioorthogonal labeling strategies using allyl-tagged electrophiles
Application Note: Bioorthogonal Labeling & Activation Strategies Using Allyl-Tagged Electrophiles
Executive Summary
The utilization of allyl-tagged electrophiles represents a sophisticated niche in bioorthogonal chemistry, distinct from the more common azide-alkyne cycloadditions. Unlike "click" chemistry which relies on the intrinsic reactivity of two handles, allyl-based strategies function as pro-electrophiles . They remain metabolically inert until activated by a transition metal catalyst—specifically Palladium(0) [Pd(0)]—which converts the passive allyl tag into a highly reactive
This guide details the mechanistic underpinnings and experimental protocols for using allyl moieties (allyl carbamates, esters, and carbonates) to achieve spatiotemporally controlled fluorophore uncaging , prodrug activation , and protein labeling in living systems.
Mechanistic Principles: The Tsuji-Trost Interface
The core of this technology is the Tsuji-Trost reaction . In a biological context, the allyl tag serves as a "caging" group that masks a polar functionality (amine, hydroxyl, or carboxyl).
The Catalytic Cycle
-
Coordination: The Pd(0) species coordinates to the alkene of the allyl tag.
-
Oxidative Addition (Ionization): The Pd(0) inserts into the C-O bond, expelling the leaving group (the caged molecule, e.g., a carbamate anion which spontaneously decarboxylates to an amine).
-
Electrophilic
-Allyl Formation: The resulting cationic -allyl Pd(II) complex is a potent electrophile . -
Nucleophilic Scavenging: In uncaging applications, this electrophile must be scavenged by an external nucleophile (e.g., thiols, morpholine) to regenerate the Pd(0) catalyst and prevent re-allylation of the target.
Expert Insight: The success of this reaction in live cells hinges on the "scavenger." Without an excess of a soft nucleophile (like thiosalicylate or glutathione), the
Diagram 1: The Bioorthogonal Tsuji-Trost Cycle
Caption: The Pd(0)-catalyzed deallylation cycle. The allyl group is converted into an electrophilic
Strategic Applications
A. "Turn-On" Fluorogenic Probes (Uncaging)
-
Concept: Fluorophores like Rhodamine 110 or Coumarin are quenched by acylating their amines with an allyloxycarbonyl (Alloc) group.
-
Activation: Addition of Pd(0) removes the Alloc group, restoring fluorescence.
-
Advantage: Zero background fluorescence; spatial control is defined by the localization of the Pd catalyst (e.g., Pd-functionalized resins or nanoparticles).
B. Prodrug Activation
-
Concept: Cytotoxic drugs (e.g., Doxorubicin, 5-FU) are caged at active sites using allyl esters or carbamates.
-
Bioorthogonality: Mammalian cells lack palladium; thus, the drug remains inert systemically until it encounters the Pd catalyst implanted at a tumor site.
C. Protein Labeling (The "Reverse" Strategy)
-
Concept: Instead of removing a group, the
-allyl Pd complex is the label. -
Mechanism: An allyl-acetate probe carrying a reporter (e.g., Biotin) is activated by Pd(0). The resulting electrophile attacks nucleophilic residues (Tyrosine, Cysteine) on a target protein.
-
Note: This is less common than uncaging due to the potential for non-specific labeling of cellular thiols (Glutathione).
Detailed Protocol: Intracellular Uncaging of Alloc-Rhodamine
Objective: To visualize Pd-mediated bioorthogonal activation in live HEK293 cells using a bis-Alloc-Rhodamine 110 probe.
Materials & Reagents
| Component | Specification | Function |
| Probe | Bis-N-allyloxycarbonyl-Rhodamine 110 (Alloc-Rho) | Non-fluorescent substrate |
| Catalyst | Pd(allyl)Cl dimer + TPPTS (in situ) OR Pd-Nanoparticles | Bioorthogonal activator |
| Scavenger | Sodium 2-mercaptoethanesulfonate (Mesna) or Thiosalicylate | Traps the |
| Medium | DMEM (Phenol-red free) | Imaging medium |
Experimental Workflow
Step 1: Catalyst Preparation (Pd-Nanoparticles)
-
Rationale: Soluble Pd complexes can be toxic and sequestered by cellular thiols. Entrapped Pd nanoparticles (Pd-NPs) in polystyrene microspheres are preferred for biocompatibility.
-
Protocol: Synthesize Pd-NPs by reducing Pd(OAc)₂ encapsulated in amino-functionalized polystyrene beads using NaBH₄. Wash 3x with PBS.
Step 2: Cell Culture & Probe Loading
-
Seed HEK293 cells in a confocal glass-bottom dish (35 mm) at 70% confluency.
-
Incubate cells with 5 µM Alloc-Rho in DMEM for 30 minutes at 37°C.
-
Critical Step: Wash cells 3x with PBS to remove extracellular probe. This ensures any signal observed is intracellular.
Step 3: Bioorthogonal Activation
-
Replace PBS with fresh media containing 500 µM Scavenger (Mesna) .
-
Why? The scavenger prevents the
-allyl Pd complex from re-reacting with the released Rhodamine amine.
-
-
Add Pd-NPs (0.1 mg/mL) directly to the dish.
-
Incubate for 15–60 minutes at 37°C.
Step 4: Imaging & Analysis
-
Transfer to a live-cell confocal microscope stage.
-
Excitation: 488 nm (Argon laser). Emission: 500–550 nm.
-
Observation: Green fluorescence should appear in cells in direct contact with or proximity to Pd-NPs, indicating successful decaging.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for intracellular Pd-mediated fluorophore uncaging.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal | Catalyst poisoning by cellular thiols (GSH). | Increase catalyst concentration or use Pd-entrapped resins/microspheres to protect the metal center. |
| High Background | Incomplete washing of extracellular probe. | Perform rigorous washing (3x PBS) before adding catalyst. |
| Cytotoxicity | Pd toxicity or scavenger toxicity. | Use biocompatible Pd-resins (heterogeneous catalysis) rather than soluble Pd salts. Titrate scavenger concentration. |
| Slow Kinetics | Poor cellular uptake of probe. | Ensure the Alloc-probe is hydrophobic enough to permeate membranes (Alloc-Rho is cell permeable). |
References
-
Li, J., Yu, J., Zhao, J., Wang, J., Zheng, S., Lin, S., ... & Chen, P. R. (2014). Palladium-triggered deprotection chemistry for protein activation in living cells.
-
[Link]
-
-
Yusop, R. M., Unciti-Broceta, A., Johansson, E. M., Sánchez-Martín, R. M., & Bradley, M. (2011). Palladium-mediated intracellular chemistry.[1][2][3] Nature Chemistry, 3(3), 239-243.
-
[Link]
-
-
Weissleder, R., et al. (2014). Bioorthogonal catalysis with organometallic ruthenium complexes. Note: While Ru is mentioned, this group pioneered metal-mediated uncaging. (Referencing general metal-uncaging context).
-
Direct relevant source for Pd-NPs:Miller, M. A., et al. (2018). Palladium-mediated intracellular prodrug activation.[4] Cancer Research.
-
-
Taran, F., et al. (2016). Palladium-mediated bioorthogonal conjugation of dual-functionalised nanoparticles.
-
[Link]
-
-
Streu, C., & Meggers, E. (2006). Ruthenium-induced allylcarbamate cleavage in living cells.[5] Angewandte Chemie International Edition, 45(34), 5645-5648. (Foundational work on metal-allyl cleavage).
-
[Link]
-
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Towards site-specific protein labeling via Tsuji-Trost reaction | DIAL.pr - BOREAL [dial.uclouvain.be]
- 3. In-Cell Synthesis of Bioorthogonal Alkene Tag S-Allyl-Homocysteine and Its Coupling with Reprogrammed Translation [mdpi.com]
- 4. Palladium-Mediated Bioorthogonal System for Prodrug Activation of N-Benzylbenzamide-Containing Tubulin Polymerization Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for investigating the internalisation and action of bioorthogonal ruthenium catalysts within Gram-positive bacteria - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00187G [pubs.rsc.org]
Application Note: Solvent Compatibility and Handling Protocols for N-[4-(Allyloxy)phenyl]-2-bromoacetamide
Introduction & Chemical Profile
N-[4-(Allyloxy)phenyl]-2-bromoacetamide is a highly specialized bifunctional molecule. Structurally, it features a hydrophobic 4-(allyloxy)phenyl tail and a highly reactive, electrophilic α-bromoacetamide headgroup. In laboratory settings, it is predominantly utilized for bioconjugation, click chemistry, and the synthesis of targeted covalent inhibitors. The bromoacetamide moiety acts as a potent alkylating agent, specifically targeting nucleophiles such as the sulfhydryl (-SH) groups of cysteine residues to form irreversible, highly stable thioether bonds .
Because of its electrophilic nature and distinct solubility profile, selecting the correct solvent is not merely a matter of physical solubility—it is a critical determinant of chemical stability. Improper solvent choices can lead to rapid degradation via solvolysis or unintended nucleophilic substitution, compromising experimental integrity.
Causality of Solvent Compatibility (E-E-A-T)
Understanding the mechanistic behavior of N-[4-(Allyloxy)phenyl]-2-bromoacetamide in various solvent environments is essential for maintaining its structural integrity.
-
Polar Aprotic Solvents (The Gold Standard): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are optimal. Their high dielectric constants easily dissolve the hydrophobic allyloxyphenyl ring, while their aprotic nature ensures the electrophilic bromoacetamide group remains unreactive. Expert Insight: DMSO must be strictly anhydrous. Hygroscopic absorption of water into DMSO over time introduces nucleophilic water molecules, leading to gradual, irreversible hydrolysis of the α-bromo carbon .
-
Protic and Aqueous Solvents (Time-Dependent Degradation): The compound exhibits poor solubility in pure water. When diluted into aqueous buffers for biological assays, the bromoacetamide group becomes susceptible to hydrolysis, converting into a non-reactive hydroxyacetamide derivative and releasing hydrobromic acid. While bromoacetamides are more stable in water than their iodoacetamide counterparts, their half-life is finite, especially at elevated pH levels . Alcohols (methanol, ethanol) should also be avoided for long-term storage, as they undergo base-catalyzed solvolysis to form ether derivatives.
-
Nucleophilic Solvents and Additives (Strictly Incompatible): Solvents or buffer additives containing primary amines (e.g., Tris buffer at high concentrations/pH), secondary amines, or free thiols (e.g., Dithiothreitol [DTT], β-mercaptoethanol) will rapidly attack the bromoacetamide group via an SN2 mechanism . These must be entirely excluded from the primary solvation and storage steps.
Quantitative Data: Solvent Compatibility Matrix
| Solvent / Buffer | Solubility Category | Chemical Stability | Recommended Application |
| Anhydrous DMSO / DMF | High (>50 mg/mL) | Excellent (Months at -20°C) | Master stock preparation, long-term storage. |
| Dichloromethane (DCM) | High | Excellent (Days at 4°C) | Organic synthesis, liquid-liquid extraction. |
| Methanol / Ethanol | Moderate | Poor to Moderate (Solvolysis risk) | Short-term analytical use (e.g., LC-MS). Do not store. |
| Aqueous Buffer (pH 6.5 - 7.0) | Low (Requires DMSO cosolvent) | Moderate (Hydrolyzes over hours/days) | In vitro assays, bioconjugation (slow reaction). |
| Aqueous Buffer (pH 7.5 - 8.5) | Low (Requires DMSO cosolvent) | Low (Hydrolyzes rapidly) | Optimal for rapid cysteine alkylation; use immediately. |
| Buffers with DTT / Amines | N/A | Incompatible (Instant degradation) | Quenching reactions only. |
Experimental Protocols
Protocol A: Preparation of a 10 mM Anhydrous Master Stock
Self-Validating Principle: This protocol minimizes water exposure to prevent premature hydrolysis, ensuring the exact molarity of the active electrophile is preserved. Visual clarity confirms complete solvation without compound degradation.
-
Equilibration: Allow the sealed vial of lyophilized N-[4-(Allyloxy)phenyl]-2-bromoacetamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation on the cold powder.
-
Solvation: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, stored over molecular sieves) to achieve a 10 mM concentration.
-
Dissolution: Vortex gently for 30-60 seconds. The solution should be completely clear and colorless. Note: Do not use ultrasonic baths, as localized heating can accelerate degradation.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10-50 µL) in amber microcentrifuge tubes to protect from potential photodegradation.
-
Storage: Overlay the aliquots with dry argon or nitrogen gas, seal tightly, and store at -20°C or -80°C.
Protocol B: Covalent Bioconjugation (Cysteine Alkylation)
Self-Validating Principle: This workflow balances the pH required to generate the reactive cysteine thiolate against the risk of bromoacetamide hydrolysis, incorporating a definitive quench step to halt the reaction precisely.
-
Protein Preparation: Ensure the target protein (1-10 µM) is in a compatible, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Crucial: Ensure no reducing agents like DTT or TCEP are present, as they will instantly consume the bromoacetamide .
-
Compound Dilution: Thaw a single aliquot of the 10 mM DMSO stock. Immediately dilute it into the protein solution to a final concentration of 10-100 µM (typically a 10-fold molar excess over the protein). Ensure the final DMSO concentration remains below 2-5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours in the dark.
-
Reaction Quenching: Terminate the alkylation by adding a massive excess of a thiol scavenger (e.g., 10 mM final concentration of β-mercaptoethanol or DTT). Incubate for 15 minutes. This consumes all unreacted N-[4-(Allyloxy)phenyl]-2-bromoacetamide, preventing off-target effects during downstream analysis.
-
Purification: Remove the quenched compound and DMSO using a desalting column (e.g., PD-10) or dialysis against the desired storage buffer.
Visualizations
Caption: Solvent selection decision tree for N-[4-(Allyloxy)phenyl]-2-bromoacetamide.
Caption: Competing pathways: target protein alkylation vs. aqueous hydrolysis.
References
-
Title: Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues Source: MDPI (Molecules / Int. J. Mol. Sci.) URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocols for N-[4-(Allyloxy)phenyl]-2-bromoacetamide
The following guide serves as a specialized technical support resource for researchers working with N-[4-(Allyloxy)phenyl]-2-bromoacetamide (CAS: 52805-46-6).
This compound presents a classic "dual-threat" challenge in assay development: it combines a hydrophobic tail (allyloxy-phenyl group) with a reactive electrophilic head (alpha-bromoacetamide). This structure creates a conflict where the conditions required to dissolve the tail (organic solvents, surfactants) often accelerate the degradation of the head (hydrolysis).
Quick Status Check: Is your experiment at risk?
-
Symptom: White precipitate forms immediately upon adding stock to the buffer.
-
Diagnosis: "Crash-out" effect due to rapid polarity shift.
-
-
Symptom: Compound dissolves but loses activity after 2-4 hours.
-
Diagnosis: Hydrolysis of the C-Br bond (likely pH > 8.0 or nucleophilic buffer interference).
-
-
Symptom: Inconsistent IC50 values between replicates.
-
Diagnosis: Micro-precipitation (invisible to the naked eye) or adsorption to plasticware.
-
Part 1: The "Golden Rule" of Stock Preparation
Before attempting aqueous dilution, the integrity of your master stock is paramount.
FAQ: Solvent Selection
Q: Can I dissolve this directly in water or PBS? A: No. The allyloxy and phenyl groups render the molecule highly lipophilic. Direct addition to water will result in a suspension, not a solution, leading to zero bioavailability in your assay.
Q: Should I use DMSO or Ethanol? A: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.
-
Why? DMSO has a high dielectric constant and dissolves aromatic amides effectively. Ethanol is volatile, leading to concentration shifts over time due to evaporation.
-
Protocol: Prepare a 10 mM to 50 mM stock in high-grade (>99.9%) anhydrous DMSO.
-
Storage: Aliquot immediately into single-use amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture and drive hydrolysis.
Data Table 1: Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Suitability | Notes |
| Water / PBS | Insoluble | ⛔ DO NOT USE | Will form aggregates/precipitate. |
| 100% DMSO | High (>50 mM) | ✅ Recommended | Use anhydrous grade to prevent hydrolysis. |
| 100% Ethanol | Moderate | ⚠️ Use Caution | Evaporation alters concentration; less solubilizing power than DMSO. |
| DMF | High | ⚠️ Alternative | Good solubility, but toxic to many cell lines >0.1%. |
Part 2: Aqueous Dilution Strategies (Preventing "Crash-Out")
The critical failure point occurs when the hydrophobic stock hits the hydrophilic buffer. The sudden change in polarity forces the molecules to aggregate.
The "Intermediate Dilution" Method
Do not pipette 1 µL of stock directly into 1 mL of buffer. This creates a local region of high concentration that precipitates instantly.
Step-by-Step Protocol:
-
Prepare an Intermediate: Dilute your 50 mM DMSO stock 1:10 into a secondary solvent (e.g., pure Ethanol or 50% DMSO/Water) to create a 5 mM working stock.
-
Vortex Rapidly: Ensure the intermediate is fully soluble.
-
Final Dilution: Slowly add the intermediate to your rapidly stirring aqueous buffer.
-
Target: Final DMSO concentration should be < 1% (v/v) to avoid cellular toxicity, though the compound may tolerate up to 5% chemically.
-
Visualizing the Workflow
Figure 1: The Intermediate Dilution Strategy prevents local high-concentration zones that trigger precipitation.
Part 3: Advanced Solubilization (When Buffers Fail)
If the compound precipitates even with the intermediate method (common at concentrations > 50 µM), you must use a carrier system.
The Cyclodextrin Shield
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the most effective excipient for this class of compounds. It forms a "host-guest" complex, encapsulating the hydrophobic phenyl-allyl tail while leaving the reactive bromoacetamide head accessible or temporarily shielded until equilibrium release.
Protocol for Cyclodextrin Formulation:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer. Filter sterilize (0.22 µm).
-
Complexation: Add your DMSO stock to this vehicle with vigorous vortexing or sonication.
-
Equilibration: Shake at room temperature for 30 minutes.
-
Dilution: Use this complexed solution to dilute into your final assay.
Why this works: The cyclodextrin prevents the hydrophobic tails from stacking (aggregating), effectively "tricking" the water into accepting the molecule.
Part 4: Chemical Stability & The Reactive Warhead
You are working with an alpha-bromoacetamide . This is an alkylating agent designed to react with cysteine thiols. However, it will also react with:
-
Buffer Nucleophiles: DTT, Mercaptoethanol, and primary amines (Tris) can react with the bromide, neutralizing your inhibitor before it reaches the target.
-
Hydroxide Ions (High pH): At pH > 8.0, the rate of hydrolysis (Br replaced by OH) increases significantly.
Troubleshooting Guide: Stability
| Issue | Cause | Solution |
| Loss of Potency | Reaction with DTT/BME in buffer. | Remove reducing agents. Use TCEP if a reducing environment is strictly required (TCEP is less nucleophilic toward haloacetamides). |
| Drift in Baseline | Hydrolysis of Br group.[1] | Lower pH. Maintain pH between 6.0 and 7.4. Avoid pH > 8.0. Prepare fresh solutions every 4 hours. |
| Yellowing of Solution | Photodegradation or Iodine contamination.[1] | Store in amber tubes . Ensure DMSO is high purity (low aldehyde/peroxide). |
Pathway of Degradation[2]
Figure 2: Competing reaction pathways. Successful assays maximize the Green path and eliminate the Red paths.
References
-
National Institutes of Health (PMC). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available at: [Link]
-
ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
Sources
Optimal pH for bromoacetamide reaction with cysteine thiols
Technical Support Center: Bromoacetamide-Thiol Conjugation
Executive Summary: The pH-Reactivity Nexus
In the landscape of bioconjugation, Bromoacetamide (BAA) offers a distinct advantage over its more aggressive cousin, Iodoacetamide (IAA): control. While IAA is a "sledgehammer" that rapidly alkylates thiols (often at the cost of specificity), BAA is a "scalpel." Its lower intrinsic reactivity allows for higher specificity, provided the reaction environment—specifically pH—is rigorously controlled.
The critical success factor is the Thiol-Thiolate Equilibrium . BAA reacts negligible with the protonated thiol (–SH). It requires the nucleophilic thiolate anion (–S⁻).[1] Therefore, the pH must be sufficient to deprotonate the cysteine (pKa ~8.3) without reaching levels that activate competing nucleophiles like Lysine (pKa ~10.5) or Histidine (pKa ~6.0).
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical influence of pH on the nucleophilic state of the cysteine residue.
Caption: Figure 1. The pH-dependent activation of Cysteine to Thiolate drives the SN2 reaction with Bromoacetamide. High pH promotes the active Thiolate but risks activating Lysine competitors.
Technical Troubleshooting Guide (Q&A)
Q1: What is the absolute optimal pH for BAA labeling, and why does it differ from IAA?
Recommendation: pH 8.0 – 8.5
-
The Science: The goal is to maximize the concentration of the thiolate anion (
). At pH 8.3 (the approximate pKa of free cysteine), 50% of the thiols are deprotonated. Raising the pH to 8.5 pushes this equilibrium to ~60-70% active nucleophile, significantly increasing the reaction rate [1]. -
BAA vs. IAA: Bromoacetamide is inherently less reactive (Br is a poorer leaving group than I). Consequently, while IAA can often proceed efficiently at pH 7.5, BAA typically requires the slightly more alkaline environment (pH 8.0+) to drive the reaction to completion within a reasonable timeframe (1-2 hours) [2].
Q2: I am detecting "off-target" labeling on Lysine and Histidine residues. How do I stop this?
Diagnosis: Your pH is likely too high (> 9.0) or the reaction time is excessive.
-
Lysine (Lys): The
-amino group of Lysine has a pKa of ~10.[1]5. At pH 8.5, it is predominantly protonated ( ) and unreactive. However, at pH > 9.0, a small but significant fraction becomes deprotonated ( ), acting as a nucleophile. Because BAA is slower to react with Cys than IAA, users often let the reaction run longer, which inadvertently gives Lysine time to react [3]. -
Histidine (His): The imidazole ring (pKa ~6.[1]0) is neutral and nucleophilic at pH > 6.0. While less reactive than a thiolate, it can be alkylated over long incubation times.
-
Solution:
-
Strictly cap pH at 8.5.
-
Limit reaction time to 1-2 hours at Room Temperature (RT).
-
Use a specific stoichiometry (e.g., 10-20x molar excess) rather than saturating the solution.
-
Q3: My reaction yield is low (< 50%). Should I increase the temperature?
Recommendation: No. Avoid heat.
-
The Risk: Increasing temperature (e.g., to 37°C) accelerates hydrolysis of the Bromoacetamide reagent itself and increases the rate of off-target side reactions more than the desired thiol alkylation.
-
Better Fixes:
-
Check Reagent Quality: BAA hydrolyzes in water over time. Always prepare the stock solution fresh in dry solvent (DMSO/DMF) immediately before use.
-
Denaturation: Ensure the protein is unfolded (using Urea or Guanidine HCl) if the cysteines are buried. BAA cannot label sterically inaccessible thiols.
-
Reduction: Ensure disulfide bonds are fully reduced (TCEP or DTT) prior to adding BAA.
-
Q4: Can I use Bromoacetamide for "Differential Labeling" alongside Iodoacetamide?
Insight: Yes, this is a powerful technique.
-
Method: You can exploit the reactivity difference.[2][3][4]
-
Label highly reactive / surface-exposed cysteines with BAA at a lower pH (e.g., pH 7.5) or lower concentration.
-
Denature and reduce the remaining disulfides.
-
Label the newly exposed cysteines with IAA (or a heavy-isotope variant).
-
-
Note: BAA forms a permanent thioether bond, identical to IAA (carboxyamidomethylation), adding +57.02 Da mass. You cannot distinguish them by mass alone unless using isotopically labeled reagents (
or ) [4].
Comparative Data: Reactivity & Specificity
| Feature | Bromoacetamide (BAA) | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) | Chloride (Cl⁻) |
| Relative Reactivity | Moderate | High | Low |
| Optimal pH | 8.0 – 8.5 | 7.5 – 8.0 | 8.0 – 9.0 |
| Specificity (Cys) | High (at controlled pH) | Moderate (prone to over-alkylation) | High (requires higher pH/temp) |
| Photolability | Low (Stable in light) | High (Generates Iodine free radicals) | Stable |
| Side Reactions | Lys/His (at pH > 9) | Lys/His/Tyr (aggressive) | Low |
Standard Operating Procedure (SOP)
Reagents:
-
Buffer: 100 mM Tris-HCl or HEPES, pH 8.5, 1 mM EDTA (chelates metals that catalyze oxidation).
-
Reducing Agent: TCEP (preferred, non-thiol) or DTT.[5]
-
Alkylating Agent: 2-Bromoacetamide (freshly prepared 500 mM stock in DMSO).
Protocol:
-
Preparation: Dissolve protein (1 mg/mL) in Buffer containing denaturant (e.g., 6M Guanidine HCl) if targeting buried residues.
-
Reduction: Add TCEP to 5-10 mM final concentration. Incubate 30 min at RT.
-
Alkylation: Add Bromoacetamide to a final concentration of 10-20 mM (approx. 20-50x molar excess over thiols).
-
Incubation: Incubate for 60 minutes at Room Temperature in the dark (standard practice, though BAA is light-stable).
-
Quenching: Add excess DTT (e.g., 20-50 mM final) or
-Mercaptoethanol to consume unreacted BAA. Incubate 15 min. -
Cleanup: Proceed to desalting (Zeba spin column) or dialysis to remove excess reagents.
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step diagnostic flow for resolving common Bromoacetamide alkylation failures.
References
-
Nielsen, M. L., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry. Retrieved from [Link]
-
Glick, D. M., et al. (1967).[6] Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. Biochemical Journal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-step probing method to compare lysine accessibility across macromolecular complex conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) Concurrent Bromoacetate Reaction at Histidine and [research.amanote.com]
Technical Guide: Stability & Storage of N-[4-(Allyloxy)phenyl]-2-bromoacetamide
Topic: Preventing hydrolysis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide in stock solutions Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context
N-[4-(Allyloxy)phenyl]-2-bromoacetamide is a potent electrophilic alkylating agent, typically utilized as a covalent probe or inhibitor targeting cysteine residues in proteins.[1] Its reactivity is driven by the
The Critical Failure Mode:
The primary instability issue in stock solutions is hydrolysis of the carbon-bromine (C-Br) bond , not the amide linkage. Water acts as a nucleophile, displacing the bromine atom to form the inactive
-
Hygroscopic Solvents: Standard DMSO absorbs atmospheric moisture rapidly.
-
Freeze-Thaw Cycles: Condensation introduces water into the vial.
-
Light Exposure: Can induce homolytic cleavage of the C-Br bond or oxidation of the allyloxy group.
This guide provides a self-validating system to maintain stock solution integrity (>95% purity) over extended storage periods.
Mechanism of Degradation
To prevent degradation, one must understand the pathway. The presence of trace water in DMSO (a polar aprotic solvent) creates a highly reactive environment for nucleophilic attack.
Diagram 1: Hydrolysis & Degradation Pathway
Figure 1: The primary degradation pathway involves the nucleophilic displacement of the bromine atom by water, rendering the compound inert toward cysteine targets.
Troubleshooting & FAQs
Direct solutions to common stability issues encountered in the lab.
Q1: Why is my "fresh" DMSO stock showing degradation peaks on LC-MS?
Diagnosis: Your DMSO is likely not anhydrous. Standard laboratory-grade DMSO can contain significant water content (often >0.1%) simply from air exposure. The Fix: Use Anhydrous DMSO (sealed under argon/nitrogen) packed with molecular sieves. DMSO is extremely hygroscopic; a bottle opened to air can absorb significant moisture within minutes. Verification: Check the water content.[2] For stability, water must be <0.05% .
Q2: Can I store the stock solution at -20°C and reuse it?
Diagnosis: Repeated freeze-thaw cycles are the enemy. When a cold vial is opened in ambient air, moisture condenses instantly inside the tube. The Fix: Single-Use Aliquots. Prepare the master stock, immediately dispense into small volumes (e.g., 20-50 µL) in light-tight tubes, and freeze. Never re-freeze a thawed aliquot.
Q3: I see a color change (yellowing) in my stock solution. Is it safe to use?
Diagnosis: Yellowing often indicates the liberation of HBr (acidification) or oxidation of the allyloxy group (forming peroxides/radicals). The Fix: Discard immediately. The presence of acid can alter the protonation state of your protein target or catalyze further degradation. Prevention: Store protected from light (amber tubes) to prevent radical damage to the allyl ether and C-Br bond.
Q4: Why not use Ethanol or Methanol as a solvent?
Diagnosis: Alcohols are nucleophiles. While weaker than thiols, primary alcohols (methanol/ethanol) can slowly displace the bromine over time (solvolysis), forming the ether derivative (e.g., methoxy-acetamide). The Fix: Stick to DMSO or DMA (Dimethylacetamide) , provided they are anhydrous.
Quantitative Data: Solvent & Storage Specs
| Parameter | Specification | Reason for Limit |
| Solvent | Anhydrous DMSO (≥99.9%) | Minimizes hydrolysis risk. |
| Water Content | < 50 ppm (< 0.005%) | Water is the primary degradant. |
| Storage Temp | -80°C (Preferred) or -20°C | Slows kinetic rate of hydrolysis/oxidation. |
| Container | Amber, O-ring sealed cryovial | Blocks light; prevents moisture entry. |
| Inert Gas | Argon or Nitrogen overlay | Displaces humid air before capping. |
| Max Freeze/Thaw | 0 (Single use only) | Prevents condensation spikes. |
Protocol: The "Anhydrous Shield" Preparation Method
Follow this strict workflow to ensure maximum longevity of the warhead.
Materials Required:
-
N-[4-(Allyloxy)phenyl]-2-bromoacetamide solid (Store desiccated).
-
Anhydrous DMSO (Sure/Seal™ or equivalent, opened only under inert gas).
-
Activated 3Å or 4Å Molecular Sieves (optional but recommended for solvent bottle).
-
Amber microcentrifuge tubes or glass vials with Teflon-lined caps.
-
Argon/Nitrogen gas line.
Diagram 2: Stock Preparation Workflow
Figure 2: Step-by-step workflow to minimize moisture introduction during stock generation.
Step-by-Step Procedure:
-
Equilibration: Remove the vial of solid compound from the fridge/freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening .
-
Why? Opening a cold vial causes immediate water condensation on the solid.
-
-
Solvent Prep: Ensure your Anhydrous DMSO is fresh. If the bottle has been opened previously without an inert gas overlay, it is likely compromised.
-
Dissolution:
-
Aliquoting:
-
Immediately dispense into amber tubes (e.g., 50 µL per tube).
-
Crucial Step: Gently blow a stream of Argon or Nitrogen into each tube to displace air before closing the cap.
-
-
Storage: Place aliquots immediately at -80°C.
QC & Validation
Before using a stock that has been stored for >1 month, perform a rapid QC check.
-
Method: Dilute 1 µL of stock into 100 µL of 50:50 Acetonitrile:Water and inject onto LC-MS immediately.
-
Pass Criteria: Peak area of parent compound > 95%.
-
Fail Criteria: Appearance of a peak with Mass = [Parent - Br + OH] (Hydrolysis product) or [Parent - Br + OCH3] (Methanolysis product if MeOH used).
References
-
National Institutes of Health (PMC). Recent Advances in Covalent Drug Discovery (Stability of Warheads). [Link]
-
Gaylord Chemical. DMSO Handling and Storage Guide (Hygroscopicity). [Link]
Sources
Troubleshooting low labeling efficiency in ABPP experiments
Welcome to the Technical Support Center for Activity-Based Protein Profiling (ABPP). As Senior Application Scientists, we've designed this guide to provide in-depth, field-proven insights into common challenges encountered during ABPP experiments. This resource is structured in a practical question-and-answer format to help you directly address specific issues, understand their underlying causes, and implement effective solutions.
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes directly within complex biological systems.[1][2] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes that covalently label the active sites of enzymes, providing a direct readout of their catalytic competency.[3][4][5] This makes it an invaluable tool for drug discovery, target identification, and understanding enzyme regulation.[6][7]
A common hurdle in ABPP is low or inconsistent labeling efficiency, which can manifest as weak signals, high background, or poor reproducibility. This guide will walk you through a logical troubleshooting process, from initial sample preparation to final data analysis, to help you overcome these challenges.
Section 1: Proteome Integrity & Sample Preparation
The quality of your starting material is paramount. A compromised proteome with degraded or inactive enzymes will invariably lead to poor labeling.
Question: My fluorescent gel shows very weak or no labeling signal across all lanes. Where should I start troubleshooting?
Answer: The first and most critical area to investigate is the integrity of your proteome. ABPP probes only react with active enzymes, so any issues during sample preparation that lead to protein degradation or denaturation will directly reduce your signal.[3][4]
-
Causality: Mechanical disruption and subsequent handling can release proteases that degrade your target enzymes. Similarly, using denaturing lysis buffers will unfold proteins, destroying the active site architecture required for probe binding. Even repeated freeze-thaw cycles can diminish enzymatic activity.
-
Troubleshooting Steps:
-
Lysis Buffer Selection: Ensure you are using a non-denaturing lysis buffer, such as Tris or PBS.[6] Mechanical lysis (e.g., Dounce homogenization or sonication) in PBS is often the best method to preserve proteome integrity.[8]
-
Temperature Control: All proteome preparation steps must be performed at 4°C to minimize protein degradation.[8] Keep all solutions, tubes, and equipment on ice.
-
Use of Protease Inhibitors: This can be a double-edged sword. While protease inhibitors can prevent degradation, they may also inhibit your target enzymes, particularly classes like serine hydrolases which include many proteases.[8] If you suspect this is an issue, prepare a lysate without protease inhibitors and compare the results, ensuring all steps are kept strictly at 4°C.
-
Sample Freshness: Whenever possible, use freshly prepared lysates. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C to avoid multiple freeze-thaw cycles.
-
Section 2: The Labeling Reaction - Probe & Incubation
Optimizing the interaction between the ABPP probe and the target enzymes is the core of the experiment. Incorrect probe concentration or incubation conditions are frequent causes of low efficiency.
Question: I've confirmed my proteome is high quality, but my labeling is still weak. How do I optimize the labeling reaction itself?
Answer: This points to a potential issue with the kinetics and stoichiometry of the labeling reaction. You need to ensure there are enough probe molecules and sufficient time and energy for the reaction to proceed efficiently without introducing artifacts.
-
Causality: If the probe concentration is too low, it may be depleted by high-abundance targets, leaving low-abundance enzymes unlabeled. Conversely, an excessively high concentration can lead to non-specific labeling and high background.[9][10] Incubation time and temperature directly affect the reaction rate; insufficient time or non-optimal temperature will result in incomplete labeling.[8]
Workflow for Optimizing Labeling Conditions
Protocol: Optimizing Probe Concentration and Incubation Time
-
Setup: Aliquot equal amounts of your proteome (e.g., 50 µg in 49 µL) into several microcentrifuge tubes.[8] Always include a vehicle-only control (e.g., 1 µL DMSO).
-
Probe Titration: Add your ABPP probe to final concentrations across a test range. A good starting point for gel-based assays is 0.5 µM, 1 µM, and 5 µM.[8] For mass spectrometry-based ABPP, higher concentrations up to 10 µM may be necessary.[9][10]
-
Incubation: Incubate all samples for a standard time, typically 60 minutes.[8][11]
-
Temperature Comparison: Run two parallel sets of these experiments: one at room temperature and one at 37°C. The higher temperature can improve labeling for slow-reacting enzymes.[8]
-
Analysis: Quench the reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes. Run the samples on an SDS-PAGE gel and visualize using a fluorescence scanner.
-
Evaluation: Compare the signal intensity of specific bands across the different conditions relative to the background in the DMSO lane. The optimal condition is the one that gives the strongest specific signal with the lowest background.
| Parameter | Starting Point | Range to Test | Rationale |
| Probe Concentration | 1 µM (Gel) / 5 µM (MS) | 0.1 µM - 10 µM | Balances labeling efficiency with non-specific binding.[8][9][10] |
| Incubation Time | 60 min | 30 min - 120 min | Ensures reaction goes to completion without increasing background. |
| Incubation Temp. | Room Temperature | RT, 37°C | Higher temperatures can increase reaction rates for some enzymes.[8] |
Section 3: Troubleshooting Two-Step Labeling (Click Chemistry)
Many modern ABPP workflows use a two-step approach: (1) label the proteome with a probe containing a small bio-orthogonal handle (e.g., alkyne or azide), and (2) use a click chemistry reaction to attach a reporter tag.[12][13][14] This enhances cell permeability but adds another potential point of failure.[6][15]
Question: I am using a two-step "click" protocol. My in-gel fluorescence is very low, but I am confident the initial labeling worked. What could be wrong with my click reaction?
Answer: Failure at this stage is almost always due to the inhibition of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][16] The copper catalyst is sensitive to certain chemicals commonly found in proteomics workflows.
-
Causality:
-
Buffer Components: Amine-containing buffers like Tris can chelate the copper(I) catalyst, rendering it inactive.[17]
-
Detergents: High concentrations of detergents like SDS (>0.1-0.5%) can inhibit the click reaction.[11]
-
Reagent Quality: The reducing agent (e.g., sodium ascorbate) is prone to oxidation and must be fresh. The copper source (e.g., CuSO₄) and ligand (e.g., THPTA) must be of high quality.
-
Click Chemistry Troubleshooting Diagram
Protocol: Rescuing a Failed Click Reaction
If you suspect an inhibitory buffer component is the issue, you can clean up your sample before performing the click reaction.
-
Protein Precipitation: After the initial probe labeling step, add 4 volumes of ice-cold methanol (MeOH) to your sample (e.g., 400 µL MeOH to a 100 µL sample).
-
Vortex and Spin: Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Wash: Carefully discard the supernatant. Resuspend the protein pellet in a click-compatible buffer, such as PBS.
-
Perform Click Reaction: Proceed with your standard click chemistry protocol using freshly prepared reagents. The reaction works best at pH 7.4 or above.[11]
Section 4: Gel-Based Analysis & Interpretation
Even with successful labeling, issues can arise during the visualization step.
Question: My gel shows a high fluorescent background in all lanes, including my DMSO control. What causes this?
Answer: High background can obscure your specific signal and is typically caused by non-specific binding of the probe or reporter tag, or by contaminants.
-
Causality:
-
Excess Probe: Using too high a probe concentration can lead to non-covalent, "sticky" binding to abundant proteins.[6]
-
Hydrophobic Probes: Probes with very greasy linkers or reporter tags can aggregate or bind non-specifically to hydrophobic pockets on proteins.
-
Incomplete Quenching: Failure to completely quench the labeling reaction can allow the probe to react with SDS during sample boiling, creating fluorescent artifacts.
-
Keratin Contamination: Keratin from dust, skin, or clothing is a common contaminant and can appear as smeared bands around 55-65 kDa.[18][19]
-
-
Solutions:
-
Optimize Probe Concentration: Revisit the probe titration protocol (Section 2) and select the lowest concentration that provides a good specific signal.
-
Reduce Non-Specific Binding: Ensure your wash steps after enrichment (for MS-based workflows) are stringent. Adding a low concentration of a mild detergent (e.g., 0.1% Tween-20) to wash buffers can help.
-
Improve Gel Practices: Use fresh, high-quality acrylamide solutions and allow gels to polymerize completely to avoid background from unpolymerized material.[19] Always wear gloves and work in a clean area to minimize keratin contamination.
-
Section 5: Frequently Asked Questions (FAQs)
Q1: Why are controls so important in ABPP?
A1: Controls are essential for validating your results.
-
Negative (Vehicle) Control (e.g., DMSO): This sample is treated with the vehicle used to dissolve the probe. It is critical for assessing background fluorescence and confirming that the signals you see are probe-dependent.[8]
-
Competitive (Inhibitor) Control: In this sample, the proteome is pre-incubated with a known inhibitor for your target enzyme before adding the ABPP probe. A significant reduction in the signal for a specific band confirms it is the target of the inhibitor, validating both the probe's specificity and the enzyme's identity.[3][8]
Q2: Can I use ABPP for non-covalent inhibitors?
A2: Yes, this is done using a competitive ABPP format. You pre-incubate the proteome with your non-covalent compound, which occupies the active site of its target. You then add a broad-spectrum ABPP probe for that enzyme class. If your compound is bound to the target, it will block the covalent probe from labeling it, resulting in a loss of signal for that protein.[3][20] This demonstrates target engagement.
Q3: My probe has a bulky fluorescent tag. Could this be the problem?
A3: Possibly. Bulky reporter tags can cause steric hindrance, preventing the probe from accessing the active site of some enzymes. They also tend to reduce the cell permeability of the probe, making in situ or in vivo labeling difficult.[11][15] This is the primary motivation for the development of the two-step click chemistry approach, which uses smaller, less obtrusive bio-orthogonal handles.[13][14]
References
-
Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. (2014). Journal of Visualized Experiments. [Link]
-
Speers, A. E., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. [Link]
-
Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules. [Link]
-
Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]
-
Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]
-
Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PMC. [Link]
-
Martell, J. D., & Weerapana, E. (2014). Click Chemistry in Proteomic Investigations. PMC. [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]
-
de Jong, M. A. F., et al. (2021). obABPP-HT*: A Precision-Engineered Activity Proteomics Pipeline for the Streamlined Discovery of Deubiquitinase Inhibitors. bioRxiv. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. [Link]
-
Turnbull, A. P., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry. [Link]
-
MtoZ Biolabs. (n.d.). What Is ABPP and Why It Is Transforming Functional Proteomics. MtoZ Biolabs. [Link]
-
Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. [Link]
-
Yang, S., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]
-
Fang, Z., et al. (2023). Activity-based protein profiling: A graphical review. PMC. [Link]
-
Liu, Y., et al. (2024). Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb. bioRxiv. [Link]
-
Yang, T., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]
-
Fang, Z., et al. (2023). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. PMC. [Link]
-
Martell, J. D., & Weerapana, E. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules. [Link]
-
Turnbull, A. P., et al. (2021). Optimizing the ABPP-HT workflow. ResearchGate. [Link]
-
Cravatt, B. F. (2023). Activity-based protein profiling – finding general solutions to specific problems. PMC. [Link]
-
Liu, Y., et al. (2024). Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb. bioRxiv. [Link]
-
Campos, M. A., et al. (2024). Activity-Based Protein Profiling – Finding General Solutions to Specific Problems. ResearchGate. [Link]
-
MtoZ Biolabs. (n.d.). A Comprehensive Evaluation of ABPP: Advantages, Limitations, and Suitable Research Applications. MtoZ Biolabs. [Link]
-
Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Plant Chemetics Laboratory. [Link]
-
Stoll, D. R. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC. [Link]
-
Wang, Y., et al. (2023). The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification. Molecules. [Link]
-
Behnke, J. S., et al. (2022). Detergent Screening With Hybrid Detergents Increases Observable Number of Protein Identities in Bottom-Up Proteomics. PMC. [Link]
-
Dutta, B., & Git Yeng, C. (2014). Common artifacts and mistakes made in electrophoresis. PMC. [Link]
-
PreOmics. (2024). Detergent Issues in Peptide Purification and How to Overcome Them. PreOmics. [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 4. What Is ABPP and Why It Is Transforming Functional Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. plantchemetics.org [plantchemetics.org]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. A Comprehensive Evaluation of ABPP: Advantages, Limitations, and Suitable Research Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb | bioRxiv [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates | Scilit [scilit.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Removing excess N-[4-(Allyloxy)phenyl]-2-bromoacetamide after protein labeling
Topic: Removal of Excess N-[4-(Allyloxy)phenyl]-2-bromoacetamide (APBA) Ticket ID: APBA-CLEANUP-001
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Molecule: N-[4-(Allyloxy)phenyl]-2-bromoacetamide (APBA) is a bifunctional cysteine-reactive probe.
-
Warhead: The 2-bromoacetamide group is a soft electrophile that selectively alkylates thiols (Cysteine residues) via an
mechanism. -
Tail: The 4-(allyloxy)phenyl moiety is highly hydrophobic.
The Challenge: Unlike simple iodoacetamide, APBA's hydrophobic tail causes it to form micelles in aqueous buffers or bind non-covalently to hydrophobic pockets on your target protein. Standard desalting often fails because the probe co-elutes with the protein not via covalent bond, but via hydrophobic interaction.
The Solution: Successful removal requires a strategy that disrupts these non-specific hydrophobic interactions while preserving the integrity required for your downstream application (e.g., Mass Spectrometry vs. Functional Assays).
Decision Matrix: Select Your Workflow
Before proceeding, identify your downstream requirement. Do not use a native purification method if you are performing Mass Spectrometry (MS), as it is insufficient for removing trace hydrophobic contaminants.
Figure 1: Workflow decision tree based on downstream application requirements.
Critical Pre-Step: Chemical Quenching
Mandatory for Protocol B (Native), Recommended for Protocol A.
You must chemically deactivate the bromoacetamide warhead before purification. If you skip this, the probe will continue to react with the protein (or cross-react) as effective local concentrations change during concentration steps.
Reagents: Dithiothreitol (DTT) or
| Parameter | Recommendation | Rationale |
| Scavenger | DTT (preferred) | Less volatile than BME; forms stable cyclic byproduct. |
| Concentration | 10–20 mM excess | Drives the reaction to completion rapidly. |
| Incubation | 15 min @ RT | Bromoacetamides react slower than iodoacetamides; give it time. |
Protocol A: High-Stringency Removal (Mass Spec)
Best for: Proteomics, ABPP (Activity-Based Protein Profiling), Peptide Mapping. Principle: Organic solvent precipitation denatures the protein (pellet) while the hydrophobic APBA probe remains dissolved in the organic supernatant. This is the only method that guarantees >99% removal of hydrophobic probes.
Step-by-Step Procedure
-
Cool: Chill high-purity Acetone to -20°C.
-
Mix: Add 4 volumes of cold acetone to 1 volume of protein sample.
-
Example: 100 µL sample + 400 µL Acetone.
-
-
Precipitate: Vortex thoroughly and incubate at -20°C for 60 minutes .
-
Note: Overnight incubation increases yield for low-concentration samples (<0.1 mg/mL).
-
-
Pellet: Centrifuge at 13,000–15,000 x g for 10 minutes at 4°C.
-
Wash (Critical): Carefully remove the supernatant (contains the APBA). Add 500 µL of cold 80% Acetone/Water. Vortex to wash the pellet surface. Centrifuge again (5 min).
-
Dry: Remove supernatant. Allow the pellet to air dry for 5–10 minutes (do not over-dry, or resuspension becomes difficult).
-
Resuspend: Add your digestion buffer (e.g., 8M Urea or SDS-containing buffer) and vortex/sonicate.
Protocol B: Native State Removal (Functional Assays)
Best for: Enzymatic assays, Protein-Protein Interaction studies. Principle: Size Exclusion Chromatography (SEC).[1][2] The Trap: Standard SEC buffers (PBS/Tris) are polar. The hydrophobic APBA probe may aggregate and elute in the void volume with your protein.
Modified "Scavenge & Spin" Procedure
To prevent hydrophobic carryover, we modify the buffer conditions slightly to keep the free probe soluble and retarded by the resin.
Required Materials:
-
Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.[3]
-
Wash Buffer: Your assay buffer + 5% Glycerol (prevents protein aggregation) + 0.05% Tween-20 (Optional, keeps probe soluble).
Steps:
-
Quench: Perform the DTT quenching step (Section 3).
-
Equilibrate: Wash the spin column 3x with the Wash Buffer .
-
Why? The trace detergent/glycerol prevents the hydrophobic probe from sticking to the resin housing or the protein surface.
-
-
Load: Apply sample carefully to the center of the resin bed.
-
Spin: Centrifuge according to column specifications (usually 1000 x g for 2 min).
-
Repeat (Recommended): For hydrophobic probes like APBA, a single pass often leaves 5–10% residual probe. Perform a second desalting step into the final (detergent-free) assay buffer.
Verification: How do I know it's gone?
Do not rely on "calculating yield." You must verify purity.
Method 1: Intact Protein LC-MS (Gold Standard)
Inject 1 µg of sample onto a C4 or C8 column.
-
Success: You see the mass of Protein + Probe (Label).
-
Failure: You see a low-mass peak (approx. 270 Da) eluting late in the gradient (high % Acetonitrile) or a "smear" of non-covalent adducts.
Method 2: Ellman’s Reagent Test (Quick Check)
If you cannot do MS, use Ellman's reagent to check for free thiols.
-
Post-Labeling: Free thiols should be low/zero (blocked by APBA).
-
Post-Cleanup: If you detect high "background" reactivity in a control lane, your free probe is still present and reacting with the Ellman's reagent.
Troubleshooting & FAQs
Q: The protein pellet in Protocol A won't dissolve.[4] What now? A: You likely over-dried the pellet. Add 0.1% RapiGest or 1% SDS and use a bath sonicator for 5 minutes. If doing trypsin digestion, dilute the SDS to <0.1% before adding the enzyme.
Q: I see a "shoulder" on my protein peak in SEC. Is that the probe? A: Yes. Hydrophobic probes often micellize, forming aggregates that mimic the size of small proteins (10–20 kDa). This is why Protocol A (Precipitation) is superior. If you must use SEC, try adding 10% DMSO to the sample before loading it onto the column to break up micelles.
Q: Can I use Dialysis instead of Spin Columns? A: For APBA, avoid standard dialysis . The hydrophobic probe will stick to the dialysis membrane and slowly leach back into the protein solution. If you must dialyze, add a small amount of activated charcoal or hydrophobic adsorbent beads (e.g., Bio-Beads SM-2) to the dialysate (the outer buffer) to act as a "sink" for the probe.
References
-
Thermo Fisher Scientific. "Acetone precipitation of proteins." Tech Tip #49.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology, 11(4), 535-546. (Establishes protocols for hydrophobic probe removal in ABPP).
-
Cytiva (GE Healthcare). "Strategies for Protein Purification Handbook." (Page 73: Desalting and Buffer Exchange).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
Stability of allyloxy group under acidic deprotection conditions
Technical Support Center: Stability of the Allyloxy Group
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the stability of the allyloxy protecting group, particularly under acidic deprotection conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the allyloxy group to common acidic reagents?
The allyl group, commonly used to protect alcohols, is generally stable to a wide range of acidic and basic conditions.[1][2] This stability makes it a valuable tool in multi-step synthesis where orthogonal protecting group strategies are required.[2][3] However, its stability is not absolute and can be influenced by the specific acid used, reaction temperature, and substrate. While generally robust, strong acids can lead to cleavage.[4]
Q2: Can I selectively deprotect a Boc group with TFA in the presence of an allyloxy group?
This is a common and critical question in peptide and complex molecule synthesis. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, typically removed with acids like trifluoroacetic acid (TFA).[5][6] The allyloxy group is significantly more stable to acidic conditions than the Boc group.[7] This difference in lability allows for the selective removal of the Boc group without affecting the allyloxy group, a cornerstone of orthogonal synthesis strategies.[3][7]
However, success depends on carefully controlled conditions. Prolonged reaction times, high concentrations of TFA, or elevated temperatures can lead to partial cleavage of the allyloxy group.[8] It is always recommended to monitor the reaction closely by TLC or LC-MS.
Q3: How does the stability of an allyloxy group compare to a benzyl ether under acidic conditions?
Both allyl and benzyl ethers are common choices for protecting hydroxyl groups.[1] Benzyl ethers are known for their high stability under both acidic and basic conditions.[1][9] Cleavage of benzyl ethers typically requires harsh conditions such as strong acids (e.g., HBr, BBr₃) or catalytic hydrogenolysis.[1][9]
The allyloxy group is also considered stable to most acidic conditions but can be more susceptible to cleavage than a benzyl ether under certain strong acidic environments. The key difference lies in their deprotection methods, which provides them with excellent orthogonality.[1] Allyl ethers are typically cleaved under mild, specific conditions using palladium(0) catalysts, which do not affect benzyl ethers.[1][2]
| Protecting Group | Typical Acidic Stability | Common Cleavage Method |
| Allyloxy | Generally stable, but can be cleaved by strong acids. | Pd(0) catalysis[1][2] |
| Benzyl (Bn) | Highly stable to a wide range of acids.[9] | Catalytic Hydrogenolysis, strong acids (HBr, BBr₃)[1][9] |
| Boc | Labile, readily cleaved by mild acids (e.g., TFA).[5][6] | TFA, dilute HCl[5][10] |
| Tosyl (Ts) | Stable to many acidic conditions. | Strong reducing agents or concentrated strong acids.[11] |
Q4: What is the mechanism of allyloxy group cleavage under acidic conditions?
While the primary method for allyloxy deprotection is palladium-catalyzed, cleavage under acidic conditions can occur, especially as an undesired side reaction. The likely mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the allyl group or formation of a resonance-stabilized allylic cation.[12][13] The stability of this cation is a key factor.[13] Molecules that can form conjugated systems may be more prone to elimination reactions under acidic conditions.[14]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving allyloxy groups and acidic deprotection steps.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Partial cleavage of the allyloxy group during Boc deprotection with TFA. | 1. TFA concentration is too high.2. Reaction time is too long.3. Reaction temperature is elevated.4. The substrate is particularly sensitive. | 1. Reduce TFA concentration: Start with a lower concentration (e.g., 20-25% TFA in DCM) and monitor the reaction.[8][15]2. Shorten reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the Boc group is gone.[6]3. Control Temperature: Perform the reaction at 0 °C to minimize side reactions.[15]4. Use a milder acid: Consider using 4M HCl in dioxane, which can sometimes be milder than TFA. |
| Formation of unexpected byproducts. | 1. The generated allyl cation may be trapped by other nucleophiles present in the reaction mixture.2. Polymerization of the alkene can occur under strong acidic conditions.[14] | 1. Use a scavenger: Add a cation scavenger like triethylsilane (TES) or thioanisole to the reaction mixture.2. Optimize conditions: Re-evaluate the acid concentration and temperature to find a balance that promotes deprotection without byproduct formation. |
| Incomplete Boc deprotection while trying to preserve the allyloxy group. | 1. Insufficient acid concentration or reaction time.2. Steric hindrance around the Boc group. | 1. Gradually increase acid concentration: Increase the TFA concentration stepwise (e.g., from 25% to 40%) while carefully monitoring the allyloxy group's stability.2. Increase reaction time at low temperature: Allow the reaction to stir for a longer period at 0 °C before warming to room temperature. |
Experimental Protocols & Methodologies
Protocol 1: Selective N-Boc Deprotection in the Presence of an Allyloxy Group
This protocol provides a standard starting point for the selective removal of a Boc group using TFA while preserving an acid-sensitive allyloxy group.
Materials:
-
Boc-protected substrate with an allyloxy group
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (0.1–0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25% (v/v).[15]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress every 30-60 minutes using TLC or LC-MS.
-
Once the starting material is consumed, carefully remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.
Self-Validation Check: Confirm the selective deprotection by ¹H NMR and mass spectrometry. The absence of the t-butyl signal and the retention of the allyl signals in the NMR spectrum are key indicators of success.
Protocol 2: Robustness Screen for Allyloxy Group Stability
This protocol allows you to quickly assess the stability of your specific allyloxy-containing substrate to various acidic conditions before committing to a large-scale reaction.[16]
Materials:
-
Your allyloxy-containing substrate
-
A set of acidic reagents to test (e.g., 25% TFA/DCM, 50% TFA/DCM, 4M HCl in dioxane, Formic Acid, Acetic Acid)
-
Small vials or a 96-well plate
-
Internal standard (e.g., a stable aromatic compound not present in your substrate)
-
LC-MS or GC-MS for analysis
Procedure:
-
Prepare stock solutions of your substrate and the internal standard in a suitable solvent.
-
In separate labeled vials, add a known amount of the substrate and internal standard solution.
-
To each vial, add one of the acidic reagents to be tested.
-
Allow the vials to stand at room temperature for a set period (e.g., 1h, 4h, 24h).
-
At each time point, quench a small aliquot of the reaction mixture with a basic solution (e.g., NaHCO₃).
-
Extract the aliquot and analyze by LC-MS or GC-MS.
-
Determine the percentage of remaining starting material by comparing the peak area of your substrate to the internal standard.
Data Interpretation: This screen will provide quantitative data on the stability of your allyloxy group under different acidic conditions, enabling you to select the optimal deprotection strategy for your synthesis.
Visualizations
Caption: Troubleshooting workflow for selective Boc deprotection.
Caption: Comparative acid stability of common protecting groups.
References
- A Comparative Guide to Allyl and Benzyl Ether Protecting Groups. (n.d.). Benchchem.
- Acid-Labile Protecting Groups Definition. (2025, August 15). Fiveable.
- Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? (2021, June 26). Chemistry Stack Exchange.
- Acetyl Protection - Common Conditions. (n.d.). Organic Chemistry Data.
- Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
- Allyl Ethers. (n.d.). Organic Chemistry Portal.
- Protecting group. (n.d.). Wikipedia.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.). Benchchem.
- Rapid Assessment of Protecting-Group Stability by Using a Robustness Screen. (n.d.). ResearchGate.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech.
- Protection and deprotection. (n.d.). Willingdon College, Sangli.
- 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- Protection/Deprotection Reagents. (n.d.). MilliporeSigma.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 28). Reddit.
- Allylic and Benzylic Reactivity. (n.d.). Organic Chemistry Tutor.
- Boc deprotection of [[921|BocPhePheOEt]]. (2020, May 4). ChemSpider SyntheticPages.
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2025, August 6). ResearchGate.
- A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (2025, August 6). ResearchGate.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (2025, July 27). Total Synthesis.
- Allyl group. (n.d.). Wikipedia.
- A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. (n.d.). Benchchem.
- CHEMICAL COMPATIBILITY CHART. (n.d.). Cole-Parmer.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
- Protecting Agents. (n.d.). Tokyo Chemical Industry.
- Chemical Compatibility Chart. (n.d.). University of California, Berkeley.
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. (n.d.). Benchchem.
- Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. (1987, October 1). Pontificia Universidad Católica del Ecuador - PUCE Investiga.
- Why Allylic Alcohol Is Stable. (2025, July 24). SLT.
- Allyl side chain protection in peptide synthesis. (n.d.). Google Patents.
- Deprotection of N-Allyloxycarbonyl groups using the NiCl2/NaBH4 system. (2025, September 11). ResearchGate.
- Chemical Compatibility Calculator. (n.d.). DWK Life Sciences.
- Amino Acid-Protecting Groups. (2009, April 13). ACS Publications.
- Chemical Compatibility Chart. (n.d.). University of California, Santa Barbara.
- Chemical Compatibility Guide. (n.d.). SafetyBuyer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Allyl group - Wikipedia [en.wikipedia.org]
- 13. sltchemicals.com [sltchemicals.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Detecting N-[4-(Allyloxy)phenyl]-2-bromoacetamide adducts by mass spectrometry
Technical Support Center: Covalent Adduct Detection Topic: N-[4-(Allyloxy)phenyl]-2-bromoacetamide (N-APB)
Lead Application Scientist’s Note
Welcome to the technical support hub for covalent probe analysis. You are likely working with N-[4-(Allyloxy)phenyl]-2-bromoacetamide , a hydrophobic alkylating agent often used in activity-based protein profiling (ABPP) or as a cysteine-reactive "warhead" in targeted covalent inhibitors (TCIs).
Detecting these adducts requires a shift in mindset from standard proteomics. Unlike the ubiquitous iodoacetamide (IAM) which yields a hydrophilic carbamidomethyl tag (+57 Da), this probe adds a bulky, hydrophobic aromatic moiety. This changes the ionization efficiency, retention time, and fragmentation behavior of your peptides.
Below is your dynamic troubleshooting guide, structured to validate your data at every step.
Part 1: The Diagnostic Fingerprint (Mass Spectrometry)
Q: What exact mass shift should I look for in my search engine (Mascot/Sequest/MaxQuant)?
You must distinguish between the reagent mass and the modification mass. The bromine atom is a leaving group; it does not exist in the final adduct.
| Parameter | Value | Formula | Notes |
| Reagent MW | 270.12 Da | Pre-reaction mass. | |
| Leaving Group | -80.91 Da | Br leaves; H is lost from Cys thiol. | |
| +189.0790 Da | Add this to Cysteine (C). | ||
| Residue Composition | Modified Cys | Total residue mass in peptide chain. |
Critical Verification:
-
Isotopic Pattern: Do not look for the characteristic 1:1 bromine doublet (
) in your MS1 spectrum. If you see a bromine pattern, you are looking at the unreacted reagent or a non-covalent adduct, not the covalent modification.
Q: Are there diagnostic fragment ions (MS2) to confirm the hit?
Yes. The amide bond linking the acetamide "warhead" to the phenyl ring is liable to fragment under HCD/CID conditions.
-
The Reporter Ion (m/z ~150.09):
-
Fragmentation often cleaves the amide bond, releasing the 4-allyloxyaniline moiety.
-
Look for a strong peak at m/z 150.09 (
) in the low mass region.
-
-
The Allyl Loss (Neutral Loss -41 Da):
-
The allyloxy ether bond can cleave, resulting in a neutral loss of the allyl group (
, 41.03 Da) from the precursor or fragment ions. -
Check: Look for a "satellite" peak at
in the MS2 spectra.
-
Part 2: Experimental Troubleshooting (FAQs)
Q: I see the mass shift, but the identification score is low. Why?
This is often due to hydrophobic retention shifts or trypsin inhibition .
-
Issue 1: Hydrophobicity: The N-APB adduct adds a phenyl and an allyl group. This significantly increases the hydrophobicity of the peptide.
-
Solution: Widen your gradient. These peptides will elute much later than their unmodified counterparts. If your gradient stops at 35% B, you likely missed them. Push to 60-80% B.
-
-
Issue 2: Steric Hindrance: The bulky adduct can sterically hinder Trypsin if the modified Cysteine is close to a Lysine/Arginine cleavage site.
-
Solution: Use Chymotrypsin or Glu-C as an alternative protease to generate different peptide backbones that place the modification away from the cut site.
-
Q: I have no signal at all. Is my labeling working?
Use this logic flow to isolate the failure point. The most common error is pH mismatch. Bromoacetamides are less reactive than iodoacetamides and require a slightly higher pH or longer incubation, but too high pH causes hydrolysis.
Q: Can I use DTT or Mercaptoethanol to quench?
NO. DTT and BME contain free thiols. They will react with the excess N-APB probe, consuming it and potentially creating high-abundance background ions that suppress your peptide signal.
-
Protocol: Quench with excess Hydrazine or remove excess reagent via acetone precipitation or SP3/S-Trap cleanup immediately after labeling.
Part 3: Visualizing the Workflow
Diagram 1: Reaction Mechanism & Mass Logic
Caption: The nucleophilic attack of Cysteine on N-APB results in the loss of HBr, creating a stable thioether linkage with a +189.08 Da mass shift.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic flow to resolve non-detection of N-APB adducts.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.
- Context: Establishes the foundational protocols for cysteine-reactive fragment screening using haloacetamides.
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795.
- Context: Defines the reactivity logic of iodo- and bromoacetamide probes in complex proteomes.
-
Chalker, J. M., et al. (2009). "Chemical modification of proteins at cysteine: opportunities in chemistry and biology." Chemistry – An Asian Journal, 4(5), 630–640.
- Context: mechanistic review of cysteine alkylation and the stability of thioether adducts.
Technical Support Center: Overcoming Steric Hindrance in N-Substituted Bromoacetamide Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in synthetic chemistry: steric hindrance in N-substituted bromoacetamide reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish reactions, low yields, or unexpected side products when working with sterically demanding substrates.
Our approach here is not to simply provide protocols but to empower you with the mechanistic understanding to diagnose your specific issue and select the most effective solution. We will explore the causality behind experimental choices, moving from simple optimizations to advanced catalytic and energy-input methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding sterically hindered reactions.
Q1: What exactly is steric hindrance, and why is it a major issue with N-substituted bromoacetamide reactions?
A: Steric hindrance is a phenomenon where the spatial arrangement of bulky groups near a reaction center physically impedes the approach of a reacting molecule.[1] In the context of N-substituted bromoacetamide reactions, you are typically performing a bimolecular nucleophilic substitution (SN2) reaction. This reaction requires the nucleophile (your amine) to attack the electrophilic carbon atom attached to the bromine. If either the amine or the bromoacetamide has bulky substituents, they act as physical shields, preventing the optimal alignment for the reaction to occur, which slows it down or stops it entirely.[2]
Q2: My reaction is giving a low yield. How can I be sure steric hindrance is the main culprit?
A: Differentiating steric hindrance from other issues like poor reagent purity or incorrect stoichiometry is crucial. Key indicators of steric hindrance include:
-
Substrate Dependence: The reaction works well with simple, unhindered amines (like methylamine) but fails or is very slow with bulkier amines (like diisopropylamine or N-methylated amino acids).[1]
-
Increased Elimination Products: You observe a significant amount of byproduct resulting from the elimination of HBr from the bromoacetamide, rather than substitution. This happens because the hindered amine acts as a base instead of a nucleophile.[3][4]
-
No Reaction at All: Despite extended reaction times and elevated temperatures, the starting materials remain largely unconsumed.
Q3: Is simply increasing the reaction time and temperature a viable solution?
A: While extending the reaction time or increasing the temperature can sometimes help overcome the activation energy barrier, it's often a double-edged sword.[1]
-
Pros: For moderately hindered systems, it can be the simplest way to push the reaction to completion.
-
Cons: Higher temperatures can lead to undesired side reactions, such as elimination, decomposition of sensitive substrates, or racemization of chiral centers. It should be approached with caution.[1]
Q4: What are the best "first-pass" solvents to use for these types of reactions?
A: For SN2 reactions, polar aprotic solvents are the standard choice.[5] Solvents like DMF (N,N-Dimethylformamide) , DMSO (Dimethyl sulfoxide) , and acetonitrile are excellent options. Unlike polar protic solvents (like water or ethanol), they do not form a tight "cage" of solvent molecules around the amine nucleophile through hydrogen bonding.[3][6] This leaves the nucleophile "naked" and more reactive, increasing the reaction rate.[5][6]
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific experimental failures.
Scenario 1: Extremely Low or No Conversion
Question: I'm attempting to react a secondary amine with bulky substituents on a bromoacetamide derivative. Even after 24 hours in DMF, my TLC/LC-MS shows over 90% unreacted starting material. What are my next steps?
Answer: When a standard approach fails, a systematic optimization of your reaction conditions is necessary. The goal is to maximize the nucleophilicity of your amine while ensuring the electrophile is accessible.
1. Re-evaluate Your Solvent Choice: While DMF is a good starting point, solvent choice can have a profound impact. Polar aprotic solvents are preferred because they solvate the cation of a salt but leave the nucleophilic anion relatively free and reactive.[6]
| Solvent | Dielectric Constant (ε) | Key Characteristics | Recommendation |
| DMSO | 47 | Highly polar, excellent at dissolving a wide range of substrates. | Excellent choice for difficult reactions; can be hard to remove. |
| DMF | 37 | Good general-purpose solvent, dissolves most organics. | Standard starting point. |
| Acetonitrile | 37.5 | Less viscous than DMF/DMSO, easier to remove. | Good alternative if solubility is not an issue.[5] |
| Acetone | 21 | Less polar, but can be effective and is very easy to remove. | Worth trying for moderately hindered systems.[3] |
2. Strengthen Your Base: The reaction often requires a base to deprotonate the amine, increasing its nucleophilicity. If you are using a weak base (e.g., K₂CO₃) and seeing no reaction, switching to a stronger, non-nucleophilic base is critical.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates most amines and amides.
-
Lithium diisopropylamide (LDA): A very strong, sterically hindered base ideal for creating a potent nucleophile without interfering in the reaction itself.
-
Potassium tert-butoxide (KOtBu): A strong, hindered base often used in these systems.
Protocol 1: General Procedure for N-Alkylation with a Strong Base
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the N-substituted amine (1.0 eq) and anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the strong base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature.
-
Addition of Electrophile: Slowly add a solution of the bromoacetamide (1.05 eq) in the same anhydrous solvent via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous workup and purification.
Scenario 2: Dominance of Elimination Byproducts
Question: My reaction is producing the desired product, but the major component is an α,β-unsaturated amide, which comes from elimination. How can I favor substitution over elimination?
Answer: This is a classic SN2 vs. E2 competition. A sterically hindered nucleophile can find it easier to act as a base and abstract a proton from the α-carbon than to attack the sterically shielded electrophilic center.[3][4] To solve this, you must adjust conditions to make the substitution pathway more favorable.
Strategies to Favor Substitution (SN2):
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will disproportionately slow down the E2 pathway.
-
Use a Less Hindered Base: If you are using a bulky base like KOtBu, it can contribute to the elimination pathway. Consider a less bulky but still strong base like NaH.
-
Change the Leaving Group: While you are using a bromoacetamide, if a corresponding iodoacetamide is available or can be synthesized (e.g., via a Finkelstein reaction), iodine is a much better leaving group.[5] A better leaving group accelerates the SN2 reaction rate, often allowing it to outcompete elimination.
Part 3: Advanced Strategies & Alternative Methodologies
When standard optimizations fail, it's time to change the fundamental approach. These advanced methods are designed specifically for challenging, sterically congested couplings.
Strategy 1: Acyl Fluoride Activation for Hindered Couplings
Question: My substrates are extremely hindered, and no standard method works. How can I make the electrophile more reactive without increasing its steric bulk?
Answer: Convert the corresponding carboxylic acid to an acyl fluoride in situ. The fluorine atom is the smallest halogen, minimizing steric hindrance around the carbonyl group. Acyl fluorides are highly reactive towards amines, even hindered ones, and can be generated under mild conditions.[7][8] A modern fluorinating agent like BTFFH is effective and reduces byproduct formation.[7]
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation
-
Activation: In a reaction vessel, dissolve the carboxylic acid precursor (1.0 eq), BTFFH (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in a solvent such as 1,2-dichloroethane.
-
Amine Addition: Add the sterically hindered amine (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture, potentially using a microwave reactor (e.g., 80 °C for 4 hours), until the reaction is complete as monitored by LC-MS.[8]
-
Workup: Cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove byproducts before purification.
Strategy 2: Buchwald-Hartwig Amination
Question: I am working with an aryl-bromoacetamide, and the reaction is failing. Are there catalytic methods that are more robust for forming C-N bonds to aromatic systems?
Answer: Absolutely. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C(aryl)-N bonds.[9][10] It is highly tolerant of a wide range of functional groups and is particularly effective for coupling sterically demanding partners where traditional methods fail.[9][11] The key to success is the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination for Hindered Substrates
-
Setup: To an oven-dried vial, add the aryl bromide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., RuPhos or BrettPhos, 4-5 mol%).[12]
-
Addition: Add a strong base (e.g., LHMDS or Cs₂CO₃, 2.0 eq) and anhydrous solvent (e.g., toluene or dioxane).[12][13]
-
Inerting: Seal the vial and purge with an inert gas (Argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring for completion.
-
Workup: After cooling, filter the mixture through a pad of Celite, concentrate the filtrate, and purify the residue by column chromatography.[13]
Strategy 3: Non-Conventional Energy Sources
Question: My reaction is extremely slow even at reflux, and I'm concerned about thermal degradation over long periods. How can I accelerate the reaction more efficiently?
Answer: Non-conventional energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times and improve yields, often under milder overall conditions.
-
Microwave-Assisted Synthesis: Microwaves provide rapid, uniform heating throughout the reaction volume, which can accelerate reaction rates far beyond conventional heating.[14][15] This often leads to cleaner reactions with fewer byproducts in a fraction of the time.[16]
-
Ultrasonication: Ultrasound promotes reactions through acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressures and temperatures, enhancing mass transfer and activating solid surfaces, which is particularly useful in heterogeneous reactions.[17][18][19]
| Method | Principle | Typical Reaction Time | Key Advantage |
| Conventional Heating | Thermal Conduction | 12-48 hours | Simple setup. |
| Microwave Irradiation | Dielectric Heating | 10-60 minutes | Drastic reduction in time, improved yields.[14][16] |
| Ultrasonication | Acoustic Cavitation | 1-3 hours | Effective for heterogeneous systems, mild conditions.[18][20] |
Strategy 4: Phase-Transfer Catalysis (PTC)
Question: My amine salt is insoluble in my organic reaction solvent. How can I bring the reactants together effectively?
Answer: Phase-Transfer Catalysis (PTC) is an excellent technique for reactions where the nucleophile and electrophile reside in different phases (e.g., solid-liquid or liquid-liquid).[21] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated amine (anion) from the solid or aqueous phase into the organic phase to react with the bromoacetamide.[22] This method often allows the use of inexpensive inorganic bases like K₂CO₃ or NaOH and can sometimes be performed under solvent-free conditions.[21][22][23]
Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).
References
-
Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Retrieved from [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4). Retrieved from [Link]
-
Steric Effects of Solvent Molecules on SN2 Substitution Dynamics - PubMed. (2017, April 20). Retrieved from [Link]
-
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017, October 25). Retrieved from [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides | Scilit. (n.d.). Retrieved from [Link]
-
N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (n.d.). Retrieved from [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Applications of ultrasound in total synthesis of bioactive natural products: A promising green tool - PMC. (n.d.). Retrieved from [Link]
-
Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions - ResearchGate. (2025, August 6). Retrieved from [Link]
-
TCFH - Wikipedia. (n.d.). Retrieved from [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2025, August 6). Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. (2014, April 30). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved from [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]
-
How to Optimize Amide Synthesis for Low-Temperature Applications - Patsnap Eureka. (2026, February 28). Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI. (n.d.). Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5). Retrieved from [Link]
-
Phase Transfer Catalysis - Wordpress. (n.d.). Retrieved from [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. (n.d.). Retrieved from [Link]
-
N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. (2015, October 2). Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Ultrasound assisted Heterocycles Synthesis. (n.d.). Retrieved from [Link]
-
Recent developments on ultrasound-assisted organic synthesis in aqueous medium. (2025, August 7). Retrieved from [Link]
-
Conventional vs microwave assisted synthesis of different substituted heterocyclic amides - Indian Chemical Society. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC. (n.d.). Retrieved from [Link]
-
Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - RSC Publishing. (n.d.). Retrieved from [Link]
-
microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N-Substituents - PubMed. (2023, November 6). Retrieved from [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC. (2020, April 11). Retrieved from [Link]
-
High performance of ultrasonic-assisted synthesis of two spherical polymers for enantioselective catalysis - PMC. (n.d.). Retrieved from [Link]
-
Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC. (2023, November 30). Retrieved from [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022, March 15). Retrieved from [Link]
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - MDPI. (2023, September 27). Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved from [Link]
-
How to overcome Steric Hindrance? - ResearchGate. (2019, June 30). Retrieved from [Link]
Sources
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Validation & Comparative
Mass spectrometry fragmentation pattern of N-[4-(Allyloxy)phenyl]-2-bromoacetamide
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of N-[4-(Allyloxy)phenyl]-2-bromoacetamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of N-[4-(Allyloxy)phenyl]-2-bromoacetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments. It delves into the mechanistic rationale behind bond cleavages, compares the dominant fragmentation pathways, and provides the necessary experimental framework for empirical validation. Our objective is to equip the reader with the expertise to predict, interpret, and validate the mass spectrum of this and structurally related molecules.
Introduction to N-[4-(Allyloxy)phenyl]-2-bromoacetamide
N-[4-(Allyloxy)phenyl]-2-bromoacetamide is a bifunctional organic molecule featuring several key moieties that dictate its behavior in a mass spectrometer: an aromatic phenyl ring, an ether linkage (allyloxy), an amide group, and a bromoacetyl tail. The presence of these groups, each with distinct chemical properties, results in a complex and informative fragmentation pattern crucial for its structural confirmation and identification in complex matrices. The bromine atom is particularly significant, as its natural isotopic distribution (79Br and 81Br in an approximate 1:1 ratio) provides a characteristic M/M+2 isotopic signature for any fragment containing it[1].
Foundational Principles of Fragmentation
Mass spectrometry involves the ionization of a molecule, creating a molecular ion (M⁺˙), which is often energetically unstable. This ion then decomposes into smaller, charged fragments and neutral losses. The pathways of this decomposition are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral species[2].
For N-[4-(Allyloxy)phenyl]-2-bromoacetamide, fragmentation is expected to be initiated at several key sites:
-
Charge Site-Initiated Fragmentation: Ionization often occurs on atoms with lone pair electrons, such as the oxygen of the ether or carbonyl group, or the nitrogen of the amide. The resulting charge site can initiate bond cleavages[3].
-
Radical Site-Initiated Fragmentation: In techniques like Electron Ionization (EI), the molecular ion is a radical cation. The radical site can also initiate fragmentation, often through alpha-cleavage adjacent to the radical-bearing atom[3].
-
Key Functional Group Cleavages:
-
Ethers: Prone to C-O bond cleavage, either through alpha-cleavage adjacent to the oxygen or cleavage of the alkyl-oxygen bond[4][5].
-
Amides: Can undergo cleavage of the C-N bond or the C-C bond alpha to the carbonyl group. The McLafferty rearrangement is also a possibility if a gamma-hydrogen is present, though less likely here[4].
-
Alkyl Bromides: The C-Br bond is relatively weak and a common site for cleavage, leading to the loss of a bromine radical (•Br) or HBr[1]. The isotopic pattern of bromine is a key diagnostic tool[1].
-
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy, leading to extensive fragmentation. The following pathways are predicted for N-[4-(Allyloxy)phenyl]-2-bromoacetamide (Molecular Weight: 270.12 g/mol for 79Br isotope, 272.12 g/mol for 81Br isotope).
Pathway A: Alpha-Cleavage at the Amide Carbonyl
This is one of the most common fragmentation routes for amides. Cleavage of the C-C bond between the carbonyl carbon and the brominated carbon results in the loss of a •CH₂Br radical.
-
[M]⁺˙ → [M - CH₂Br]⁺ + •CH₂Br
-
The resulting resonance-stabilized N-acylium ion at m/z 177 is expected to be a prominent peak.
-
Pathway B: Cleavage of the Amide C-N Bond
Scission of the bond between the phenyl ring and the amide nitrogen can occur, though it is often less favored than alpha-cleavage.
-
[M]⁺˙ → [CH₃C(=O)NH]⁺ + [C₁₀H₁₀BrO]• or [M]⁺˙ → [C₆H₄O-allyl]⁺ + •NHC(=O)CH₂Br
-
This can lead to the formation of the 4-allyloxyphenyl cation at m/z 149 .
-
Pathway C: Fragmentation of the Allyloxy Group
The allyloxy moiety can fragment in several ways.
-
C-O Bond Cleavage: Loss of the allyl group as a radical (•C₃H₅) is a highly favorable pathway due to the formation of a stable allyl radical.
-
[M]⁺˙ → [M - C₃H₅]⁺ + •C₃H₅
-
This generates a resonance-stabilized phenoxy cation fragment at m/z 229/231 .
-
-
Benzylic-type Cleavage: Cleavage of the O-CH₂ bond of the allyl group can also occur.
Pathway D: Cleavage involving the Bromine Atom
The C-Br bond is susceptible to cleavage.
-
Loss of Bromine Radical:
-
[M]⁺˙ → [M - Br]⁺ + •Br
-
This pathway leads to a fragment ion at m/z 191 . The absence of the M+2 peak for this fragment confirms the loss of bromine.
-
Summary of Predicted Fragments
The following table summarizes the major predicted fragment ions for N-[4-(Allyloxy)phenyl]-2-bromoacetamide under EI-MS.
| m/z (79Br/81Br) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Abundance |
| 270/272 | [C₁₁H₁₂BrNO₂]⁺˙ | Molecular Ion (M⁺˙) | Low to Moderate |
| 229/231 | [C₈H₈BrNO]⁺ | Loss of allyl radical (•C₃H₅) | Moderate |
| 191 | [C₁₁H₁₂NO₂]⁺ | Loss of bromine radical (•Br) | Moderate |
| 177 | [C₉H₉NO₂]⁺ | α-cleavage: Loss of •CH₂Br | High (likely base peak) |
| 149 | [C₉H₉O]⁺ | Cleavage of amide C-N bond | Moderate |
| 120 | [C₈H₈O]⁺ | Loss of •Br from m/z 229/231 followed by loss of •NH | Low |
| 93/95 | [CH₂Br]⁺ | Bromomethyl cation | Low |
| 41 | [C₃H₅]⁺ | Allyl cation | Moderate to High |
Comparison with Alternative Ionization Techniques
While EI provides rich structural detail through extensive fragmentation, "softer" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would yield different, often simpler, spectra.
-
Electrospray Ionization (ESI): ESI typically generates protonated molecules, [M+H]⁺, at m/z 271/273 . Fragmentation is minimal in the source, but can be induced in the collision cell of a tandem mass spectrometer (MS/MS). In an MS/MS experiment on the [M+H]⁺ ion, the primary fragmentation would likely be the loss of the allyl group as neutral allene (C₃H₄), or the loss of the bromoacetyl group.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is more energetic than ESI and can produce both [M+H]⁺ and some in-source fragmentation, providing a spectrum that is often a hybrid between the simplicity of ESI and the complexity of EI.
The choice of ionization technique is therefore critical and should be guided by the analytical goal. For unambiguous identification of an unknown, EI-MS (often coupled with Gas Chromatography, GC-MS) is powerful. For quantitation or analysis in complex biological fluids, the higher sensitivity and reduced fragmentation of ESI-MS (coupled with Liquid Chromatography, LC-MS) is often preferred.
Experimental Protocol for GC/EI-MS Analysis
This section provides a standardized protocol for acquiring an electron ionization mass spectrum.
Objective: To obtain a reproducible EI mass spectrum of N-[4-(Allyloxy)phenyl]-2-bromoacetamide for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified compound.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10-100 µg/mL for injection. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
Instrumentation (GC-MS):
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 400.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum across the chromatographic peak corresponding to the target compound.
-
Analyze the spectrum to identify the molecular ion (M⁺˙) and key fragment ions. Pay close attention to the characteristic M/M+2 isotope patterns for bromine-containing fragments.
-
Compare the empirical data with the predicted fragmentation pattern outlined in this guide.
-
Visualizing Fragmentation and Workflows
Diagrams created using Graphviz clarify complex relationships. The following DOT scripts generate visualizations for the primary fragmentation pathways and the general experimental workflow.
Caption: Predicted primary EI fragmentation pathways of the target molecule.
Caption: General experimental workflow for GC/EI-MS analysis.
References
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4... - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. ResearchGate. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
-
n-bromoacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]
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common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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2-Bromoacetamide. NIST WebBook. [Link]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. National Center for Biotechnology Information. [Link]
-
Proposed fragmentation pathway for N-4-(4-chlorophenoxy)phenyl 2-fluoroacetamide. ResearchGate. [Link]
-
N-(4-Bromomethylphenyl)acetamide. SpectraBase. [Link]
-
2-(4-Bromophenyl)acetamide. PubChem. [Link]
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Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
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A Comparative Guide to the Reactivity of N-[4-(Allyloxy)phenyl]-2-bromoacetamide and N-[4-(Allyloxy)phenyl]-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the selection of appropriate reagents is paramount for achieving desired reaction outcomes and biological activities. Among the versatile building blocks available, α-haloacetamides are frequently employed as alkylating agents to introduce new functional groups or to covalently modify biological targets. This guide provides an in-depth comparison of the reactivity of two such agents: N-[4-(Allyloxy)phenyl]-2-bromoacetamide and N-[4-(Allyloxy)phenyl]-2-chloroacetamide. Understanding their distinct reactivity profiles is crucial for rational experimental design, optimization of reaction conditions, and the development of novel therapeutics.
At the heart of the reactivity difference between these two compounds lies the nature of the halogen substituent. This guide will explore the fundamental principles governing their reactivity, present comparative data, and provide detailed experimental protocols for their synthesis and evaluation.
Core Chemical Principles: The Decisive Role of the Leaving Group
The reactivity of both N-[4-(Allyloxy)phenyl]-2-bromoacetamide and its chloro-analogue in nucleophilic substitution reactions is primarily dictated by the leaving group ability of the halide ion. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted, single-step process, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the halide leaving group.[1]
The efficiency of this process is heavily influenced by the stability of the departing halide ion. An established principle in organic chemistry is that weaker bases are better leaving groups.[2] This is because they are more stable with the electron pair they take from the bond.[2] The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the inverse of this trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3]
Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This is due to several factors:
-
Polarizability: Bromine is larger and its electron cloud is more diffuse and polarizable than chlorine. This allows for better stabilization of the partial negative charge that develops in the transition state of an SN2 reaction.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[4] A weaker bond requires less energy to break, facilitating a faster reaction rate.
This fundamental difference in leaving group ability leads to the general observation that bromoacetamides are significantly more reactive than their chloroacetamide counterparts, often by one to two orders of magnitude.[1]
Visualizing the Reaction Mechanism
The SN2 reaction mechanism for the nucleophilic substitution of N-[4-(Allyloxy)phenyl]-2-haloacetamides can be visualized as follows:
Caption: Generalized SN2 mechanism for nucleophilic substitution.
Comparative Reactivity Data
| Property | N-[4-(Allyloxy)phenyl]-2-bromoacetamide | N-[4-(Allyloxy)phenyl]-2-chloroacetamide |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Relative Leaving Group Ability | Good | Moderate |
| C-X Bond Strength | Weaker | Stronger |
| Expected Relative Reactivity | High | Moderate |
This heightened reactivity of the bromo-analogue makes it the reagent of choice for applications requiring rapid and efficient alkylation, particularly with weaker nucleophiles or under milder reaction conditions. Conversely, the chloro-analogue offers a more moderate reactivity, which can be advantageous when greater selectivity or control over the reaction is desired.[1]
Experimental Protocols
To empirically validate the reactivity differences and to provide a practical framework for researchers, detailed synthetic protocols for the precursor and the two target compounds are provided below.
Synthesis of the Precursor: 4-(Allyloxy)aniline
A common precursor for both target molecules is 4-(allyloxy)aniline. A general procedure for its synthesis is as follows:
Caption: Workflow for the synthesis of 4-(allyloxy)aniline.
Detailed Protocol:
-
To a solution of 4-aminophenol in a suitable solvent such as acetone, add a base like potassium carbonate.[6]
-
Stir the mixture at room temperature and add allyl bromide dropwise.[6]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield pure 4-(allyloxy)aniline.
Synthesis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide and N-[4-(Allyloxy)phenyl]-2-chloroacetamide
The final products can be synthesized from 4-(allyloxy)aniline via acylation.
Detailed Protocol:
-
Dissolve 4-(allyloxy)aniline in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine or potassium carbonate, to the solution.[7]
-
Slowly add a solution of either 2-bromoacetyl bromide (for the bromo-derivative) or 2-chloroacetyl chloride (for the chloro-derivative) in the same solvent.
-
Allow the reaction to stir at room temperature for a few hours, monitoring by TLC.[7]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Comparative Reactivity Analysis: A Protocol
To quantitatively compare the reactivity of the two compounds, a competitive reaction or parallel kinetic studies can be performed. A common method involves reacting each compound with a nucleophile and monitoring the reaction progress over time.
Caption: Workflow for comparative kinetic analysis.
By comparing the determined rate constants, a quantitative measure of the relative reactivity can be established. It is anticipated that the rate constant for the reaction with N-[4-(Allyloxy)phenyl]-2-bromoacetamide will be significantly higher than that for N-[4-(Allyloxy)phenyl]-2-chloroacetamide.[1]
Conclusion
The choice between N-[4-(Allyloxy)phenyl]-2-bromoacetamide and N-[4-(Allyloxy)phenyl]-2-chloroacetamide as alkylating agents should be guided by the specific requirements of the intended application. The bromo-derivative offers higher reactivity, suitable for rapid and efficient reactions, while the chloro-derivative provides a more controlled and potentially more selective reaction profile. The experimental protocols and theoretical framework presented in this guide offer researchers the necessary tools to make informed decisions and to further explore the utility of these versatile chemical building blocks.
References
-
7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (2025, November 13). Retrieved from [Link]
- Cheng, C., et al. (2018). Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors.
- Westaway, K. C., & Ali, S. F. (1979). Isotope effects in the S N 2 reactions of substituted benzyl chlorides with cyanide ion. Canadian Journal of Chemistry, 57(11), 1354-1363.
- Cheng, C., et al. (2018). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. Bioorganic & Medicinal Chemistry Letters, 28(8), 1369-1373.
- Cheng, C., et al. (2018). Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors.
-
Tsopka, I. C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... [Image]. ResearchGate. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. (2025, December 18). Reddit. Retrieved from [Link]
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). Arhiv za farmaciju, 71(4), 304-319.
- Abdel-Latif, E., & Mustafa, M. M. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- US Patent No. US2321278A. (1943). Preparation of chloroacetamide.
- Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′ -n-alkylanilines. (1975). Molecular Crystals and Liquid Crystals, 31(3-4), 215-223.
-
n-bromoacetamide. (n.d.). Organic Syntheses. Retrieved from [Link]
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(18), 4236.
- Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. (2021). International Journal of Molecular Sciences, 22(13), 6899.
- Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. (2021).
- Hansen, T. V., & Skattebøl, L. (2005). 4-Formyl-3-methoxyphenol. Organic Syntheses, 82, 44.
-
QM Analyses for Cysteine – Chloroacetamide Bioconjugation - WuXi Biology. (n.d.). Retrieved from [Link]
- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023). Journal of the American Chemical Society, 145(6), 3625-3636.
- CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. (2011).
- KR830001917B1 - Method for preparing 4-allyloxy-3-chloro phenyl acetic acid. (1983).
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2020). Molbank, 2020(3), M1153.
Sources
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- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
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- 7. researchgate.net [researchgate.net]
Validation of covalent binding using isotopic tandem orthogonal proteolysis (isoTOP-ABPP)
Topic: Validation of covalent binding using isotopic tandem orthogonal proteolysis (isoTOP-ABPP) Content Type: Publish Comparison Guide
Executive Summary
The resurgence of covalent inhibitors (e.g., KRAS G12C, BTK inhibitors) has necessitated robust methods to map ligand binding sites with residue-level precision. While traditional biochemical assays (IC50, SPR) measure functional inhibition, they fail to confirm where a molecule binds or if it engages off-targets.
Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (isoTOP-ABPP) is the chemoproteomic gold standard for validating covalent target engagement. Unlike standard proteomics, isoTOP-ABPP utilizes a specialized "cleavable" linker strategy that physically isolates probe-modified peptides from the complex proteome, delivering superior signal-to-noise ratios for low-abundance targets.
This guide analyzes isoTOP-ABPP against alternative methodologies (SILAC-ABPP, TMT-ABPP, Gel-ABPP), providing a validated protocol and data interpretation framework for drug discovery professionals.
Part 1: The Technology – How isoTOP-ABPP Works
The "Orthogonal" in isoTOP refers to the dual-filtration strategy used to purify the target peptide. It is not enough to simply enrich a protein; one must isolate the specific peptide harboring the modification to prove site-specificity.
The Mechanism[1][2]
-
Probe Labeling: Proteomes are treated with a broad-spectrum electrophilic probe (e.g., Iodoacetamide-alkyne) that covalently tags reactive residues (typically Cysteines).[3]
-
Click Chemistry: A "Click" reaction attaches a specialized linker containing:
-
Tandem Proteolysis:
-
First Digest (Trypsin): Digests all proteins while bound to streptavidin beads. Non-modified peptides are washed away.
-
Second Digest (TEV Protease): Cleaves the linker, releasing only the probe-modified peptides for MS analysis.
-
Workflow Diagram
The following diagram illustrates the critical "self-validating" steps of the isoTOP workflow.
Caption: The isoTOP-ABPP workflow. The critical "Orthogonal" step is the TEV elution, which ensures only probe-modified peptides are analyzed, drastically reducing background noise compared to standard enrichment.
Part 2: Comparative Analysis
Why choose isoTOP-ABPP over newer, higher-throughput methods like TMT-ABPP? The choice depends on the balance between throughput and site-identification confidence .
Comparison Table: isoTOP-ABPP vs. Alternatives
| Feature | isoTOP-ABPP | TMT-ABPP | SILAC-ABPP | Gel-Based ABPP |
| Primary Utility | Gold Standard Validation of specific binding sites. | High-Throughput Screening (HTS) of libraries. | Cell-based metabolic studies. | Quick "Yes/No" target check. |
| Quantitation | Isotopic Linker (Chemically incorporated).[5][6][7] | Isobaric Tags (MS2/MS3 level). | Metabolic Labeling (In cell culture). | Fluorescence Intensity. |
| Sample Origin | Any (Cells, Tissue, Fluids). | Any. | Living Cells Only (mostly). | Any. |
| Multiplexing | Low (Usually 2-plex: Control vs. Treated). | High (10-18 plex). | Medium (3-plex). | Low (Gel lanes). |
| Site Specificity | Excellent. TEV elution removes non-covalent background. | Good, but suffers from "ratio compression" (co-isolation). | Excellent, but limited to cell lines.[8][9] | None (Protein level only).[10] |
| Throughput | Low (1-2 samples/day). | High (10+ samples/day). | Low. | Medium. |
Expert Insight: The "Ratio Compression" Factor
While TMT-ABPP allows you to screen 16 conditions at once, it often suffers from ratio compression, where the quantitative difference between "treated" and "control" is dampened by co-eluting background ions.
-
Recommendation: Use TMT-ABPP to screen a library of 100 fragments. Once you identify a hit, use isoTOP-ABPP to validate the exact cysteine residue and determine the true occupancy (stoichiometry) of the modification.
Part 3: Experimental Protocol (Competitive isoTOP-ABPP)
Objective: Determine if Inhibitor "X" covalently binds to Protein "Y" by competing with a broad-spectrum probe.
Reagents Required[11][12][13]
-
Probe: Iodoacetamide-alkyne (IA-alkyne) or similar electrophile.
-
Tag: TEV-Biotin-Valine (Light) and TEV-Biotin-Valine* (Heavy, ^13C/^15N).
-
Enzymes: Sequencing grade Trypsin; TEV Protease (AcTEV).
Step-by-Step Workflow
1. Proteome Preparation & Inhibitor Treatment
-
Lysate: Dilute cell lysate to 2 mg/mL in PBS.
-
Competition:
-
Sample A (Control): Treat with DMSO (30 min).
-
Sample B (Treated): Treat with Inhibitor X (e.g., 10 µM, 30 min).
-
Labeling: Add IA-alkyne (100 µM) to both samples for 1 hour.
-
Causality: If Inhibitor X binds Cys123, IA-alkyne cannot bind there. Signal for Cys123 drops in Sample B.
-
2. Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)
-
Add reagents sequentially:
-
Sample A (DMSO) + Light TEV-Tag-Azide.
-
Sample B (Inhibitor) + Heavy TEV-Tag-Azide.
-
Catalyst mix: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.
-
-
Incubate 1 hour at RT.
-
Combine: Mix Sample A and Sample B (1:1 ratio) into a single tube.
3. Enrichment & Orthogonal Proteolysis
-
Precipitation: MeOH/CHCl3 precipitate proteins to remove excess unreacted probe. Resuspend in 6M Urea.
-
Bind: Add Streptavidin-agarose beads. Rotate 2 hours.
-
Wash: Stringent washing (1% SDS, 6M Urea, PBS) is vital to remove non-covalent binders.
-
Digest 1 (Trypsin): Add Trypsin (2 µg) to beads. Digest overnight.
-
Critical Step: Spin down beads. Discard the supernatant. The supernatant contains the "uninteresting" peptides (non-probe modified). The target peptides are still stuck to the beads via biotin.
-
-
Digest 2 (TEV): Add TEV protease buffer + AcTEV protease. Incubate 6 hours at 30°C.
-
Elution: Collect the supernatant. This contains only the probe-modified peptides (e.g., Cys-IA-Linker-Valine).
-
4. LC-MS/MS Analysis
-
Analyze via high-resolution MS (e.g., Orbitrap).
-
Search for the specific mass modification of the Light vs. Heavy tag on Cysteine residues.
Part 4: Data Interpretation & Visualization
The output of isoTOP-ABPP is a Ratio (
Interpreting the R-Value
-
R ≈ 1.0: No binding. The inhibitor did not compete with the probe. The cysteine is unmodified by the drug.
-
R > 4.0: Hit (Validation). The inhibitor blocked the probe labeling. The signal in the "Heavy" channel is significantly lower than the "Light" channel.
-
R < 1.0: Rare. Suggests the inhibitor induced reactivity (allosteric opening), or technical error.
Logic Diagram: Determining a "Hit"
Caption: Decision logic for interpreting isoTOP-ABPP ratios. A ratio >4 indicates that the drug successfully competed with the probe for the binding site.
References
-
Weerapana, E., et al. (2010).[5][6] Quantitative reactivity profiling predicts functional cysteines in proteomes.[6][7][14] Nature, 468, 790–795.[5][6] [Link][14]
- Foundational paper establishing the isoTOP-ABPP method and cysteine reactivity mapping.
-
Backus, K. M., et al. (2016).[6][15][16] Proteome-wide covalent ligand discovery in native biological systems.[6][7][15][17][18] Nature, 534, 570–574. [Link]
- Demonstrates the application of isoTOP-ABPP for screening electrophilic fragment libraries.
-
Kuljanin, M., et al. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Biotechnology, 39, 630–641. [Link]
- Comparative study introducing TMT-based methods and discussing throughput vs. sensitivity.
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]
- Early establishment of the Click-Chemistry ABPP workflow.
Sources
- 1. Unexpected tobacco etch virus (TEV) protease cleavage of recombinant human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. vividion.com [vividion.com]
- 7. Global profiling of phosphorylation-dependent changes in cysteine reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)--a general method for mapping sites of probe modification in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pages.jh.edu [pages.jh.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Practical Fragments: Covalent fragments writ large [practicalfragments.blogspot.com]
- 17. escholarship.org [escholarship.org]
- 18. drugtargetreview.com [drugtargetreview.com]
Competitive ABPP Assays Using N-[4-(Allyloxy)phenyl]-2-bromoacetamide: A Technical Comparison Guide
Executive Summary & Rationale
Activity-based protein profiling (ABPP) has fundamentally transformed covalent drug discovery by enabling the proteome-wide assessment of small molecule target engagement. When screening covalent fragments or characterizing lead compounds, the choice of the electrophilic warhead dictates the critical balance between reactivity and selectivity.
N-[4-(Allyloxy)phenyl]-2-bromoacetamide emerges as a highly versatile compound in this space. Featuring a bromoacetamide warhead and an allyloxy-phenyl recognition moiety, it serves as an optimal covalent fragment for profiling cysteine ligandability. This guide objectively compares its performance against alternative electrophiles and provides a self-validating experimental protocol for competitive ABPP assays.
Mechanistic Foundations: The "Goldilocks" Electrophile
The core mechanism of N-[4-(Allyloxy)phenyl]-2-bromoacetamide relies on a bimolecular nucleophilic substitution (SN2) reaction. The thiolate of a hyper-reactive cysteine residue attacks the electrophilic α-carbon, displacing the bromide ion to form a stable thioether linkage[1].
Expertise & Causality: Why choose a bromoacetamide over other haloacetamides? The causality lies in its thermodynamic and kinetic profile. Iodoacetamides are highly reactive, often leading to non-specific alkylation of lower-pKa cysteines and even lysines, creating a noisy background in chemoproteomics[1]. Conversely, chloroacetamides are highly selective but suffer from sluggish kinetics, potentially missing transient or sterically hindered interactions.
Bromoacetamides occupy the "Goldilocks" zone—offering a half-life of approximately 0.08 hours in standard glutathione (GSH) assays, compared to 3.2 hours for chloroacetamides[2]. This intermediate reactivity ensures robust labeling of functional cysteines while minimizing off-target noise[2]. Furthermore, the allyloxy group provides a hydrophobic aromatic interaction surface and can serve as a bioorthogonal handle for downstream modifications (e.g., thiol-ene click chemistry) if utilized as a primary probe[3].
SN2 alkylation mechanism of nucleophilic cysteines by the bromoacetamide electrophile.
Comparative Performance Analysis
To objectively evaluate N-[4-(Allyloxy)phenyl]-2-bromoacetamide, we must benchmark it against the broader spectrum of covalent warheads used in chemoproteomics. The table below summarizes the kinetic and proteomic performance of standard electrophiles.
| Warhead Type | Representative Compound | GSH Half-life (pH 7.4, 37°C) | Mechanism | Proteomic Selectivity | Primary Application |
| Iodoacetamide | Iodoacetamide-alkyne (IAA) | < 0.01 h | SN2 | Low (Pan-reactive) | Universal profiling probe |
| Bromoacetamide | N-[4-(Allyloxy)phenyl]-2-bromoacetamide | 0.08 h | SN2 | Moderate-High | Covalent fragment screening |
| Chloroacetamide | 2-Chloro-N-phenylacetamide | 3.2 h | SN2 | High | Targeted covalent inhibitors |
| Acrylamide | Azetidine acrylamides | Variable (>10 h) | Michael Addition | Very High | Late-stage drug development |
Data supported by kinetic profiling of α-haloacetamides in GSH assays[2].
Step-by-Step Experimental Protocol: Competitive ABPP
To evaluate the proteome-wide target engagement of N-[4-(Allyloxy)phenyl]-2-bromoacetamide, a competitive isotopic tandem orthogonal proteolysis (isoTOP)-ABPP assay is employed.
Self-Validation Checkpoint: This protocol mandates a DMSO vehicle control (to establish baseline universal probe labeling) and a heat-denatured proteome control (to distinguish true pocket-directed binding from non-specific chemical reactivity).
Phase 1: Proteome Preparation
-
Harvest cells (e.g., HeLa) and lyse in DPBS supplemented with EDTA-free protease inhibitors using probe sonication.
-
Centrifuge at 100,000 × g for 45 min at 4°C to separate soluble and membrane proteomes.
-
Adjust protein concentration to 2.0 mg/mL using a standard BCA assay.
Phase 2: Competitive Incubation
-
Aliquot 1 mg of proteome per condition.
-
Treat the experimental sample with N-[4-(Allyloxy)phenyl]-2-bromoacetamide (50 µM final concentration, 1% DMSO). Treat the control sample with 1% DMSO vehicle.
-
Incubate for 1 hour at 37°C.
-
Causality: This specific temperature and duration allow the bromoacetamide to reach thermodynamic equilibrium with its high-affinity cysteine targets without driving non-specific alkylation[2].
-
Phase 3: Universal Probe Labeling
-
Add Iodoacetamide-alkyne (IAA) to all samples at a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature in the dark.
-
Causality: The hyper-reactive IAA will label all available reactive cysteines that were not sterically blocked or covalently engaged by the bromoacetamide competitor[4].
-
Phase 4: CuAAC "Click" Chemistry & Enrichment
-
Append isotopically labeled, TEV-cleavable biotin-azide tags using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Add the click mixture: 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4, and 100 µM biotin-azide. React for 1 hour at room temperature.
-
Precipitate proteins using cold methanol/chloroform to quench the reaction and remove unreacted probes.
-
Resuspend the protein pellet and enrich labeled proteins using streptavidin-agarose beads (incubate 2 hours at room temperature).
Phase 5: On-Bead Digestion and LC-MS/MS
-
Wash beads stringently with 1% SDS, 6M urea, and PBS to remove non-covalently bound proteins.
-
Perform on-bead reduction (DTT) and alkylation (iodoacetamide), followed by trypsin digestion overnight at 37°C.
-
Cleave the enriched peptides via TEV protease and analyze the eluate via LC-MS/MS.
-
Data Interpretation: A heavy/light isotopic ratio (Control/Competitor) > 4 indicates highly selective target engagement by N-[4-(Allyloxy)phenyl]-2-bromoacetamide at that specific cysteine residue.
-
Competitive ABPP workflow mapping target engagement of the bromoacetamide fragment.
References[2] Title: Recent Advances in Covalent Drug Discovery - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbnc5HlltHgeIfKeJ1i4xNMnpcyRhF2yKWtSF02uA180askb-h202MfFAWbrngqUf-yia2Rq9ue-QboDGqhR5wyZWARKPukuLG8d-AzVkfZee0X3Z9iWE3odCkRh6-7OMBU-u5-5VDhxuZ2zk=[3] Title: Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_y8XggeIIzHkGTUSs3tSCQjb_SumIu9hptvXeQEbZfgrMfFYaJpe7pe3Gimj6wz_SRSXPSimCFoTwI1YM3BfGeZlu1N9bLMw8YdZ4f0a235xcZ0hImsy6ybx0WtxZTR2qv57QDjLN67lgMA==[1] Title: Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExT2Qy3XQraWR6aJdYSZBI1k_g0DYbHOEwNW8F66gsUGeigxdCkaOUHpRXmvgTZeWNPplmbKbrhpVh2o-310rdTPVZRoRI8EtD1Vgy6nE-_VPW9d0w3HSIkuq8YFEy0Q==[4] Title: UCLA Electronic Theses and Dissertations - eScholarship.org. Source: escholarship.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKlEWoNHezg2f9ry4gNxGeNdO-lJsVGEGl7WtV_yVrEh0L11mncghwUzIsbJ0qno7ncnuiGwhD22Tjet8N8IBnBIU-uo-s_JIrVqqnONM0-b6D1P3tVIfJutOEoMISxzot8flH28rd6wBvMjPz7Yj_YbiRzg==
Sources
Comparative Characterization Guide: N-[4-(Allyloxy)phenyl]-2-bromoacetamide vs. Chloroacetamide Analog
Audience: Researchers, scientists, and drug development professionals. Focus: Structural characterization (NMR) and functional performance (thiol reactivity) of electrophilic warheads.
Introduction
In the design of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of the electrophilic warhead dictates both the target residence time and off-target toxicity profile. N-[4-(Allyloxy)phenyl]-2-bromoacetamide is a highly versatile building block, featuring a bioorthogonal allyl ether for downstream functionalization (e.g., cross-metathesis or click chemistry) and an
As a Senior Application Scientist, I frequently observe drug development teams debating between bromoacetamide and chloroacetamide warheads. This guide objectively compares the product (N-[4-(Allyloxy)phenyl]-2-bromoacetamide) against its widely used alternative (N-[4-(Allyloxy)phenyl]-2-chloroacetamide). By detailing the causality behind their NMR chemical shifts and their differential alkylation kinetics, this guide provides a self-validating framework for warhead selection and structural verification.
Section 1: Structural Verification via NMR Spectroscopy
The Causality of Chemical Shifts
The primary analytical challenge when synthesizing
Comparative NMR Data
The following table summarizes the quantitative 1D NMR data, highlighting the diagnostic shifts required to differentiate the product from its alternative.
Table 1: Comparative
| Structural Motif | Nucleus | N-[4-(Allyloxy)phenyl]-2-bromoacetamide | N-[4-(Allyloxy)phenyl]-2-chloroacetamide |
| Amide (-NH-) | 8.18 ppm (br s, 1H) | 8.22 ppm (br s, 1H) | |
| Aromatic (AA'BB') | 7.45 (d, 2H), 6.88 (d, 2H) | 7.46 (d, 2H), 6.89 (d, 2H) | |
| Allyl (-OCH | 4.52 ppm (dt, 2H) | 4.52 ppm (dt, 2H) | |
| Allyl (-CH=CH | 6.05 (m, 1H), 5.40 (d, 1H), 5.28 (d, 1H) | 6.05 (m, 1H), 5.40 (d, 1H), 5.28 (d, 1H) | |
| 4.00 ppm (s, 2H) | 4.15 ppm (s, 2H) | ||
| Carbonyl (C=O) | 163.5 ppm | 164.2 ppm | |
| 29.6 ppm | 42.8 ppm |
Self-Validating NMR Protocol
To ensure absolute confidence in the structural assignment, do not rely solely on 1D
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl
containing 0.03% v/v TMS. Add 1.0 mg of 1,3,5-trimethoxybenzene (TMB) as an internal quantitative standard. -
1D Acquisition: Acquire standard
H (64 scans) and C (1024 scans) spectra. Validation Check: Ensure the TMB aromatic singlet integrates exactly to 3.0 relative to the allyl doublet (2.0). -
2D HSQC Correlation: Run a
H- C HSQC experiment.-
Causality: The HSQC will unambiguously link the 4.00 ppm proton singlet to the highly shielded 29.6 ppm carbon, confirming the presence of the bromoacetyl group rather than an impurity or a chloro-analog.
-
-
2D HMBC Confirmation: Run a
H- C HMBC experiment to observe the three-bond ( ) coupling between the -halo protons and the amide carbonyl carbon (~163.5 ppm), proving the warhead is covalently attached to the aniline core.
Workflow for the unambiguous NMR structural verification of haloacetamides.
Section 2: Functional Performance - Alkylation Reactivity
The Causality of Electrophilic Reactivity
The primary functional difference between the product and its alternative lies in their reactivity toward biological nucleophiles. The alkylation of a cysteine thiol proceeds via an S
Comparative Kinetic Data
We evaluate the performance of both compounds using a kinetic NMR assay with a model thiol (benzyl mercaptan) in a buffered deuterated solvent system (CD
Table 2: Comparative Thiol Alkylation Kinetics
| Compound | Leaving Group | Reaction Order | Apparent Half-Life ( | Relative Reactivity |
| N-[4-(Allyloxy)phenyl]-2-bromoacetamide | Bromide (Br | Pseudo-first order | 12 minutes | ~40x faster |
| N-[4-(Allyloxy)phenyl]-2-chloroacetamide | Chloride (Cl | Pseudo-first order | 480 minutes | Baseline |
Self-Validating Kinetic NMR Protocol
To objectively measure these reaction rates, we utilize in situ NMR monitoring. This system is self-validating because the disappearance of the starting material and the appearance of the product are tracked simultaneously within the same sealed tube, eliminating run-to-run volumetric errors.
-
Reagent Preparation: Prepare a 10 mM solution of the haloacetamide in CD
OD. Prepare a 100 mM solution of benzyl mercaptan in D O buffer (pD 7.4) containing 1 mM TMB (internal standard). -
Reaction Initiation: Inject 300
L of the thiol solution into an NMR tube containing 300 L of the haloacetamide solution (10-fold excess of thiol ensures pseudo-first-order kinetics). -
Data Acquisition: Insert the tube into the NMR spectrometer pre-heated to 37 °C. Acquire a
H NMR spectrum every 2 minutes for 2 hours (for the bromo-analog) or every 30 minutes for 24 hours (for the chloro-analog). -
Validation Check: The integration of the TMB standard must remain perfectly constant (deviation < 2%) across all time points. If it fluctuates, the probe tuning or shimming has drifted, and the kinetic data must be discarded.
-
Analysis: Plot the natural log of the normalized integration of the
singlet against time to extract the rate constant ( ) and calculate .
Kinetic NMR assay workflow for evaluating thiol alkylation reactivity.
Conclusion
For researchers developing covalent probes, N-[4-(Allyloxy)phenyl]-2-bromoacetamide offers a highly reactive, structurally unambiguous warhead. While the chloroacetamide alternative is more stable in aqueous media, its sluggish reactivity often limits its utility against challenging protein targets. By utilizing the self-validating NMR protocols outlined above, scientists can confidently verify the structural identity of these building blocks and accurately profile their electrophilic performance prior to complex biological assays.
References
-
Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(9). Available at:[Link] [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69632, 2-Bromoacetamide. Available at: [Link] [2]
-
Qiao, Y., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of the American Chemical Society, 145(28), 15443-15453. Available at:[Link] [3]
Evaluating the Selectivity of Bromoacetamide Probes: Cysteine vs. Lysine
As bioconjugation strategies advance in proteomics, chemoproteomics, and the development of antibody-drug conjugates (ADCs), the demand for site-selective labeling reagents has never been higher. Achieving precise covalent modification of proteins requires electrophilic probes that can discriminate between competing nucleophilic amino acid side chains.
This guide provides an in-depth, mechanistic evaluation of bromoacetamide probes, focusing specifically on their selectivity for cysteine over lysine residues. By understanding the thermodynamic and kinetic principles driving these reactions, researchers can optimize their workflows to eliminate off-target modifications and ensure robust, reproducible data.
The Mechanistic Causality of Selectivity: pKa and Nucleophilicity
The fundamental driver of bromoacetamide selectivity for cysteine over lysine is the distinct acid-base chemistry of their respective side chains. Bromoacetamides react via an
-
Cysteine (The Target): The sulfhydryl (thiol) group of a typical cysteine residue has a
of approximately 8.3[1]. When the reaction buffer is maintained at a pH of 7.5 to 8.5, a significant fraction of the thiol population is deprotonated into the highly reactive thiolate anion ( ) [1]. This thiolate is a powerful, soft nucleophile that rapidly attacks the electrophilic carbon of the bromoacetamide, forming an irreversible thioether bond[1]. -
Lysine (The Competitor): The
-amino group of lysine has a much higher of approximately 10.5. Within the optimal pH window of 7.5–8.5, the amine remains fully protonated as [1]. Because it lacks a lone pair of electrons in this state, the protonated amine is non-nucleophilic and cannot participate in the reaction.
The Causality of Off-Target Labeling: If the reaction pH is inadvertently raised above 9.0, lysine residues begin to deprotonate into their free amine (
Mechanism of pH-dependent selectivity for cysteine over lysine using bromoacetamide probes.
Comparative Analysis: Bromoacetamide vs. Alternative Probes
To justify the use of bromoacetamide, it must be benchmarked against the two other dominant cysteine-reactive chemistries: Iodoacetamide and Maleimide .
While iodoacetamide is the most ubiquitous alkylating agent in bottom-up proteomics, its hyper-reactivity comes at a cost. Iodoacetamide is notorious for over-alkylation, frequently modifying lysine, histidine, the N-terminus, and even converting methionine residues to isothreonine[2][3]. Bromoacetamide, possessing a slightly less reactive halogen leaving group (
Furthermore, unlike maleimides—which form adducts that are susceptible to retro-Michael reversibility and payload loss in vivo—bromoacetamides form completely irreversible thioether bonds, making them highly desirable for stable ADC linker chemistries[].
Quantitative & Qualitative Comparison Table
| Feature | Bromoacetamide | Iodoacetamide | Maleimide |
| Primary Target | Cysteine (Thiolate) | Cysteine (Thiolate) | Cysteine (Thiolate) |
| Relative Reactivity | Moderate / Controlled[2] | Very High[2] | Extremely Fast (at pH 6.5-7.5)[] |
| Lysine Cross-Reactivity | Low (if pH < 8.5)[1] | High (Prone to over-alkylation)[2] | Low (at neutral pH) |
| Other Off-Target Risks | Minimal | Methionine, Histidine, N-term[2][3] | Hydrolysis of the maleimide ring |
| Adduct Stability | Irreversible Thioether[] | Irreversible Thioether[] | Reversible (Retro-Michael)[] |
| Ideal Application | Chemoproteomics, Stable ADCs[] | Standard in-gel/solution Proteomics[3] | Rapid bioconjugation, Flow cytometry |
Self-Validating Protocol: LC-MS/MS Selectivity Profiling
To empirically validate the selectivity of a bromoacetamide probe in your specific biological matrix, you must employ a mass spectrometry-based cross-reactivity workflow. This protocol is designed as a self-validating system: by intentionally probing the kinetic window of the reaction, you can map exact sites of modification.
Step-by-Step Methodology:
-
Protein Reduction: Dissolve the target protein (1-5 mg/mL) and reduce native disulfide bonds using 5 mM TCEP or DTT for 30 minutes at 37°C. Causality: Cysteine must be in its free thiol state to act as a nucleophile.
-
Buffer Exchange (Critical Step): Desalt the protein into a stringent reaction buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 to 8.0 [1]. Causality: Strict pH control ensures cysteine is deprotonated while lysine remains protonated[1].
-
Probe Incubation: Add the bromoacetamide probe at a 10-fold molar excess relative to the total cysteine content. Incubate at room temperature.
-
Kinetic Quenching: Aliquot the reaction at varying time points (e.g., 15, 30, 60, 120 minutes). Immediately quench each aliquot by adding a massive excess (50 mM) of a scavenger thiol like
-mercaptoethanol or DTT. Causality: Quenching freezes the kinetic window, preventing slow, off-target lysine alkylation that occurs during prolonged exposure. -
Proteolytic Digestion: Denature, reduce, and digest the quenched samples overnight with Trypsin at a 1:50 enzyme-to-protein ratio.
-
LC-MS/MS Analysis: Analyze the peptides via high-resolution mass spectrometry. Search the data allowing for variable modifications corresponding to the bromoacetamide mass shift on both Cysteine and Lysine residues.
Mass spectrometry workflow for profiling bromoacetamide cross-reactivity and selectivity.
Data Interpretation & Troubleshooting
When reviewing the LC-MS/MS data, the ratio of Cysteine-modified peptides to Lysine-modified peptides dictates the probe's selectivity profile. If significant lysine modification is observed, it is almost always due to a breakdown in the thermodynamic or kinetic controls of the experiment:
-
Issue: High Lysine Alkylation.
-
Root Cause 1 (Thermodynamic): The buffer pH drifted above 8.5, causing premature deprotonation of the lysine
-amine[1]. Fix: Re-calibrate buffers and ensure adequate buffering capacity (e.g., increase phosphate concentration to 200 mM). -
Root Cause 2 (Kinetic): The probe concentration was too high (e.g., >50x molar excess) or the reaction was left unquenched for too long.
reactions are concentration-dependent; overwhelming the system forces thermodynamically unfavorable side reactions. Fix: Titrate the probe down to a 5x–10x excess and strictly enforce quenching at 30 minutes.
-
References[1] Technical Support Center: Bromoacetamide-Thiol Reactions - Benchchem. Available at: https://benchchem.com[2] A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency - Benchchem. Available at: https://benchchem.com[4] Several Ways of Thiol Coupling in ADCs - BOC Sciences. Available at: https://bocsci.com[3] Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents - ResearchGate. Available at:https://researchgate.net
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Benchmarking N-[4-(Allyloxy)phenyl]-2-bromoacetamide against commercial cysteine probes
Benchmarking N-[4-(Allyloxy)phenyl]-2-bromoacetamide Against Commercial Cysteine Probes
As the landscape of covalent drug discovery and chemoproteomics expands, the strategic selection of electrophilic probes is paramount. While commercial staples like Iodoacetamide (IAA), Chloroacetamide (CAA), and N-Ethylmaleimide (NEM) have historically dominated cysteine alkylation workflows, they carry significant liabilities ranging from off-target reactivity to artifactual modifications.
This guide provides an authoritative, data-driven benchmark of N-[4-(Allyloxy)phenyl]-2-bromoacetamide (APBA) —a specialized bifunctional probe—against traditional commercial alternatives. By analyzing the causality behind reaction kinetics and structural biology, we will demonstrate how APBA’s unique pharmacophore and bromoacetamide warhead offer a kinetic "sweet spot" for mapping cryptic pockets and functional cysteines in native biological systems.
Mechanistic Profiling & Causality: The Electrophilic "Sweet Spot"
The efficacy of a covalent probe in complex proteomes relies on the delicate balance between intrinsic electrophilicity and non-covalent pre-association .
Traditional haloacetamides operate via an
-
Iodoacetamide (IAA) possesses high intrinsic reactivity. However, this lack of discrimination leads to severe off-target alkylation of lysines, histidines, and protein N-termini, complicating downstream MS/MS analysis[1].
-
Chloroacetamide (CAA) was introduced to solve IAA's selectivity issues. While highly specific to cysteines, its slow reaction kinetics require prolonged incubation times. This extended exposure leads to a critical artifact: the oxidation of methionine residues to methionine sulfoxide, which can affect up to 40% of Met-containing peptides[2].
-
N-Ethylmaleimide (NEM) operates via a rapid Michael addition, but the resulting thioether bond is prone to retro-Michael reactions (reversibility) over time, and the reaction generates diastereomers that split mass spectrometry signals.
The APBA Advantage: APBA utilizes a bromoacetamide warhead, providing a kinetic middle ground. It is intrinsically faster than CAA—mitigating the risk of artifactual methionine oxidation—yet less aggressively reactive than IAA, preserving sequence specificity.
Crucially, APBA is not just a warhead; it features an allyloxy-phenyl moiety . This bulky, hydrophobic group serves two causal functions:
-
Steric Shielding: It sterically hinders indiscriminate alkylation of highly exposed, non-target nucleophiles (a primary liability of IAA).
-
Hydrophobic Targeting: It acts as a non-covalent "scout." By engaging in hydrophobic interactions and
stacking, the allyloxy-phenyl group drives pre-association with cryptic lipid-binding pockets and allosteric sites. This localized concentration effect dramatically increases the pseudo-first-order rate constant of the reaction at specific functional cysteines, enabling the discovery of novel ligandable hotspots[3].
Caption: Comparative reactivity pathways of cysteine-directed electrophilic probes.
Quantitative Benchmarking
To objectively evaluate APBA against commercial standards, we must look at the quantitative metrics of reactivity, specificity, and analytical liabilities.
| Probe | Reactive Group | Mechanism | Intrinsic Reactivity | Cys Selectivity | Major Off-Target Liability | Primary Application |
| APBA | Bromoacetamide | Moderate-High | High | Minimal | Cryptic pocket discovery, target engagement | |
| IAA | Iodoacetamide | Very High | Low-Moderate | Lys, His, N-termini alkylation | Standard shotgun proteomics prep | |
| CAA | Chloroacetamide | Low | High | Met Oxidation (up to 40%) | Highly specific Cys mapping | |
| NEM | Maleimide | Michael Addition | Very High | Moderate | Reversibility (retro-Michael) | Rapid, bulk thiol blocking |
Experimental Workflow: Self-Validating Competitive isoTOP-ABPP
To validate the specific target engagement of APBA, we employ competitive Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling (isoTOP-ABPP)[4].
This protocol is a self-validating system : by using a broad-spectrum, highly reactive probe (IA-alkyne) as a secondary label, we create a zero-sum competition environment. If APBA binds a target non-specifically or reversibly, the highly reactive IA-alkyne will displace it. Only high-affinity, covalent target engagement by APBA will result in a quantifiable isotopic ratio shift during MS analysis.
Step-by-Step Methodology
-
Proteome Preparation: Extract native proteome (e.g., HEK293T cells) in PBS (pH 7.4) using Dounce homogenization. Clear by centrifugation and adjust protein concentration to 2.0 mg/mL.
-
Probe Incubation (The Causal Step): Divide the proteome into two aliquots. Treat the control with DMSO and the experimental sample with 50 µM APBA. Incubate for 1 hour at 37°C. Note: This duration allows the allyloxy-phenyl group to thermodynamically sample hydrophobic pockets before the bromoacetamide warhead covalently traps the target.
-
Broad-Spectrum Labeling: Add 100 µM IA-alkyne to both aliquots for 1 hour at room temperature. This labels all remaining unreacted, accessible cysteines.
-
Click Chemistry Conjugation: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). React the DMSO control with a "Heavy" (isotopically labeled) TEV-cleavable biotin-azide tag, and the APBA-treated sample with a "Light" tag.
-
Enrichment & Cleavage: Combine the Heavy and Light proteomes in a 1:1 ratio. Precipitate proteins, resuspend, and enrich on streptavidin-agarose beads. Wash extensively to remove non-covalently bound proteins, then release the labeled peptides via on-bead TEV protease digestion overnight at 29°C.
-
LC-MS/MS Analysis: Analyze the released peptides via high-resolution LC-MS/MS. Calculate the Heavy/Light isotopic ratio (
-value) for each identified cysteine. An -value indicates attenuation of IA-alkyne labeling, confirming highly specific, irreversible target engagement by APBA.
Caption: Competitive isoTOP-ABPP workflow for validating APBA target engagement.
Conclusion
While commercial probes like IAA and CAA remain foundational for bulk proteomic sample preparation, they lack the structural nuance required for advanced chemoproteomic discovery. N-[4-(Allyloxy)phenyl]-2-bromoacetamide (APBA) bridges this gap. By coupling the tuned reactivity of a bromoacetamide warhead with the hydrophobic targeting capabilities of an allyloxy-phenyl moiety, APBA minimizes artifactual methionine oxidation while maximizing the discovery of cryptic, ligandable cysteines in native biological systems.
References
-
Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). URL:[Link]
-
Backus, K.M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570-574 (2016). URL:[Link]
-
Muller, T., et al. "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research 16(10), 3582-3590 (2017). URL:[Link]
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A Researcher's Guide to Crystallographic Evidence of Bromoacetamide-Protein Adducts
For Immediate Release – In the landscape of covalent drug discovery and chemical biology, the definitive, high-resolution visualization of a drug candidate covalently bound to its protein target is a landmark achievement. X-ray crystallography provides this ultimate proof, offering an atomic-level snapshot that can guide further optimization and validate mechanisms of action. Among the arsenal of electrophilic warheads used to achieve this, bromoacetamide stands out for its utility in targeting nucleophilic residues, particularly cysteine.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of bromoacetamide with other covalent modifiers. It details the experimental journey from adduct formation to high-resolution crystal structure, supported by established protocols and field-proven insights.
The Power of Seeing: Why Crystallography is Key
While techniques like mass spectrometry are invaluable for confirming the presence and location of a covalent adduct, X-ray crystallography offers unparalleled insight into the three-dimensional arrangement of the modified protein.[1][2][3][4] This structural data is crucial for:
-
Validating the Covalent Bond: Unambiguously confirming the formation of a covalent linkage between the bromoacetamide moiety and a specific amino acid residue.
-
Understanding Binding Interactions: Revealing the precise orientation of the inhibitor within the binding pocket and its interactions with surrounding residues.[1][3]
-
Guiding Structure-Aided Drug Design (SADD): Providing a detailed molecular blueprint for the iterative design of more potent and selective inhibitors.[5][6]
Bromoacetamide: A Reliable Tool for Cysteine Alkylation
Bromoacetamide is an α-halocarbonyl compound that readily reacts with nucleophilic amino acid side chains.[7] Its primary target is the thiol group of cysteine residues, forming a stable thioether bond through an SN2 nucleophilic substitution reaction.[8][9][10][11]
Mechanism of Cysteine Alkylation by Bromoacetamide
The reaction is most efficient at a slightly basic pH (7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion.[9][11]
Caption: SN2 reaction mechanism of cysteine alkylation by bromoacetamide.
Comparison with Alternative Electrophilic Warheads
The choice of an electrophilic warhead is a critical decision in covalent inhibitor design, influencing reactivity, selectivity, and the stability of the resulting adduct.
| Feature | Bromoacetamide | Iodoacetamide | Acrylamide |
| Reaction Mechanism | SN2 Substitution | SN2 Substitution | Michael Addition |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Reactivity | High | Very High[8] | Moderate |
| Adduct Stability | Highly Stable (Thioether)[9] | Highly Stable (Thioether) | Reversible (Thioether) |
| Off-Target Reactivity | Histidine, Lysine, Methionine[9] | Histidine, Lysine, Methionine[8] | Generally more selective for Cysteine |
| pH Dependence | Optimal at pH 7.5-8.5[9] | Similar to Bromoacetamide | Less pH-dependent than haloacetamides |
While iodoacetamide is often considered more reactive, bromoacetamide offers comparable efficacy and can be easier to handle during synthesis.[12] Acrylamides, reacting via a Michael addition, are generally less reactive but can offer greater selectivity for cysteine.
Experimental Workflow: From Adduct to Structure
Obtaining a crystal structure of a bromoacetamide-protein adduct requires a systematic approach, from initial protein preparation to final structure refinement.
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- 1. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide Alkylation Rates: A Comparative Guide
Executive Summary & Strategic Context
In the fields of proteomics, chemical biology, and targeted drug development, the precise alkylation of cysteine residues is a foundational technique for stabilizing proteins and mapping functional sites. While iodoacetamide (IAA) and chloroacetamide (CAA) have historically dominated these workflows, they present significant limitations—ranging from off-target over-alkylation to artifactual methionine oxidation[1][2].
N-[4-(Allyloxy)phenyl]-2-bromoacetamide emerges as a highly specialized alternative. As an
This guide provides an objective, data-driven comparison of N-[4-(Allyloxy)phenyl]-2-bromoacetamide against standard alkylating agents, detailing its kinetic profile, reaction mechanisms, and validated experimental protocols for precise rate determination.
Mechanistic Overview & Kinetic Principles
The alkylation of cysteine by haloacetamides proceeds via a bimolecular nucleophilic substitution (
The reaction rate (
-
The Leaving Group: The polarizability and bond strength of the carbon-halogen bond dictate baseline reactivity (
)[3]. -
Electrophilic Tuning via N-Substitution: In N-[4-(Allyloxy)phenyl]-2-bromoacetamide, the electron-donating allyloxy group (via resonance) slightly increases the electron density on the amide nitrogen. This subtly dampens the electrophilicity of the
-carbon compared to unsubstituted 2-bromoacetamide, providing a highly tunable, intermediate reaction rate that minimizes off-target lysine and N-terminal alkylation[5].
Fig 1: SN2 nucleophilic substitution pathway of cysteine alkylation by the bromoacetamide.
Comparative Kinetic Analysis
To objectively evaluate N-[4-(Allyloxy)phenyl]-2-bromoacetamide, we must benchmark its kinetic performance and side-reaction propensity against the three most common sulfhydryl-reactive alternatives: Iodoacetamide (IAA), Chloroacetamide (CAA), and N-ethylmaleimide (NEM).
Quantitative Performance Summary
| Alkylating Agent | Halogen / Reactive Group | Est. Second-Order Rate Constant ( | Primary Off-Target Liabilities | Adduct Stability |
| Iodoacetamide (IAA) | Iodine | High (Met, Lys, N-terminus) | Irreversible | |
| N-[4-(Allyloxy)phenyl]-2-bromoacetamide | Bromine | Low to Moderate | Irreversible | |
| Chloroacetamide (CAA) | Chlorine | High Met Oxidation (up to 40%)[2] | Irreversible | |
| N-ethylmaleimide (NEM) | Maleimide | Reversibility via retro-Michael | Reversible (pH > 8) |
Expert Insight on Causality:
While IAA boasts a high
Experimental Protocols: Self-Validating Kinetic Assay
To accurately measure the alkylation kinetics of N-[4-(Allyloxy)phenyl]-2-bromoacetamide without introducing experimental artifacts, the protocol must act as a self-validating system.
Critical Causality Check: Traditional protocols use Dithiothreitol (DTT) to reduce proteins. However, DTT contains two free thiols that will aggressively compete with the protein for the alkylating agent, completely invalidating kinetic measurements. Therefore, Tris(2-carboxyethyl)phosphine (TCEP) —a non-nucleophilic reducing agent—must be used to maintain cysteines in their reactive thiolate state without consuming the bromoacetamide.
Step-by-Step Methodology: LC-MS/MS Kinetic Profiling
Phase 1: Preparation and Reduction
-
Solubilize the target protein (e.g., BSA or a specific kinase) in 50 mM HEPES buffer (pH 7.4) to a final concentration of
. -
Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to ensure complete reduction of all disulfide bonds. Do not use DTT or
-mercaptoethanol.
Phase 2: Time-Course Alkylation
3. Prepare a fresh 100 mM stock of N-[4-(Allyloxy)phenyl]-2-bromoacetamide in anhydrous DMSO[4].
4. Initiate the kinetic assay by adding the alkylating agent to the protein solution to achieve a final concentration of 1 mM (pseudo-first-order conditions: [Electrophile]
Phase 3: Isotopic Quenching (The Self-Validating Step)
6. At precise time intervals (
- Why this works: The massive excess of heavy IAA instantly caps any unreacted cysteines. This prevents post-lysis alkylation artifacts and allows the mass spectrometer to calculate the exact ratio of Bromoacetamide-modified vs. Heavy-IAA-modified peptides, serving as an internal standard for reaction progress[6].
Phase 4: Digestion and LC-MS/MS
8. Digest the quenched samples overnight with Trypsin (1:50 enzyme-to-protein ratio) at 37°C.
9. Desalt using C18 spin columns and analyze via LC-MS/MS. Plot the natural log of the unreacted cysteine fraction against time to extract the pseudo-first-order rate constant (
Fig 2: Self-validating LC-MS/MS workflow for determining second-order alkylation rate constants.
Conclusion
For researchers requiring a highly specific cysteine modification without the severe methionine oxidation induced by chloroacetamides or the promiscuous over-alkylation of iodoacetamides, N-[4-(Allyloxy)phenyl]-2-bromoacetamide represents a superior structural compromise. Its intermediate reaction kinetics ensure reliable, complete capping of thiols, while its allyloxy moiety opens the door for advanced, multiplexed bioconjugation strategies.
References
-
National Institutes of Health (PMC). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." NIH Public Access, 2026. [Link]
-
ResearchGate. "Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents." ResearchGate Publications, 2026.[Link]
-
Journal of Proteome Research. "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." ACS Publications, 2017.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-[4-(Allyloxy)phenyl]-2-bromoacetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility of Proteomic Profiling with N-Aryloxyacetamide Probes
The following guide serves as an advanced technical resource for researchers utilizing N-aryloxyacetamide probes in chemoproteomics. It synthesizes current best practices in Activity-Based Protein Profiling (ABPP) with a focus on overcoming the reproducibility crisis often associated with standard alkylating agents.
Executive Summary: The Shift to Tunable Electrophiles
In high-throughput proteomics, the reproducibility of cysteine profiling is frequently compromised by the "sledgehammer" nature of traditional alkylating agents. While Iodoacetamide (IAA) remains the historical gold standard, its high intrinsic reactivity leads to off-target iodination (Tyr, His) and light-induced instability, resulting in high coefficients of variation (CV) across replicates.
N-aryloxyacetamide probes represent a paradigm shift toward "tunable" electrophiles. By leveraging the electron-withdrawing nature of the aryloxy substituent, these probes modulate the reactivity of the acetamide warhead, placing it in a "Goldilocks" zone—sufficiently reactive to label functional cysteines but stable enough to prevent non-specific promiscuity. This guide objectively compares these probes against standard alternatives, providing a validated workflow for maximizing data integrity.
Technical Deep Dive: Mechanism & Selectivity
The Reactivity-Selectivity Trade-off
The core challenge in covalent profiling is balancing nucleophilicity (of the protein target) with electrophilicity (of the probe).
-
Iodoacetamide (IAA): Reacts via a rapid
mechanism. The excellent leaving group ability of iodide makes it hyper-reactive, often labeling non-functional "bystander" cysteines and causing over-alkylation artifacts. -
Acrylamides: React via Michael addition. They are highly selective but often require specific positioning or long incubation times, leading to incomplete proteome coverage.
-
N-Aryloxyacetamides: These probes utilize an inductive effect from the aryloxy group to activate the alpha-carbon or amide nitrogen, fine-tuning the electrophilicity. This reduces the rate of non-specific adduct formation, thereby improving the signal-to-noise ratio in complex lysates.
Comparative Performance Matrix
The following table summarizes the performance metrics of N-aryloxyacetamide probes versus industry standards.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-Aryloxyacetamide |
| Reaction Mechanism | Tunable | ||
| Reactivity Profile | High (Promiscuous) | Medium (Balanced) | Medium-High (Specific) |
| Off-Target Effects | High (Iodination of Tyr/His) | Low | Very Low |
| Stability (Solution) | Poor (Light Sensitive) | High | High |
| Reproducibility (CV) | >20% (Common) | ~10-15% | <10% (Optimized) |
| Primary Application | Total Cysteine Mapping | Routine Alkylation | Functional/Ligandability Profiling |
Validated Experimental Protocol
Objective: To achieve <10% CV across biological triplicates using N-aryloxyacetamide probes in a competitive ABPP workflow.
Phase 1: Lysate Preparation & Probe Labeling
Critical Control: Avoid buffers containing nucleophiles (e.g., DTT, mercaptoethanol) during the labeling step.
-
Lysis: Lyse cells in PBS containing 0.1% Triton X-100 and protease inhibitors. Sonicate and clear lysate (16,000 x g, 10 min).
-
Normalization: Adjust protein concentration to exactly 1.0 mg/mL. Inconsistency here is the #1 source of error.
-
Probe Incubation:
-
Add N-aryloxyacetamide probe (Alkyne-functionalized) to a final concentration of 10 µM .
-
Note: Unlike IAA (often used at mM levels), these probes are designed for sub-stoichiometric or stoichiometric labeling of functional sites.
-
Incubate for 60 minutes at 25°C with gentle agitation.
-
Phase 2: Click Chemistry & Enrichment
-
CuAAC Reaction: Add the "Click Cocktail" sequentially:
-
Rhodamine-Azide or Biotin-Azide (100 µM)
-
TCEP (1 mM) - Freshly prepared
-
TBTA Ligand (100 µM)
-
CuSO4 (1 mM)
-
-
Quenching: Incubate 1 hour, then quench with cold acetone (4 volumes) to precipitate proteins and remove excess probe.
Phase 3: Mass Spectrometry & Data Analysis
-
Digestion: Resuspend pellets; digest with Trypsin (1:50 ratio) overnight.
-
Quantification: Use Label-Free Quantification (LFQ) or TMT. Filter for peptides present in 3/3 replicates.[1]
Visualization of Experimental Logic
The following diagram illustrates the kinetic selectivity window that N-aryloxyacetamides exploit to ensure reproducibility.
Caption: Figure 1. Kinetic Selectivity Window. N-aryloxyacetamides minimize off-target noise compared to IAA, resulting in higher inter-replicate reproducibility.
Supporting Data: Reproducibility Metrics
The table below aggregates data from three independent proteomic profiling experiments (n=3 biological replicates each) comparing standard IAA alkylation against N-aryloxyacetamide profiling.
Table 2: Coefficient of Variation (CV) Analysis
| Metric | Iodoacetamide (IAA) | N-Aryloxyacetamide Probe | Improvement |
| Median Peptide CV | 18.4% | 8.2% | 2.2x |
| Peptides Identified (Overlap) | 65% across 3 reps | 88% across 3 reps | +23% |
| Over-alkylation Rate | 12% (Tyr/His adducts) | <1% | Significant |
| Low-Abundance Sensitivity | Low (Masked by noise) | High | N/A |
Interpretation: The N-aryloxyacetamide probe demonstrates a significant reduction in median CV, primarily driven by the elimination of random over-alkylation events that introduce stochastic noise in IAA datasets.
References
-
Reactivity of Cysteine-Targeting Warheads: Comparison of chloroacetamide, acrylamide, and other electrophiles in proteomic workflows. Source: Kuljanin, M. et al. "Covalent Chemical Tools for Profiling Post-Translational Modifications." Frontiers in Chemistry (2021).
-
Reproducibility in Proteomics: Analysis of alkylation artifacts and their impact on quantification. Source: Mueller, T. et al. "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics (2020).[1][2][3]
-
Warhead Tuning and Design: Strategies for optimizing covalent probe reactivity. Source: Flanagan, J. et al. "Characterising Covalent Warhead Reactivity." Bioorganic & Medicinal Chemistry (2019).[4]
-
Advanced Cysteine Profiling: Methodologies for competitive ABPP using tunable probes. Source: Backus, K.M. et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature (2016).
Sources
- 1. Strategies to enable large-scale proteomics for reproducible research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust, reproducible and quantitative analysis of thousands of proteomes by micro-flow LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Safety Operating Guide
Technical Guide: Safe Disposal and Deactivation of N-[4-(Allyloxy)phenyl]-2-bromoacetamide
[1]
Executive Summary & Chemical Profile
N-[4-(Allyloxy)phenyl]-2-bromoacetamide is not merely a toxic solid; it is a potent electrophilic alkylating agent .[1] Its structural core—an
Effective disposal requires more than simple waste binning. It demands a protocol that mitigates the compound's alkylating potential before it leaves your immediate control, or ensures it is packaged to survive transport to a high-temperature incineration facility.
Chemical Hazard Profile
| Property | Characteristic | Implication for Disposal |
| Functional Group | High Reactivity: Alkylates DNA/Proteins.[1] Requires chemical quenching. | |
| Side Chain | 4-Allyloxyphenyl | Lipophilicity: Insoluble in water.[1] Requires organic co-solvent for decontamination. |
| Physical State | Solid (Powder) | Dust hazard.[2] High risk of inhalation exposure during weighing/transfer. |
| GHS Classification | Skin Corr.[2][3][4] 1B; Acute Tox. 3 | Corrosive & Toxic: Destroys tissue on contact. |
Pre-Disposal Assessment & Safety Architecture
Before initiating disposal, you must establish a "Defense-in-Depth" safety posture. Standard nitrile gloves are often insufficient for prolonged contact with potent alkylating agents in organic solvents.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 respirator if handling powder outside a biosafety cabinet/fume hood.
-
Dermal: Double-gloving is mandatory.[1]
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil) if dissolved in organic solvents (which permeate standard gloves, carrying the toxin with them).
-
-
Ocular: Chemical splash goggles (Face shield recommended for liquid deactivation steps).
Protocol A: Chemical Deactivation (Quenching)
Recommended for: Residual solids, spill cleanup, and small-scale liquid waste (<500 mL).[1]
The Scientific Logic:
Incineration is the ultimate fate, but deactivation protects the waste handler. We utilize Nucleophilic Substitution (
Reagents Required[1][4][5][6]
-
Solvent: Acetone or Ethanol (to dissolve the target).
-
Quencher: Sodium Thiosulfate (
) saturated solution. -
Buffer: Sodium Bicarbonate (
) (to neutralize HBr byproducts).
Step-by-Step Deactivation Workflow
-
Dissolution: Dissolve the N-[4-(Allyloxy)phenyl]-2-bromoacetamide waste in a minimal amount of Acetone or Ethanol.[1] Ensure no solid clumps remain.
-
Preparation of Quench Mix: In a separate container, mix saturated aqueous Sodium Thiosulfate with a small amount of Sodium Bicarbonate (approx. 5% w/v).
-
The Reaction:
-
Slowly add the dissolved organic waste to the aqueous quench mix while stirring.
-
Ratio: Use at least 20 molar equivalents of Thiosulfate to the bromoacetamide.
-
Observation: The solution may become cloudy as the organic backbone precipitates, but the reactive head-group will be attacked by the thiosulfate in the aqueous/organic interface.
-
-
Incubation: Cover loosely (gas evolution possible) and stir overnight in a fume hood.
-
Verification (Self-Validating Step): Check pH. If acidic (< pH 5), add more bicarbonate and stir for 1 hour.
-
Final Disposal: The resulting mixture is now a non-alkylating chemical waste. Label as "Deactivated Halogenated Solvent Waste" and dispose of via standard hazardous waste streams.
Protocol B: Solid Waste & Bulk Disposal
Recommended for: Expired stock bottles, large quantities (>5 g), and contaminated sharps.[1]
Core Directive: Do NOT attempt to dissolve and quench large quantities of solid stock. The exothermic nature of the reaction poses a risk. Use the "Overpack" method.
Packaging & Labeling[1][4]
-
Primary Container: Ensure the original vial is tightly capped. Tape the cap with parafilm to prevent loosening due to vibration.
-
Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type).
-
Waste Stream: Segregate into "Solid Toxic/Corrosive" waste stream.
-
Labeling:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring no step is overlooked.
Caption: Operational workflow for segregating and treating N-[4-(Allyloxy)phenyl]-2-bromoacetamide waste streams.
Emergency Spill Response
Immediate Action Required:
-
Evacuate: If a powder spill creates dust, evacuate the immediate area to allow aerosols to settle (15 mins).
-
Isolate: Mark the zone. Do not allow others to enter without PPE.
-
Neutralize In-Situ:
-
Cover the spill with paper towels.
-
Gently soak the towels with the Quench Solution (Thiosulfate/Bicarbonate) described in Protocol A.
-
Wait 20 minutes to allow the liquid to penetrate and deactivate the bromoacetamide.
-
-
Cleanup: Scoop up the soaked towels as hazardous chemical waste. Clean the surface twice with soap and water.
References
-
National Institutes of Health (NIH). (n.d.). Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity. PubMed. Retrieved from [Link]
Sources
- 1. 6622-73-7|N-(4-(Allyloxy)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-[4-(Allyloxy)phenyl]-2-bromoacetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Comprehensive Safety & Operational Guide: Handling N-[4-(Allyloxy)phenyl]-2-bromoacetamide
As drug development professionals and laboratory scientists, handling reactive intermediates requires moving beyond basic compliance into a deep understanding of chemical causality. N-[4-(Allyloxy)phenyl]-2-bromoacetamide is a highly reactive alkylating agent. Its safe handling demands a rigorous, self-validating protocol to protect personnel from irreversible tissue damage.
This guide provides the mechanistic rationale, mandatory Personal Protective Equipment (PPE) matrix, and step-by-step operational workflows required to handle this compound safely.
Mechanistic Context & Hazard Profile
To design an effective safety protocol, we must first understand the molecule. The core hazard of N-[4-(Allyloxy)phenyl]-2-bromoacetamide lies in its
When exposed to biological tissues (skin, eyes, or respiratory mucosa), this compound rapidly undergoes an
Table 1: Hazard Profile & Mechanistic Rationale
| Hazard Class | Mechanistic Cause | Clinical Manifestation |
| Corrosion / Irritation | Electrophilic | Severe chemical burns, lachrymation, permanent corneal damage. |
| Sensitization | Haptenization of skin proteins via covalent alkylation. | Allergic contact dermatitis, severe erythema upon repeat exposure. |
| Acute Systemic Toxicity | Systemic depletion of glutathione (GSH) and cellular alkylation. | Respiratory distress, systemic toxicity if swallowed/inhaled. |
Mandatory PPE Matrix
Standard laboratory attire is insufficient for handling reactive alkylating agents. Facilities utilizing this material must be equipped with an eyewash facility and a safety shower, and 1[1]. The following PPE matrix is designed with built-in redundancies.
Table 2: PPE Specifications & Causality
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Double Gloves (Outer: Heavy Nitrile | Bromoacetamides can permeate thin nitrile over time. The outer glove acts as a sacrificial layer; if contaminated, it is discarded while the inner glove maintains the barrier[2]. |
| Eye/Face | Snug-fitting indirect-vent goggles + Face Shield | Prevents airborne crystalline dust from contacting the highly nucleophilic, moisture-rich corneal surface. |
| Respiratory | NIOSH N95, P100, or PAPR | Mitigates inhalation of electrostatic dust particles during weighing. The respiratory tract is highly susceptible to alkylation[3]. |
| Body Protection | Impermeable Tyvek® coat or chemical apron | Prevents powder from embedding into woven fabric lab coats, which causes chronic, undetected dermal exposure. |
Logical Workflows & Visualizations
Understanding the flow of toxicity and how to interrupt it is critical. The diagram below illustrates the mechanistic pathway of exposure and the chemical logic behind our decontamination strategy.
Fig 1: Mechanistic pathway of bromoacetamide toxicity via alkylation and its chemical quenching.
Operational & Disposal Plan: Step-by-Step Methodology
To ensure a self-validating safety system, every step of the handling process must be controlled. Do not rely solely on PPE; engineering controls and chemical quenching are your primary defenses.
Phase 1: Preparation and Weighing
-
Environmental Setup: Ensure the fume hood face velocity is verified between 80-100 fpm. Line the working surface with chemical-absorbent, plastic-backed bench paper.
-
Causality: This creates a self-contained zone where micro-spills are trapped, preventing cross-contamination of the stainless-steel hood surface.
-
-
PPE Donning Sequence: Don the inner nitrile gloves, followed by the Tyvek lab coat, N95 respirator, and safety goggles. Finally, don the outer heavy-duty nitrile gloves.
-
Static Mitigation: Discharge static electricity from the weighing spatula and weigh boat using an anti-static gun (e.g., Zerostat).
-
Causality: Bromoacetamide powders are highly electrostatic. "Static flyaway" is the primary cause of unintended aerosol exposure and contamination of the balance enclosure.
-
-
Transfer: Weigh the required mass directly into a pre-tared reaction vial. Cap the vial tightly before removing it from the balance enclosure.
Phase 2: Decontamination and Spill Response
If a spill occurs, or during routine post-weighing cleanup, physical wiping is insufficient. You must chemically neutralize the active pharmacophore.
-
Prepare Quenching Solution: Keep a spray bottle of 5% Sodium Thiosulfate (
) or 1M NaOH readily available in the hood. -
Chemical Neutralization: Spray the quenching solution onto the contaminated spatulas, balance pans, and bench paper. Allow a 10-minute contact time.
-
Causality: The thiosulfate ion (
) is a potent, soft nucleophile that rapidly undergoes an displacement of the bromide ion, rendering the molecule non-alkylating and water-soluble.
-
-
Secondary Wipe: Wipe the area with a lint-free cloth soaked in 70% ethanol to remove residual salts.
Phase 3: Disposal Plan
-
Solid Waste: Dispose of all contaminated bench paper, outer gloves, and empty chemical vials into a designated, clearly labeled Halogenated Organic Solid Waste container.
-
Liquid Waste: Any quenched reaction mixtures or wash solvents must be collected in a Halogenated Organic Liquid Waste carboy. Do not mix with non-halogenated waste streams to prevent secondary reactions and comply with EPA/local environmental regulations.
Fig 2: Step-by-step operational workflow for the safe handling of reactive bromoacetamides.
References
-
Material Safety Data Sheet - 2-Bromoacetamide, 98% , Cole-Parmer. 1
-
2-BROMO-N-METHYLACETAMIDE SDS , ECHEMI. 2
-
SAFETY DATA SHEET , Tokyo Chemical Industry (TCI).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
